5-Aminovaleric acid hydrochloride
Description
BenchChem offers high-quality 5-Aminovaleric acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminovaleric acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIUFYKQCCAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
660-88-8 (Parent) | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211773 | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-95-2 | |
| Record name | 5-Aminovaleric acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxybutylammonium chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carboxybutylammonium chloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.020 | |
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| Record name | 5-Aminovaleric acid hydrochloride | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6FLH6EQ7K | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5-Aminovaleric Acid Hydrochloride
Abstract
5-Aminovaleric acid (5-AVA), often supplied as its hydrochloride salt for enhanced stability and solubility, is a naturally occurring delta-amino acid with a multifaceted mechanism of action. Structurally, it is a methylene homologue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), which forms the basis of its primary neurological activity.[1][2][3] This guide provides a comprehensive exploration of the molecular interactions, metabolic significance, and therapeutic potential of 5-aminovaleric acid hydrochloride. We will dissect its engagement with the GABAergic system, its metabolic origins and effects, and present validated experimental frameworks for its investigation, offering a holistic view for researchers in pharmacology and drug development.
Molecular Profile and Structural Relationship to GABA
5-Aminovaleric acid hydrochloride (5-AVA HCl) is an organic compound with the molecular formula C5H12ClNO2.[4] As the hydrochloride salt of 5-aminopentanoic acid, it exists as a white, water-soluble crystalline solid, making it suitable for various biochemical and pharmaceutical research applications.[5]
The key to understanding 5-AVA's primary mechanism of action lies in its structural similarity to GABA. 5-AVA is a delta-amino acid, meaning the amino group is located at the fifth carbon position, while GABA is a gamma-amino acid with the amino group at the fourth position. This extension by a single methylene group (-CH2-) defines 5-AVA as a "methylene homologue" of GABA.[1][2] This structural analogy allows it to interact with the cellular machinery designed for GABA, albeit with different affinity and efficacy.
Diagram 1: Structural Comparison of GABA and 5-Aminovaleric Acid
Caption: Structural relationship between GABA and its homologue, 5-AVA.
Primary Mechanism of Action: Modulating the GABAergic System
The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory signals, with GABA serving as the primary inhibitory neurotransmitter.[6][7][8] 5-AVA exerts its influence by directly and indirectly interacting with this system.
Direct Interaction with GABA Receptors
5-AVA is characterized as a weak GABA agonist, meaning it can bind to and activate GABA receptors, mimicking the effect of GABA but with lower potency.[1][2][4] It interacts with both major classes of GABA receptors: GABA-A and GABA-B.
-
GABA-A Receptors: These are ionotropic receptors, which are ligand-gated ion channels.[7][9] Upon activation by an agonist like GABA or 5-AVA, the channel opens, allowing negatively charged chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[7] Studies on guinea-pig ileum preparations have shown that 5-AVA can induce transient contractions that are abolished by the GABA-A antagonist picrotoxin, confirming its interaction with GABA-A receptors.[10]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[8] Research indicates that 5-AVA can also act as an antagonist at GABA-B receptors. In the same guinea-pig ileum model, 5-AVA was observed to antagonize the relaxant effects of the GABA-B agonist baclofen.[10] This dual action—agonism at GABA-A and antagonism at GABA-B receptors—demonstrates a complex modulatory role.
Indirect Modulation of GABA Levels
Beyond direct receptor interaction, 5-AVA may also influence the overall concentration of GABA in the synaptic cleft. Some reports suggest that 5-AVA can inhibit GABA uptake and inactivate the enzyme GABA aminotransferase (GABA-T), which is responsible for GABA degradation.[11] By slowing the removal and breakdown of GABA, 5-AVA could potentiate and prolong GABAergic inhibition.
Diagram 2: 5-AVA's Interaction at the GABAergic Synapse
Caption: Multifaceted action of 5-AVA at the GABAergic synapse.
Metabolic Significance and Pathways
5-AVA is not just a pharmacological agent but also an endogenous metabolite found in humans and other organisms.[2][12] Its presence is linked to specific metabolic pathways, primarily the degradation of the essential amino acid L-lysine.
Endogenous and Microbial Synthesis
5-AVA is a known product of L-lysine catabolism. This conversion can occur both endogenously and through the action of gut microbiota.[12] For example, certain bacteria like Pseudomonas can produce 5-AVA from L-lysine.[13] The pathway often involves intermediates such as cadaverine and L-piperideine.[12] Elevated levels of 5-AVA in biofluids can sometimes indicate bacterial overgrowth or tissue necrosis.[12]
Diagram 3: Simplified Metabolic Pathway to 5-AVA
Caption: Workflow for electrophysiological characterization of 5-AVA.
Conclusion
5-Aminovaleric acid hydrochloride is a compound with a compelling dual identity. It is both an endogenous metabolite derived from lysine and a neuromodulatory agent that acts on the primary inhibitory system of the CNS. Its mechanism of action is centered on its role as a weak GABA-A receptor agonist and GABA-B receptor antagonist. Furthermore, its influence on GABA metabolism and cellular fatty acid oxidation broadens its biological significance. This intricate profile makes 5-AVA a valuable tool for basic research and a molecule of interest for developing novel therapeutics for neurological and metabolic disorders. Future investigations should focus on elucidating the in vivo pharmacokinetics and subtype selectivity of 5-AVA at GABA receptors to fully harness its therapeutic potential.
References
- Benchchem. (n.d.). 5-Aminovaleric acid hydrochloride | 627-95-2.
- Bertrand, S., & Galli, A. (n.d.). 5-Aminovaleric acid interactions with GABAA and GABAB receptors in guinea-pig ileum. PubMed.
- Haikonen, R., Kärkkäinen, O., Koistinen, V., & Hanhineva, K. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism, 33(7), 463-480.
- MedchemExpress. (n.d.). 5-Aminovaleric acid | Endogenous Metabolite.
- Haikonen, R., Kärkkäinen, O., Koistinen, V., & Hanhineva, K. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. ResearchGate.
- Sasikumar, K., Wendisch, V. F., & Nampoothiri, K. M. (2025). Metabolic pathway design for the production of 5-aminovalerate and... ResearchGate.
- Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355).
- APExBIO. (n.d.). 5-Aminovaleric acid hydrochloride - Biochemical Research Reagent.
- CSIRO Publishing. (1985). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (d-Aminovaleric Acid). Australian Journal of Chemistry.
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- ChemicalBook. (n.d.). 5-AMINOVALERIC ACID | 660-88-8.
- Cymit Química S.L. (n.d.). CAS 627-95-2: 5-Aminovaleric acid hydrochloride.
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- PubMed. (n.d.). A role of GABA analogues in the treatment of neurological diseases.
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5-Aminovaleric Acid Hydrochloride: A Comprehensive Technical Guide to its Function as a GABA Analog
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Aminovaleric acid (5-AVA), a naturally occurring delta-amino acid, serves as a structural and functional analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a methylene homologue of GABA, 5-AVA presents a unique pharmacological profile, acting as a weak agonist at GABA receptors.[1][2] This dual characteristic makes it a valuable tool for probing the intricacies of the GABAergic system and a foundational building block in the synthesis of novel therapeutic agents targeting neurological and metabolic disorders.[3] This guide provides an in-depth exploration of 5-Aminovaleric acid hydrochloride, from its fundamental physicochemical properties and mechanism of action to detailed, field-proven protocols for its characterization in research settings.
Molecular Profile and Structural Comparison to GABA
5-Aminovaleric acid, also known as 5-aminopentanoic acid, is an organic compound featuring a five-carbon chain with an amino group at the C-5 position and a carboxylic acid group.[2][4] It is typically supplied as a hydrochloride salt (C₅H₁₁NO₂·HCl) to improve its stability and water solubility, appearing as a white crystalline solid.[4]
The key to its biological activity lies in its structural similarity to GABA. 5-AVA is a methylene homologue of GABA, meaning it shares the same core functional groups (an amino group and a carboxylic acid group) but possesses an additional methylene (-CH2-) group in its carbon backbone.[1][2][5] This seemingly minor extension has significant implications for its three-dimensional conformation and its interaction with GABA receptor binding pockets.
| Property | 5-Aminovaleric Acid | γ-Aminobutyric Acid (GABA) |
| IUPAC Name | 5-aminopentanoic acid[2] | 4-aminobutanoic acid |
| Molecular Formula | C₅H₁₁NO₂[2] | C₄H₉NO₂ |
| Molecular Weight | 117.15 g/mol [2] | 103.12 g/mol |
| Structure | NH₂(CH₂)₄COOH | NH₂(CH₂)₃COOH |
Pharmacodynamics: Interaction with the GABAergic System
The primary mechanism of action for 5-AVA is its interaction with GABA receptors, where it functions as a weak agonist.[1][5] Its activity is not uniform across all receptor subtypes, and it can display complex pharmacology, including both agonistic and antagonistic properties depending on the receptor context.[6]
Mechanism of Action at GABA Receptors
GABA exerts its inhibitory effects by binding to two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. 5-AVA interacts with both, albeit with lower potency than GABA itself.
-
GABA-A Receptors: These are ligand-gated chloride ion channels.[7][8] Upon activation by an agonist, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing neuronal inhibition.[9] 5-AVA can bind to the GABA site on these receptors and induce channel opening, but with less efficacy than GABA.[5]
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, indirectly open potassium channels and inhibit calcium channels, leading to a slower, more prolonged inhibitory signal.[9] 5-AVA has been shown to interact with GABA-B receptor sites.[5]
-
GABA-ρ Receptors: Studies have also investigated 5-AVA's effects on GABA-ρ receptors, a subclass of ionotropic receptors. Here, it has been shown to elicit a moderate antagonist effect on GABA-induced responses, highlighting its complex pharmacological profile.[10]
The extended carbon chain of 5-AVA compared to GABA alters the fit within the orthosteric binding site of these receptors, which accounts for its generally weaker agonist activity. This makes it a valuable research tool for studying structure-activity relationships within the GABA receptor family.[5]
Visualizing the GABAergic Synapse
The following diagram illustrates the key components of a GABAergic synapse and the points of interaction for GABA and its analogs like 5-AVA.
Caption: The GABAergic signaling pathway and the site of action for 5-Aminovaleric acid.
Key Research Methodologies and Protocols
Characterizing the pharmacological profile of a GABA analog like 5-aminovaleric acid hydrochloride requires a multi-tiered approach, combining in vitro binding and functional assays with in vivo behavioral studies.
In Vitro Protocol 1: GABA-A Receptor Competitive Binding Assay
This protocol allows for the determination of 5-AVA's binding affinity (Ki) for the GABA-A receptor by measuring its ability to compete with a known radiolabeled ligand.
Causality: The principle is competitive displacement. An unlabeled compound (5-AVA) competes with a radioactive ligand (e.g., [³H]muscimol or [³H]SR95531) for the same binding site on the receptor.[11][12] The concentration of 5-AVA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, which can then be converted to an affinity constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brain or a specific region (e.g., cortex, cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for:
-
Total Binding: 2-4 nM [³H]muscimol + membrane preparation.
-
Non-specific Binding: 2-4 nM [³H]muscimol + membrane preparation + a high concentration of unlabeled GABA (e.g., 100 µM) to saturate the receptors.[11]
-
Competitive Binding: 2-4 nM [³H]muscimol + membrane preparation + varying concentrations of 5-Aminovaleric acid hydrochloride (e.g., 10⁻⁹ M to 10⁻³ M).
-
-
Incubate all tubes for 30-60 minutes at 4°C.
-
-
Termination and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 5-AVA.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a GABA-A receptor radioligand binding assay.
In Vitro Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the functional effect of 5-AVA on GABA-A receptor-mediated ion currents in living cells.
Causality: The whole-cell patch-clamp technique allows for the control of a single cell's membrane potential while recording the tiny ionic currents that flow through its membrane channels.[13] By applying GABA and 5-AVA to the cell, we can directly observe and quantify how 5-AVA modulates GABA-A receptor function, confirming whether it acts as an agonist, antagonist, or allosteric modulator.[13]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells with α1β2γ2) or primary cultured neurons.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Solutions and Pipettes:
-
External Solution (aCSF): Containing physiological concentrations of ions (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose), pH 7.4.[13]
-
Internal Solution: Filled into the patch pipette, mimicking the intracellular ionic environment (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES), pH 7.2.[13]
-
Drug Solutions: Prepare stock solutions of GABA and 5-Aminovaleric acid hydrochloride. Dilute to final concentrations in the external solution on the day of the experiment.
-
Pull borosilicate glass capillaries to a resistance of 3-6 MΩ to create patch pipettes.[13]
-
-
Recording:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) "giga-seal".
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[13]
-
Clamp the cell's membrane potential at a holding potential of -60 mV.[13]
-
-
Drug Application and Data Acquisition:
-
Use a rapid solution exchange system to apply drugs.
-
Agonist Test: Apply increasing concentrations of 5-AVA alone to determine if it can directly activate the GABA-A receptor and elicit an inward chloride current.
-
Modulation Test: Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current. Then, co-apply the same concentration of GABA with 5-AVA to see if it potentiates or inhibits the GABA-evoked current.
-
Record the resulting currents using an amplifier and digitizer.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents elicited by each drug application.
-
For agonist activity, plot a dose-response curve for 5-AVA to determine its EC₅₀ and maximal efficacy relative to GABA.
-
For modulatory effects, compare the current amplitude in the presence of GABA alone versus GABA + 5-AVA.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology to test GABA analogs.
In Vivo Behavioral Assessment
Animal studies have been conducted to understand the systemic effects of 5-AVA. For instance, in a rat model of mesial temporal lobe epilepsy, 5-AVA treatment was found to reduce the number and severity of seizures.[6] Other studies have explored the behavioral impact of GABA analogs in mice, assessing parameters like locomotor activity and well-being.[14] A typical workflow involves systemic administration (e.g., intraperitoneal injection) followed by standardized behavioral tests to screen for anxiolytic, sedative, or anticonvulsant effects.
Synthesis and Broader Industrial Applications
While a critical tool in neuroscience, 5-aminovaleric acid is also an important platform chemical.[6] Efficient synthesis methods are crucial for both research and industrial applications. Methods include multi-step chemical synthesis from precursors like benzoylglycine and succinic anhydride or biotechnological production using engineered microorganisms.[5][15][16] Industrially, 5-AVA is a key monomer for the production of bio-based polymers like Nylon 5, a polyamide with applications in textiles and automobile parts.[16]
Conclusion and Future Directions
5-Aminovaleric acid hydrochloride is more than a simple structural analog of GABA; it is a nuanced pharmacological probe and a versatile chemical building block. Its weak agonist activity at GABA receptors provides a unique tool for dissecting the structure-function relationships of these critical inhibitory channels. The detailed protocols provided in this guide offer a validated framework for researchers to precisely characterize its binding and functional properties.
Future research should focus on elucidating its complete receptor subtype selectivity profile and exploring its therapeutic potential, not just as a direct agent, but as a scaffold for the development of more potent and selective GABAergic modulators. Furthermore, its role in metabolic pathways and its connection to the gut microbiome are emerging areas of interest that warrant deeper investigation.[17][18]
References
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5-Aminovaleric acid | C5H11NO2 | CID 138. (n.d.). PubChem, NIH. Retrieved January 10, 2026, from [Link]
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Cheng, Y., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved January 10, 2026, from [Link]
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Chebib, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules. Retrieved January 10, 2026, from [Link]
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Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology. Retrieved January 10, 2026, from [Link]
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Farrant, M., & Kaila, K. (2015). Electrophysiology of ionotropic GABA receptors. Journal of Neurophysiology. Retrieved January 10, 2026, from [Link]
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Kärkkäinen, O., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism. Retrieved January 10, 2026, from [Link]
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Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved January 10, 2026, from [Link]
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Rau, O., et al. (2016). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica. Retrieved January 10, 2026, from [Link]
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GABA-A receptor. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
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Z-L. W., et al. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry. Retrieved January 10, 2026, from [Link]
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The Biological Activity of 5-Aminopentanoic Acid Hydrochloride: A Technical Guide for Researchers
<Technical Guide >
Abstract
5-Aminopentanoic acid, also known as 5-aminovaleric acid (5-AVA), is a naturally occurring amino acid and a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] This guide provides a comprehensive technical overview of the biological activities of its hydrochloride salt, a formulation that enhances stability and aqueous solubility.[4][5] We will delve into its complex interactions with GABA receptors, its role as a metabolic intermediate, and its emerging significance in other physiological contexts. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and an exploration of the causality behind methodological choices to facilitate rigorous scientific inquiry.
Introduction: The Scientific Context of 5-Aminopentanoic Acid Hydrochloride
5-Aminopentanoic acid (5-AVA) is a five-carbon amino acid that is structurally distinguished from GABA by an additional methylene group in its carbon backbone.[1][2][4] This seemingly minor structural modification confers a nuanced pharmacological profile, allowing it to interact with GABA receptor systems, albeit with different characteristics than GABA itself.[1][4] While recognized primarily as a weak GABA agonist, its biological role is multifaceted, encompassing potential antagonism at GABAB receptors, inhibition of GABA uptake, and serving as a precursor in various metabolic pathways.[4][6]
The hydrochloride salt (CAS No: 627-95-2) is the preferred form for research due to its enhanced stability and solubility in aqueous solutions, which is critical for the preparation of accurate and reproducible experimental buffers and dosing solutions.[4][5] This guide will dissect the known biological activities of 5-AVA, providing the necessary technical detail to design and execute robust experimental investigations.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is fundamental to sound experimental design.
Table 1: Physicochemical Properties of 5-Aminopentanoic Acid Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | [4][7] |
| Molecular Weight | 153.61 g/mol | [4][7] |
| Appearance | White crystalline solid | [5] |
| Solubility | Soluble in water | [5] |
| CAS Number | 627-95-2 | [4] |
| Synonyms | 5-Aminovaleric acid HCl, δ-Aminovaleric acid HCl | [4][5] |
Expert Insight: The hydrochloride form protonates the amino group, creating an ammonium salt.[4] This prevents zwitterion formation in solution, leading to more predictable solubility and behavior in physiological buffers compared to the free acid form. When preparing stock solutions, it is crucial to use high-purity water or appropriate buffer systems and to verify the final pH, as dissolving the salt can slightly lower the pH of unbuffered solutions.
Mechanism of Action: A Dual Role at the GABA Synapse
The primary biological activity of 5-AVA stems from its interaction with the GABAergic system. However, its effects are complex, exhibiting both agonistic and antagonistic properties depending on the receptor subtype and experimental context.[6][8]
3.1 Interaction with GABAA Receptors
5-AVA can act on ionotropic GABAA receptors, which are ligand-gated chloride channels that mediate fast synaptic inhibition.[9] Studies on isolated guinea-pig ileum have shown that 5-AVA can induce transient contractions that are abolished by the GABAA antagonist picrotoxin, indicating a GABAA-mediated effect.[8] This suggests a weak agonistic activity at GABAA receptors.
3.2 Interaction with GABAB Receptors
More pronounced is the interaction of 5-AVA with metabotropic GABAB receptors. These G-protein coupled receptors mediate slower, prolonged inhibitory signals.[10] Research indicates that 5-AVA can act as an antagonist at GABAB receptors.[4][8] For instance, it has been shown to antagonize the effects of the selective GABAB agonist baclofen.[8] This antagonistic action at GABAB sites, coupled with weak agonism at GABAA sites, creates a complex pharmacological profile that can shift the overall balance of synaptic inhibition.
3.3 Other GABAergic Mechanisms
Beyond direct receptor interaction, 5-AVA has been reported to inhibit GABA uptake and inactivate the enzyme GABA aminotransferase (GABA-T), which is responsible for GABA degradation.[6][10] These actions would lead to an increase in the synaptic concentration and residence time of endogenous GABA, thereby potentiating GABAergic neurotransmission.
In Vitro Assessment of Biological Activity
To characterize the pharmacological profile of 5-aminopentanoic acid hydrochloride, a suite of in vitro assays is essential. These assays provide quantitative data on receptor affinity, functional activity, and enzyme inhibition.
4.1 Radioligand Binding Assays for GABA Receptors
Principle: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] These assays quantify the ability of an unlabeled compound (5-AVA) to displace a radiolabeled ligand from the receptor.
Protocol: Competitive Binding Assay for GABAB Receptors
-
Tissue Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or cerebellum) through homogenization and differential centrifugation. The tissue must be thoroughly washed to remove endogenous GABA.[12]
-
Incubation: In a 96-well plate, incubate the brain membranes with a fixed concentration of a GABAB-selective radioligand (e.g., [³H]GABA in the presence of a GABAA blocker like isoguvacine, or a selective antagonist like [³H]CGP-54626) and varying concentrations of 5-aminopentanoic acid hydrochloride.[12] An absolute requirement for calcium in the buffer is necessary for [³H]GABA to preferentially bind GABAB receptors.[12]
-
Define Controls:
-
Total Binding: Membranes + radioligand only.
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of an unlabeled, potent GABAB agonist (e.g., 100 µM GABA or baclofen).[12]
-
-
Separation: After incubation (e.g., 20 min at 4°C), rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer, and quantify the trapped radioactivity using liquid scintillation spectrometry.[12]
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of 5-AVA. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Causality Insight: The choice of radioligand is critical. Using [³H]GABA requires blocking GABAA sites to ensure specificity, while using a selective antagonist like [³H]CGP-54626 provides a more direct measure of binding to the GABAB site.[12] The thorough washing and pre-incubation steps are designed to eliminate endogenous GABA, which would otherwise compete with the radioligand and confound the results.[12]
4.2 Functional Assays
Principle: Functional assays measure the physiological response triggered by ligand-receptor interaction, determining whether a compound is an agonist, antagonist, or allosteric modulator.
Protocol: [³⁵S]GTPγS Binding Assay for GABAB Receptor Activation
-
Principle: This assay measures the activation of G-proteins coupled to the GABAB receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit.[13]
-
Methodology:
-
Incubate brain membranes expressing GABAB receptors with GDP, varying concentrations of 5-AVA, and a constant concentration of [³⁵S]GTPγS.
-
To test for antagonism, incubate with a fixed concentration of a known GABAB agonist (e.g., GABA or baclofen) in the presence of varying concentrations of 5-AVA.
-
Stimulate the reaction by adding the agonist/antagonist mixture.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Quantify bound radioactivity by scintillation counting.
-
-
Data Interpretation: An agonist will produce a concentration-dependent increase in [³⁵S]GTPγS binding. An antagonist, like 5-AVA is hypothesized to be, will produce no increase on its own but will cause a rightward shift in the concentration-response curve of a known agonist.[8][13]
4.3 Enzyme Activity Assays
Principle: To investigate the effect of 5-AVA on GABA-T, a spectrophotometric assay can be used. This assay couples the activity of GABA-T to a reaction that produces a change in absorbance.
Protocol: GABA-T Activity Assay
-
Enzyme Source: Use purified recombinant GABA-T or a tissue homogenate rich in the enzyme (e.g., from brain or liver).[14]
-
Reaction Mixture: The assay relies on a coupled enzyme system (GABase), which contains GABA-T and succinic semialdehyde dehydrogenase (SSDH).[14]
-
Assay Components: The reaction buffer should contain α-ketoglutarate (a co-substrate for GABA-T), NADP⁺, the GABase enzyme preparation, and varying concentrations of 5-AVA as the potential inhibitor.
-
Measurement: Initiate the reaction by adding the substrate (GABA). The two-step enzymatic reaction converts GABA to succinate, with the second step (catalyzed by SSDH) reducing NADP⁺ to NADPH.[14]
-
Data Acquisition: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.[14]
-
Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Determine the inhibitory effect of 5-AVA by comparing rates in its presence versus its absence.
In Vivo Models and Physiological Effects
In vivo studies are crucial for understanding the physiological relevance of the mechanisms observed in vitro.
5.1 Neurological and Behavioral Models
Given its interaction with the GABAergic system, 5-AVA has been investigated in models of neurological disorders where GABAergic tone is implicated.
-
Epilepsy Models: In a methionine sulfoximine model of mesial temporal lobe epilepsy, rats treated with 5-AVA showed a significant reduction in the number and severity of seizures compared to a control group.[6] This anticonvulsant effect is likely mediated by its multifaceted enhancement of GABAergic inhibition.
Protocol: Seizure Monitoring in a Rodent Model
-
Model Induction: Induce epilepsy in rats or mice using a chemical convulsant (e.g., pentylenetetrazol) or a lesioning agent.
-
Compound Administration: Administer 5-aminopentanoic acid hydrochloride (e.g., via intraperitoneal injection or oral gavage) at various doses to different cohorts. Include a vehicle-treated control group.
-
Behavioral Monitoring: Continuously monitor animals using video-EEG (electroencephalography) to record seizure activity. Score seizure severity using a standardized scale (e.g., the Racine scale).
-
Endpoint Analysis: Key endpoints include seizure frequency, duration, and severity score. Compare these metrics between the 5-AVA-treated groups and the control group. Statistical analysis (e.g., ANOVA) is used to determine significance.
5.2 Metabolic Roles and Other Activities
Recent research has uncovered roles for 5-AVA and its derivatives beyond neurotransmission.
-
Metabolism: 5-AVA is a product of lysine degradation and can be formed by gut microbiota.[15]
-
Cardiovascular Health: A trimethylated derivative of 5-AVA, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), produced by gut microbiota, has been linked to cardiac hypertrophy.[16] Mechanistically, TMAVA inhibits fatty acid oxidation in the myocardium.[16] Similarly, another betaine form, 5-aminovaleric acid betaine (5-AVAB), has been associated with both positive and negative health outcomes, including influencing cellular energy metabolism by reducing the β-oxidation of fatty acids.[17] These findings suggest that 5-AVA metabolism could be a novel link between diet, gut microbiota, and cardiovascular health.
Summary and Future Directions
5-Aminopentanoic acid hydrochloride is a pharmacologically active compound with a complex and nuanced biological profile. Its primary mechanism of action involves a dual interaction with GABA receptors, acting as a weak GABAA agonist and a GABAB antagonist.[4][8] This is complemented by its ability to inhibit GABA reuptake and degradation, collectively enhancing inhibitory neurotransmission.[6]
Key Research Areas:
-
Receptor Subtype Selectivity: Further investigation is needed to determine the affinity and functional activity of 5-AVA at different GABAA receptor subunit compositions.
-
Pharmacokinetics: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of 5-AVA is essential for its development as a potential therapeutic agent.
-
Microbiota-Metabolism Axis: The role of gut microbiota in producing 5-AVA and its derivatives (like 5-AVAB and TMAVA) is a burgeoning field.[16][18] Elucidating how diet and microbial activity influence circulating levels of these metabolites and their subsequent impact on metabolic and cardiovascular health is a critical future direction.
This guide provides a foundational framework for researchers exploring the biological activity of 5-aminopentanoic acid hydrochloride. By combining the detailed protocols and mechanistic insights presented here, the scientific community can continue to unravel the complex roles of this intriguing molecule in health and disease.
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Haikonen, R., Kärkkäinen, O., Koistinen, V., & Hanhineva, K. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism, 33(7), 463-480. [Link]
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Haberbosch, L., Kierszniowska, S., Willmitzer, L., et al. (2023). 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. Journal of Translational Medicine, 21(1), 643. [Link]
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Haikonen, R., Kärkkäinen, O., Koistinen, V. M., & Hanhineva, K. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism, 33(7), 463-480. [Link]
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An In-depth Technical Guide to 5-Aminovaleric Acid Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Aminovaleric acid hydrochloride, also known as 5-aminopentanoic acid hydrochloride, is a five-carbon amino acid derivative of significant interest in biochemical research and pharmaceutical development. As a structural homologue of the critical inhibitory neurotransmitter γ-aminobutyric acid (GABA), it serves as a valuable tool for neuroscience research, acting as a weak GABA agonist and influencing various neurotransmitter systems. Its utility extends to being a versatile building block in the synthesis of more complex molecules, including peptides and therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, key applications, and essential safety protocols, designed for researchers, chemists, and drug development professionals.
Chemical Identity and Structure
5-Aminovaleric acid hydrochloride is the salt form of 5-aminovaleric acid, where the amino group is protonated by hydrochloric acid. This conversion to a hydrochloride salt significantly enhances its stability and solubility in aqueous media, which is a critical factor for its use in many biological and chemical applications.[3]
The core structure consists of a five-carbon pentanoic acid backbone with an amino group at the terminal (C5) position.[3] This places it in the category of delta (δ) amino acids.
Key Identifiers:
-
Systematic Name: 5-aminopentanoic acid;hydrochloride[3]
-
Common Synonyms: δ-Aminovaleric acid hydrochloride, 5-Aminopentanoic acid hydrochloride, 4-Carboxybutylammonium chloride
-
CAS Number: 627-95-2[3]
-
Molecular Formula: C₅H₁₂ClNO₂[3]
Caption: Chemical structure of 5-Aminovaleric acid hydrochloride.
Physicochemical Properties
The physical and chemical properties of 5-aminovaleric acid hydrochloride are crucial for its handling, storage, and application in experimental design. The hydrochloride salt form dictates its high melting point and water solubility compared to its free acid counterpart.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Melting Point | 95-97 °C | [2] |
| Water Solubility | Soluble | [1][5] |
| pKa (Strongest Acidic) | 4.65 (Predicted) | [6] |
| pKa (Strongest Basic) | 10.21 (Predicted) | [6] |
| LogP | -2.8 (Predicted) | [6] |
| Storage Temperature | -20°C | [7] |
Synthesis and Manufacturing
While structurally simple, the efficient and scalable synthesis of 5-aminovaleric acid hydrochloride suitable for industrial production presents challenges.[8] Several synthetic routes have been developed, ranging from classical organic chemistry methods to modern biosynthetic pathways.
Chemical Synthesis Routes
A common laboratory and industrial approach involves multiple steps starting from readily available precursors. One patented method highlights a process beginning with a propanedioic acid cyclic ester.[8] The general workflow is as follows:
-
Alkylation: A propanedioic acid ester is alkylated.
-
Transesterification: The resulting product undergoes a transesterification reaction.
-
Hydroxylamination and Reduction: Subsequent hydroxylamination is followed by reduction.
-
Hydrolysis and Decarboxylation: The final step involves hydrolysis and decarboxylation to yield the target molecule, which is then isolated as the hydrochloride salt.[8]
This multi-step process is designed to build the carbon backbone and introduce the amino functionality at the correct position, with the final hydrolysis and salt formation steps ensuring a stable, pure product.
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synthesis pathways for 5-Aminovaleric acid hydrochloride
An In-depth Technical Guide to the Synthesis of 5-Aminovaleric Acid Hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Aminovaleric Acid Hydrochloride
5-Aminovaleric acid, also known as 5-aminopentanoic acid or delta-aminovaleric acid, is a non-proteinogenic ω-amino acid that has garnered significant attention as a versatile C5 platform chemical.[1][2] Its hydrochloride salt (CAS No. 627-95-2) is the common, stable, and water-soluble form used in research and industry.[1][3] The molecule's bifunctional nature, possessing both a terminal amine and a carboxylic acid, makes it a valuable building block for a range of applications.
In the pharmaceutical sector, it serves as a key intermediate in the synthesis of various bioactive compounds and is explored for its role as a weak GABA agonist.[1][4] Industrially, it is a crucial monomer for the production of bio-based polyamides, such as nylon 5, positioning it at the forefront of sustainable polymer chemistry.[1][5][6] This guide provides an in-depth exploration of the principal chemical and biotechnological pathways for its synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Chemical Synthesis Pathways
Traditional organic synthesis offers several robust and scalable methods for the preparation of 5-aminovaleric acid hydrochloride. The choice of pathway is often dictated by the availability of starting materials, desired scale, cost, and tolerance for specific reagents and conditions.
Pathway 1: Synthesis via the Dakin-West Reaction
This elegant two-step approach leverages the classical Dakin-West reaction to construct the carbon backbone, followed by a simple hydrolysis to yield the target molecule. This method is notable for its operational simplicity and use of readily available starting materials.[7]
Reaction Scheme Overview
The synthesis begins with the reaction of benzoylglycine and succinic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP), to form an intermediate, benzamidolevulinic acid.[1][7] This intermediate is then subjected to acidic hydrolysis, which cleaves the benzoyl protecting group and yields 5-aminovaleric acid hydrochloride.[1]
Caption: Multi-step synthesis from a malonic acid ester derivative.
Detailed Experimental Protocol
-
Alkylation: React a propanedioic acid cyclic ester with a suitable three-carbon electrophile containing a leaving group (e.g., 1,3-dihalopropane) in the presence of a base to form the alkylated cyclic diester.
-
Transesterification: Subject the alkylated intermediate to transesterification in an alcohol (e.g., methanol or ethanol) with an acid catalyst like tosic acid or sulfuric acid. [8]3. Hydroxylamination: Treat the transesterified product with a reagent such as sodium nitrite to form a hydroxylamine or oxime derivative. [8]4. Reduction: Reduce the hydroxylamine intermediate to the primary amine. This can be achieved using catalytic hydrogenation (e.g., palladium on carbon with H₂) or a metal powder in acid. [8]5. Hydrolysis and Decarboxylation: Heat the reduced intermediate in concentrated hydrochloric acid. This step hydrolyzes the ester groups and induces decarboxylation of the malonic acid derivative, yielding the final 5-aminovaleric acid hydrochloride.
Causality and Mechanistic Insights
The malonic ester synthesis is a classic carbon-carbon bond-forming strategy. The initial alkylation builds the five-carbon chain. The subsequent steps are designed to convert one of the ester functionalities (or a derivative thereof) into the required amino group. The final acidic hydrolysis is crucial as it simultaneously removes the ester groups and drives the decarboxylation, which is a characteristic reaction of 1,3-dicarboxylic acids, to cleanly form the final product.
| Data Point | Description |
| Starting Materials | Propanedioic acid cyclic ester, three-carbon electrophile |
| Key Reagents | Base, Alcohol, Acid Catalyst, Sodium Nitrite, Reducing Agent (e.g., Pd/C), HCl |
| Advantages | High versatility, allows for the construction of various substituted derivatives. |
| Disadvantages | Multi-step process with potentially lower overall yield, requires careful control of each step. |
Part 2: Biotechnological Synthesis Pathways
With increasing demand for sustainable and green chemical production, biotechnological routes using engineered microorganisms have become highly attractive alternatives to traditional chemical synthesis. [2][9]The primary feedstock for this approach is L-lysine, which is produced on a massive scale via fermentation. [5][10]
Pathway 3: Whole-Cell Biocatalysis from L-Lysine
This pathway uses engineered strains of bacteria, most commonly Escherichia coli or Corynebacterium glutamicum, to convert L-lysine into 5-aminovaleric acid (5AVA). [5][6][11]
Reaction Scheme Overview
The most well-studied biosynthetic route involves a two-enzyme cascade from Pseudomonas putida. L-lysine is first converted to 5-aminovaleramide by lysine 2-monooxygenase (DavB). Subsequently, δ-aminovaleramidase (DavA) hydrolyzes the amide to produce 5AVA. [2][9][11][12]The final product is then recovered from the fermentation broth and can be converted to its hydrochloride salt during purification.
Caption: Two-step enzymatic conversion of L-Lysine to 5AVA.
General Bioprocess Workflow
-
Strain Engineering: Genetically modify a host organism (e.g., E. coli) to heterologously express the genes encoding for the DavB and DavA enzymes. [2][12]2. Fermentation: Cultivate the engineered strain in a bioreactor under optimized conditions (temperature, pH, aeration). High-density cell cultures are often used.
-
Bioconversion: Once a sufficient cell density is reached, introduce L-lysine (or L-lysine hydrochloride) as the substrate. The whole-cell catalysts then convert the lysine into 5AVA, which accumulates in the culture medium. [5][12][13][14]4. Downstream Processing:
-
Separate the cells from the fermentation broth via centrifugation or microfiltration.
-
Isolate the 5AVA from the broth using techniques like ion-exchange chromatography or resin adsorption. [5] * Treat the purified 5AVA with hydrochloric acid and induce crystallization to obtain the final 5-aminovaleric acid hydrochloride product.
-
Causality and Process Insights
This approach leverages the high specificity and efficiency of enzymes to perform the desired chemical transformations under mild, aqueous conditions. Using whole cells as catalysts avoids the costly and time-consuming process of purifying individual enzymes. Fed-batch fermentation strategies have been shown to achieve very high product titers, with some studies reporting over 90 g/L of 5AVA from L-lysine. [12]
| Data Point | Description |
|---|---|
| Starting Materials | L-Lysine, Glucose (for cell growth) |
| Key Components | Engineered E. coli or C. glutamicum expressing DavB and DavA enzymes. |
| Advantages | Environmentally friendly ("green") process, uses renewable feedstock, operates at ambient temperature and pressure, high product specificity, and potential for very high titers. [5][11] |
| Disadvantages | Requires expertise in metabolic engineering and fermentation technology, downstream purification from complex broth can be challenging. |
Conclusion
The synthesis of 5-aminovaleric acid hydrochloride can be approached through diverse and robust methodologies. Chemical syntheses, such as those employing the Dakin-West reaction or malonic ester chemistry, offer reliable and well-established routes suitable for various laboratory and industrial scales. Concurrently, the rapid advancements in synthetic biology have established highly efficient and sustainable biotechnological pathways from L-lysine. The selection of an optimal synthesis strategy will depend on a careful evaluation of factors including cost, scale, environmental impact, and available technical infrastructure. This guide provides the foundational knowledge for researchers and developers to make informed decisions in the production of this valuable C5 building block.
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Kaur, H., Kumar, V., & Singh, G. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Organic Chemistry, 21. [Link]
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Cheng, J., Xu, N., Song, H., Yang, S., & Zhang, Y. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 735075. [Link]
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Cheng, J., Xu, N., Song, H., Yang, S., & Zhang, Y. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. PMC - NIH. [Link]
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The Endogenous Presence of 5-Aminovaleric Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Aminovaleric acid (5-AVA), a non-proteinogenic amino acid, is emerging from the shadows of metabolic obscurity to be recognized as a molecule of significant physiological and potential therapeutic relevance. Traditionally viewed as a simple intermediate in lysine degradation, accumulating evidence now points towards its role as a neuromodulator and a biomarker in various pathological states. This in-depth technical guide provides a comprehensive overview of the endogenous presence of 5-AVA, detailing its biochemical origins, metabolic fate, and physiological functions. We further present a critical analysis of the analytical methodologies required for its accurate quantification in biological matrices and explore its burgeoning implications in health and disease, with a particular focus on neurological disorders. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the multifaceted nature of 5-AVA.
Introduction: Unveiling the Significance of 5-Aminovaleric Acid
5-Aminovaleric acid (5-AVA), also known as 5-aminopentanoic acid, is a five-carbon chain amino acid that is structurally analogous to the well-characterized inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] While its presence in biological systems has been known for some time, its functional significance has been largely underestimated. Recent advancements in metabolomics and analytical biochemistry have reignited interest in 5-AVA, revealing its intricate connections to gut microbiota metabolism, mammalian lysine degradation, and its potential as a signaling molecule within the central nervous system (CNS).[2][3] This guide aims to synthesize the current understanding of endogenous 5-AVA, providing a robust framework for future research and therapeutic exploration.
The Biochemical Tapestry: Biosynthesis and Metabolism of 5-Aminovaleric Acid
The endogenous pool of 5-AVA is a product of both host and microbial metabolism, primarily originating from the degradation of the essential amino acid L-lysine. Understanding these pathways is critical for interpreting the physiological roles and fluctuations of 5-AVA levels.
Microbial Origins: The Gut's Contribution
The gut microbiome plays a pivotal role in the generation of 5-AVA. Several bacterial genera, including Pseudomonas, are capable of converting L-lysine into 5-AVA through distinct enzymatic pathways. One well-characterized pathway involves a two-step enzymatic conversion:
-
L-lysine 2-monooxygenase (DavB): This enzyme catalyzes the oxidative decarboxylation of L-lysine to produce 5-aminovaleramide.[4][5]
-
δ-aminovaleramidase (DavA): Subsequently, DavA hydrolyzes 5-aminovaleramide to yield 5-AVA and ammonia.[4][5]
Another microbial route proceeds via cadaverine, which is formed from the decarboxylation of lysine. Cadaverine is then converted to 5-aminopentanal, which is subsequently oxidized to 5-AVA.[6] The contribution of the gut microbiota to the systemic and CNS pools of 5-AVA is an active area of investigation, with implications for understanding the gut-brain axis.
Endogenous Mammalian Biosynthesis: The Lysine Degradation Connection
In mammals, 5-AVA is recognized as a product of lysine catabolism.[1][3] The primary pathway for lysine degradation in the brain is the pipecolate pathway, which differs from the saccharopine pathway that predominates in peripheral tissues.[3] While the complete enzymatic cascade leading to 5-AVA in human tissues is still being fully elucidated, it is understood to be a downstream metabolite of these lysine degradation pathways. The conversion of lysine to 5-AVA in mammals is a critical area for further research to understand its regulation in health and disease.
Metabolic Fate: Catabolism of 5-Aminovaleric Acid
Once formed, 5-AVA is further metabolized. A key enzyme in its degradation is 5-aminovalerate transaminase , which converts 5-AVA and 2-oxoglutarate into glutarate semialdehyde and L-glutamate.[7] This reaction links 5-AVA metabolism to the central carbon and nitrogen metabolism. The subsequent oxidation of glutarate semialdehyde can lead to its entry into the Krebs cycle.
Caption: Simplified overview of the microbial biosynthesis and mammalian catabolism of 5-aminovaleric acid.
Analytical Methodologies for the Quantification of 5-Aminovaleric Acid
Accurate and sensitive quantification of 5-AVA in complex biological matrices such as plasma, urine, and cerebrospinal fluid (CSF) is paramount for elucidating its physiological roles and exploring its potential as a biomarker. The choice of analytical technique depends on the specific research question, required sensitivity, and available instrumentation.
Sample Preparation: A Critical First Step
Proper sample preparation is essential to remove interfering substances and enrich for 5-AVA. Common steps include:
-
Protein Precipitation: For plasma and serum samples, protein precipitation is typically performed using agents like sulfosalicylic acid, methanol, or acetonitrile.[8][9]
-
Solid-Phase Extraction (SPE): SPE can be employed for cleanup and concentration of 5-AVA from various biological fluids.
-
Derivatization: Due to its polar nature, 5-AVA often requires derivatization to improve its chromatographic properties and sensitivity, especially for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatizing agents include alkyl chloroformates and silylating agents.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the targeted quantification of small molecules like 5-AVA due to its high sensitivity, specificity, and throughput.
3.2.1. Chromatographic Separation
Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar compounds like amino acids, providing good retention and peak shape without the need for derivatization.[11] Reversed-phase chromatography can also be used, often in conjunction with ion-pairing reagents or after derivatization.
3.2.2. Mass Spectrometric Detection
Tandem mass spectrometry, typically using a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode, provides excellent selectivity and sensitivity for 5-AVA quantification. The selection of appropriate precursor and product ion transitions is crucial for method development.
Table 1: Illustrative LC-MS/MS Parameters for 5-AVA Analysis
| Parameter | Typical Condition | Rationale |
| Column | HILIC (e.g., Amide, ZIC-HILIC) | Provides good retention for polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase for better ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | 5-AVA readily forms positive ions. |
| MRM Transition | Analyte-specific (e.g., m/z 118.1 -> 101.1) | Specific precursor-to-product ion transition for quantification. |
| Internal Standard | Stable isotope-labeled 5-AVA (e.g., 5-AVA-d6) | Corrects for matrix effects and variations in sample processing. |
3.2.3. Experimental Protocol: Quantification of 5-AVA in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing a known concentration of the internal standard (e.g., 5-AVA-d6).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a HILIC column.
-
Perform gradient elution with an appropriate mobile phase gradient.
-
Monitor the specific MRM transitions for 5-AVA and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known 5-AVA concentrations.
-
Calculate the concentration of 5-AVA in the plasma samples based on the peak area ratio of the analyte to the internal standard.
-
Caption: A typical workflow for the quantification of 5-aminovaleric acid in plasma using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a powerful tool for metabolomic studies. However, the non-volatile nature of 5-AVA necessitates a derivatization step to increase its volatility.
3.3.1. Derivatization
A two-step derivatization is often employed:
-
Esterification: The carboxylic acid group is esterified, for example, with methanolic HCl.
-
Acylation: The amino group is acylated with reagents like pentafluoropropionic anhydride (PFPA).[12]
3.3.2. GC-MS Analysis
The derivatized 5-AVA is then separated on a suitable GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for targeted quantification.
Physiological Roles and Clinical Implications of 5-Aminovaleric Acid
The emerging understanding of 5-AVA's biological activities points to its involvement in neuromodulation and its potential as a biomarker in various diseases.
Neuromodulatory Effects: A GABAergic Connection
5-AVA is a structural analog of GABA and has been shown to interact with GABA receptors.[1] It is considered a weak GABA agonist, capable of eliciting responses at both GABAA and GABAB receptors.[13] This interaction suggests that endogenous fluctuations in 5-AVA levels could modulate neuronal excitability and synaptic transmission in the CNS. Further research is needed to fully characterize the specific receptor subtypes involved and the physiological consequences of this modulation.
Implications in Neurological Disorders
Given its GABAergic activity, 5-AVA is of particular interest in the context of neurological disorders characterized by imbalances in excitatory and inhibitory neurotransmission.
-
Epilepsy: Studies have shown that 5-AVA can suppress the development of severe seizures in animal models of mesial temporal lobe epilepsy.[14] This anti-seizure activity is likely mediated through its interaction with GABA receptors, suggesting that targeting 5-AVA metabolism or signaling could be a novel therapeutic strategy for epilepsy.
-
Parkinson's Disease: While direct links are still being investigated, alterations in amino acid profiles, including those related to lysine metabolism, have been observed in Parkinson's disease patients.[15][16] Given the neuroprotective properties of some valeric acid derivatives, exploring the role of endogenous 5-AVA in the pathophysiology of Parkinson's disease is a promising avenue of research.[17]
-
Alzheimer's Disease: Changes in amino acid metabolism have also been implicated in Alzheimer's disease.[18][19] Further investigation into the levels and metabolic pathways of 5-AVA in the context of Alzheimer's could provide insights into the disease's metabolic underpinnings and potentially identify new biomarkers.
Metabolic Health
Beyond the CNS, the betainated form of 5-AVA, 5-aminovaleric acid betaine (5-AVAB), which is derived from 5-AVA, has been linked to metabolic health.[2] Higher levels of 5-AVAB have been associated with both positive and negative health outcomes, including influences on glucose metabolism, fatty liver disease, and cardiovascular health.[2] The interplay between 5-AVA and 5-AVAB and their respective roles in metabolic regulation is an area of active investigation.
Future Directions and Conclusion
The study of endogenous 5-aminovaleric acid is a rapidly evolving field. While significant progress has been made in understanding its microbial origins and its potential as a neuromodulator, several key questions remain. Future research should focus on:
-
Elucidating the complete mammalian biosynthetic and catabolic pathways of 5-AVA.
-
Developing and validating robust, high-throughput analytical methods for the routine quantification of 5-AVA in clinical samples.
-
Investigating the precise molecular mechanisms underlying the neuromodulatory effects of 5-AVA and its interaction with GABA receptors.
-
Conducting comprehensive studies to establish the clinical utility of 5-AVA as a biomarker for neurological and metabolic diseases.
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An In-depth Technical Guide to the Synthesis of Polyamide 5 from 5-Aminovaleric Acid Hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of Polyamide 5 (PA5), also known as Nylon 5, utilizing 5-aminovaleric acid hydrochloride as the primary monomer. This document delves into the foundational principles, detailed experimental protocols, characterization methodologies, and critical considerations for producing high-quality PA5.
Introduction: The Significance of Polyamide 5
Polyamide 5 is a semi-crystalline thermoplastic polymer belonging to the nylon family. It is distinguished by its repeating unit of five carbon atoms derived from its monomer, 5-aminovaleric acid.[1] PA5 exhibits a unique combination of properties including good mechanical strength, thermal stability, and chemical resistance, making it a material of interest for various specialized applications.[2][3] While often produced from caprolactam's ring-opening polymerization, direct polycondensation of 5-aminovaleric acid offers a viable alternative route. The use of 5-aminovaleric acid hydrochloride presents a stable and readily available starting material for this process.
This guide will focus on the direct polycondensation of 5-aminovaleric acid hydrochloride, a process that, while fundamentally straightforward, requires careful control of reaction conditions to achieve high molecular weight and desirable material properties.
The Monomer: 5-Aminovaleric Acid Hydrochloride
5-Aminovaleric acid hydrochloride is the salt form of 5-aminovaleric acid, an ω-amino acid. The hydrochloride form enhances the stability and handling of the monomer. However, the presence of the hydrochloride necessitates a critical neutralization step prior to or during polymerization to liberate the free amine group, which is essential for the amidation reaction.
Chemical Structure:
The Polymerization Process: From Monomer to Polyamide 5
The synthesis of Polyamide 5 from 5-aminovaleric acid hydrochloride is typically achieved through a melt polycondensation process. This method involves heating the monomer above its melting point to initiate the polymerization reaction, with the elimination of water as a byproduct. The overall process can be broken down into two key stages: neutralization and polycondensation.
Neutralization of the Monomer
The primary challenge in using 5-aminovaleric acid hydrochloride is the protonated amine group, which is unreactive towards nucleophilic acyl substitution. Therefore, the hydrochloride must be neutralized to generate the free amino acid. This can be achieved by the addition of a base.
Workflow for Monomer Neutralization and Polymerization:
Caption: Neutralization and polycondensation of 5-aminovaleric acid hydrochloride.
Melt Polycondensation: A Step-by-Step Protocol
The following protocol outlines a general procedure for the laboratory-scale synthesis of Polyamide 5.
Materials:
-
5-Aminovaleric acid hydrochloride
-
Sodium carbonate (or another suitable base)
-
Nitrogen gas (high purity)
-
Distilled water
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: The reactor is charged with 5-aminovaleric acid hydrochloride and a stoichiometric amount of sodium carbonate.
-
Inert Atmosphere: The reactor is purged with nitrogen gas to remove any oxygen, which can cause oxidative degradation of the polymer at high temperatures.[2]
-
Initial Heating and Neutralization: The mixture is heated gradually with stirring. As the temperature rises, the neutralization reaction occurs, forming 5-aminovaleric acid in situ and sodium chloride, with the evolution of carbon dioxide and water if sodium carbonate is used.
-
Polycondensation Stage 1 (Atmospheric Pressure): The temperature is further increased to above the melting point of the monomer and the resulting polymer (typically in the range of 220-260°C).[4] The polycondensation reaction begins, with the formation of amide bonds and the elimination of water. The water is removed from the reactor through the distillation outlet. This stage is carried out under a gentle stream of nitrogen.
-
Polycondensation Stage 2 (Vacuum): To drive the polymerization to completion and achieve a high molecular weight, a vacuum is applied to the system. This facilitates the removal of the remaining water and other volatile byproducts, shifting the equilibrium towards polymer formation. This stage is typically maintained for several hours.
-
Discharge and Cooling: Once the desired viscosity is reached (indicating high molecular weight), the molten polymer is discharged from the reactor under nitrogen pressure and cooled. The resulting Polyamide 5 can be pelletized for further processing and characterization.
Characterization of Polyamide 5
Thorough characterization of the synthesized Polyamide 5 is crucial to ensure it meets the desired specifications for its intended application. Key characterization techniques include:
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polyamide structure. The spectrum of PA5 will show characteristic absorption bands for the amide group, including the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching vibration (Amide I band, around 1640 cm⁻¹), and the N-H bending vibration (Amide II band, around 1540 cm⁻¹).[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the polymer and confirm the repeating unit of Polyamide 5.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the key thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). For semi-crystalline polymers like PA5, the DSC thermogram will show a distinct melting endotherm.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is critical for determining the processing window and the upper service temperature of the material.
Table 1: Typical Thermal Properties of Polyamide 5
| Property | Typical Value |
| Melting Temperature (Tm) | 250 - 265 °C |
| Glass Transition Temperature (Tg) | 50 - 60 °C |
| Decomposition Temperature (Td) | > 350 °C |
Note: These values can vary depending on the molecular weight and crystallinity of the polymer.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is a powerful technique for determining the molecular weight and molecular weight distribution of the synthesized polymer. Achieving a high molecular weight is essential for obtaining good mechanical properties.
Mechanical Properties
The mechanical properties of Polyamide 5, such as tensile strength, modulus, and elongation at break, are critical for its performance in structural applications. These properties are typically measured using a universal testing machine on molded specimens. Polyamides, in general, are known for their high strength and toughness.[4]
Table 2: Expected Mechanical Properties of Polyamide 5
| Property | Expected Range |
| Tensile Strength | 60 - 80 MPa |
| Young's Modulus | 2.0 - 3.0 GPa |
| Elongation at Break | 50 - 200 % |
Note: These properties are influenced by factors such as molecular weight, crystallinity, and the presence of any additives.
Applications of Polyamide 5
The unique properties of Polyamide 5 make it suitable for a range of applications, including:
-
Engineering Plastics: Due to its good mechanical and thermal properties, PA5 can be used in applications requiring high strength and heat resistance, such as automotive components and electrical insulators.[3]
-
Fibers and Filaments: Like other nylons, PA5 can be processed into fibers for textiles and industrial applications where high tenacity and abrasion resistance are required.
-
Specialty Films: The good barrier properties of polyamides make them suitable for packaging applications.
-
Biomedical Applications: As a polyamide, PA5 has the potential for use in biomedical applications, such as sutures and drug delivery systems, due to its biocompatibility and biodegradability.
Causality in Experimental Choices and Self-Validating Protocols
The success of Polyamide 5 synthesis hinges on a deep understanding of the underlying chemical principles and meticulous control over the experimental parameters.
-
Choice of Base for Neutralization: The selection of a non-volatile, thermally stable base like sodium carbonate is critical. Volatile bases could be lost during the high-temperature polycondensation, leading to an acidic environment that can hinder the reaction and cause side reactions.
-
Importance of an Inert Atmosphere: The exclusion of oxygen is paramount to prevent thermo-oxidative degradation of the polymer at the high temperatures required for melt polycondensation.[2] This degradation leads to chain scission, reduced molecular weight, and discoloration of the final product. A continuous nitrogen purge serves as a self-validating mechanism; a clear, light-colored polymer is indicative of a successful oxygen-free process.
-
Vacuum Application: The application of a high vacuum in the final stages of polymerization is a critical step for achieving high molecular weight. According to Le Chatelier's principle, the removal of the water byproduct drives the reversible polycondensation reaction forward. The viscosity of the molten polymer, which can be monitored, serves as a real-time indicator of the progress of the polymerization. A significant increase in viscosity confirms the effectiveness of the vacuum in removing water and increasing the polymer chain length.
Experimental Workflow Validation:
Caption: A self-validating experimental workflow for Polyamide 5 synthesis.
Conclusion
The synthesis of Polyamide 5 from 5-aminovaleric acid hydrochloride via melt polycondensation is a robust and scalable method for producing this versatile engineering thermoplastic. By carefully controlling the neutralization, polymerization temperature, and vacuum conditions, researchers can obtain high molecular weight PA5 with desirable thermal and mechanical properties. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of Polyamide 5 for a variety of advanced applications.
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An In-Depth Technical Guide to the Metabolic Pathway of 5-Aminopentanoic Acid Hydrochloride
Abstract: 5-Aminopentanoic acid (5-AVA), also known as 5-aminovaleric acid, is a non-proteinogenic amino acid with significant roles as a metabolite, a precursor for biopolymers, and a potential neuromodulator. This technical guide provides a comprehensive overview of the metabolic pathways of 5-AVA, focusing on its biosynthesis from L-lysine and its subsequent catabolism. We detail the key enzymatic reactions, provide in-depth, field-proven experimental protocols for its study, and discuss its relevance in drug development and biotechnology. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of 5-AVA metabolism.
Section 1: Introduction to 5-Aminopentanoic Acid (5-AVA) and its Hydrochloride Salt
Chemical Properties and Significance of 5-AVA
5-Aminopentanoic acid is a delta-amino acid, meaning the amino group is located at the fifth carbon atom.[1] It is a structural analog and methylene homologue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] This structural similarity allows it to act as a weak agonist at GABA receptors.[3][4] 5-AVA is a naturally occurring metabolite found in various organisms, from bacteria to humans, and is a product of lysine degradation.[5] In humans, it can be detected in biofluids like saliva, and elevated levels may be indicative of bacterial overgrowth.[5][6]
The Role of the Hydrochloride Salt Formulation
5-Aminopentanoic acid is often supplied and used in its hydrochloride salt form (5-aminopentanoic acid hydrochloride).[7] This formulation enhances the compound's stability and increases its solubility in aqueous solutions, which is advantageous for experimental and pharmaceutical applications.[7] In solution, the hydrochloride salt dissociates, and the metabolic fate of the compound is that of the 5-aminopentanoate ion.
Overview of 5-AVA's Biological Roles and Applications
5-AVA is a molecule of growing interest in multiple scientific fields:
-
Biotechnology: It serves as a key monomer for the production of bio-based plastics like nylon-5, offering a renewable alternative to petroleum-based polymers.[8][9]
-
Pharmacology: As a GABA analogue, it is a tool for studying GABA receptor pharmacology.[10] Understanding its metabolic pathway is crucial for the development of related therapeutic agents, as metabolism dictates the compound's pharmacokinetics and potential for drug interactions.[10][11]
-
Metabolic Research: The study of 5-AVA metabolism provides insights into lysine degradation pathways and their connection to central carbon metabolism.[12] Recent research has also linked a derivative, 5-aminovaleric acid betaine (5-AVAB), to metabolic dysfunction, highlighting the broader importance of this metabolic axis.[13][14]
Section 2: The Metabolic Landscape of 5-Aminopentanoic Acid
The metabolism of 5-AVA can be broadly divided into its formation (anabolism) and its breakdown (catabolism). The primary precursor in most biological systems is the essential amino acid L-lysine.[5][6]
Anabolic Pathways: Biosynthesis of 5-AVA from L-Lysine
There are several known biosynthetic routes from L-lysine to 5-AVA, particularly in microorganisms, which are leveraged for industrial production.[15][16] A common pathway involves the initial conversion of L-lysine to cadaverine, which is then metabolized to 5-AVA.[5][6]
The Cadaverine-Mediated Pathway:
-
L-Lysine Decarboxylation: L-lysine is decarboxylated by the enzyme L-lysine decarboxylase to form cadaverine.
-
Cadaverine Oxidation: Cadaverine undergoes oxidative deamination, a reaction that can lead to the intermediate 1-piperideine.[17]
-
Conversion to 5-AVA: 1-piperideine is then converted to 5-aminopentanoic acid.[4][17]
Another significant pathway, particularly exploited in biotechnology, proceeds through 5-aminovaleramide:[18][19]
-
L-Lysine Mono-oxygenation: L-lysine is acted upon by L-lysine 2-monooxygenase (DavB) .
-
Amide Hydrolysis: The resulting intermediate is hydrolyzed by δ-aminovaleramidase (DavA) to yield 5-AVA.
Catabolic Pathways: Degradation of 5-AVA
The primary catabolic pathway for 5-AVA integrates its carbon skeleton into central metabolism via the Krebs cycle (TCA cycle). This process is analogous to the GABA shunt.[20]
-
Transamination: The first and rate-limiting step is the transfer of the amino group from 5-AVA to an α-keto acid, typically α-ketoglutarate. This reaction is catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme 5-aminovalerate aminotransferase (DAVA-AT) (EC 2.6.1.48).[21][22] The products are glutarate semialdehyde and L-glutamate.[21]
-
Dehydrogenation: The resulting glutarate semialdehyde (also known as 5-oxopentanoate) is then irreversibly oxidized to glutarate by glutarate semialdehyde dehydrogenase (GSALDH) (EC 1.2.1.20), using NAD⁺ or NADP⁺ as a cofactor.[23][24][25]
-
Entry into Central Metabolism: Glutarate is subsequently converted to glutaryl-CoA, which can be further metabolized and enter the TCA cycle.
Section 3: Experimental Methodologies for Studying 5-AVA Metabolism
Investigating the metabolic pathway of 5-AVA requires robust analytical techniques to quantify metabolites and measure enzyme activity. The following protocols are foundational for researchers in this field.
Protocol 1: Metabolite Profiling in Biological Samples using LC-MS/MS
Principle & Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 5-AVA in complex biological matrices (e.g., plasma, cell lysates, fermentation broth).[26] Its high sensitivity and specificity, achieved through chromatographic separation followed by mass-based detection using multiple reaction monitoring (MRM), allow for accurate and reliable quantification.[27] The use of a stable isotope-labeled internal standard (e.g., ¹³C₅, ¹⁵N-5-AVA) is crucial to correct for matrix effects and variations in sample preparation and instrument response.[26]
Experimental Protocol:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of sample (e.g., plasma, cell homogenate) in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., at 100 ng/mL). b. Vortex vigorously for 30 seconds to precipitate proteins. c. Incubate at -20°C for 20 minutes to enhance precipitation. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: a. Chromatography: Use a HILIC (Hydrophilic Interaction Chromatography) column for optimal retention of the polar 5-AVA molecule.[28] b. Mobile Phase: A gradient of water and acetonitrile, both containing an additive like formic acid or ammonium formate, is typically used.[28] c. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. d. MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-AVA and its internal standard.
Data Presentation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Aminopentanoic Acid | 118.1 | 101.1 | 15 |
| ¹³C₅, ¹⁵N-5-AVA (Internal Std) | 124.1 | 106.1 | 15 |
Table 1: Example MRM parameters for LC-MS/MS analysis of 5-AVA.
Protocol 2: In Vitro Assay for 5-Aminovalerate Aminotransferase (DAVA-AT) Activity
Principle & Rationale: The activity of DAVA-AT can be determined by measuring the formation of one of its products, L-glutamate, over time.[22] This is a coupled-enzyme assay where the L-glutamate produced is subsequently oxidized by glutamate dehydrogenase, leading to the reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm. This provides a quantitative measure of the enzyme's catalytic rate. The kinetic mechanism is a "ping-pong bi-bi" reaction, typical for aminotransferases.[29][30]
Experimental Protocol:
-
Reagent Preparation: a. Assay Buffer: 100 mM Potassium Phosphate, pH 8.0, containing 10 µM pyridoxal-5'-phosphate (PLP). b. Enzyme Source: Purified recombinant DAVA-AT or a clarified cell lysate overexpressing the enzyme. c. Substrate Solution: 50 mM 5-aminopentanoic acid and 20 mM α-ketoglutarate in assay buffer. d. Coupling Enzyme System: Glutamate dehydrogenase (GDH) solution and 50 mM NAD⁺ solution.
-
Assay Procedure: a. In a 96-well UV-transparent plate, add 150 µL of assay buffer, 10 µL of NAD⁺ solution, 10 µL of GDH, and 10 µL of the enzyme source to each well. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding 20 µL of the substrate solution (5-AVA and α-ketoglutarate). d. Immediately place the plate in a microplate reader capable of kinetic measurements. e. Monitor the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). b. Perform control reactions lacking the primary substrate (5-AVA) or the enzyme source to account for any background activity. c. Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Section 4: Applications in Drug Development and Biotechnology
5-AVA as a Precursor for Bio-based Polymers
The microbial production of 5-AVA from renewable feedstocks like L-lysine is a cornerstone of green chemistry.[15][31] Engineered microorganisms, such as E. coli and Corynebacterium glutamicum, have been developed to produce 5-AVA at high titers.[15][18] This bio-produced 5-AVA is a direct precursor to δ-valerolactam, the monomer used in the synthesis of nylon-5, a biodegradable and high-performance polyamide.[8][32]
Pharmacokinetic and Pharmacodynamic Considerations
For any drug candidate structurally related to 5-AVA, understanding its metabolic fate is paramount. The catabolic pathway described in Section 2.2 dictates the compound's half-life and clearance.
-
Pharmacokinetics: The efficiency of DAVA-AT and GSALDH will determine how quickly the compound is eliminated. Inhibition of these enzymes could prolong the drug's action but may lead to accumulation and potential toxicity.
-
Drug-Drug Interactions: Co-administration of drugs that are also substrates or inhibitors of aminotransferases could lead to competitive interactions, altering the pharmacokinetic profiles of both agents.
-
Prodrug Strategies: Amino acids are frequently used as moieties in prodrug design to improve properties like solubility or targeted delivery.[33] Knowledge of 5-AVA's metabolic pathway can inform the design of prodrugs that release an active compound upon enzymatic action.
Section 5: Conclusion
5-Aminopentanoic acid is a multifaceted molecule with a well-defined metabolic pathway rooted in lysine catabolism. Its biosynthesis and degradation are governed by a specific set of enzymes that link amino acid metabolism to the central carbon cycle. A thorough understanding of these pathways, supported by robust analytical methodologies like LC-MS/MS and enzymatic assays, is essential for its application in both industrial biotechnology for polymer production and in the pharmaceutical industry for the rational design and development of novel therapeutics. As research continues, further elucidation of the regulatory mechanisms governing 5-AVA metabolism will open new avenues for scientific and commercial innovation.
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An In-Depth Technical Guide to the Safe Handling of 5-Aminovaleric Acid Hydrochloride
This guide provides a comprehensive overview of the safety and handling protocols for 5-Aminovaleric acid hydrochloride (CAS No. 627-95-2), a crucial building block in pharmaceutical and biochemical research. As its applications in drug development and as a research reagent expand, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective for researchers, scientists, and professionals in the field.
Introduction to 5-Aminovaleric Acid Hydrochloride
5-Aminovaleric acid hydrochloride, also known as 5-aminopentanoic acid hydrochloride, is the hydrochloride salt of 5-aminovaleric acid, a naturally occurring delta-amino acid.[1][2] It serves as a valuable intermediate in the synthesis of various bioactive compounds and therapeutic agents.[3][4] Structurally, it is a methylene homologue of the well-known neurotransmitter gamma-aminobutyric acid (GABA), and as such, it can exhibit weak GABA agonist activity, interacting with GABA receptors in the central nervous system.[4] Its hydrochloride form enhances solubility and stability, making it a convenient reagent for various chemical reactions.[2][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | [3][4] |
| Molecular Weight | 153.61 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [2][5] |
| Solubility | Soluble in water | [2][5] |
| Melting Point | 95-97 °C | [6] |
| InChI Key | BLOIUFYKQCCAGP-UHFFFAOYSA-N | [3] |
Hazard Identification and Proactive Risk Assessment
While many supplier Safety Data Sheets (SDS) for 5-Aminovaleric acid hydrochloride lack a formal GHS classification, it is prudent to assess its potential hazards based on its chemical structure and data from the parent compound, 5-Aminovaleric acid.[7][8] The presence of an amino group and a carboxylic acid group, along with its acidic hydrochloride form, suggests potential for irritation.[9] An SDS for 5-Aminovaleric acid (CAS 660-88-8) indicates the following hazards, which should be considered as a conservative baseline for its hydrochloride salt.[10]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. |
Expert Analysis: The hydrochloride salt may present a slightly higher irritation potential due to its acidic nature upon dissolution. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. While comprehensive toxicological data is limited, the chemical structure does not suggest carcinogenicity or reproductive toxicity.[11] However, the lack of data necessitates a precautionary approach.
Standard Operating Procedures for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent hygiene practices, is essential.
Engineering Controls
-
Ventilation: Always handle 5-Aminovaleric acid hydrochloride in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory.[12]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your last line of defense against exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A standard laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.[6]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
-
Remove contaminated clothing and wash it before reuse.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Stability: The compound is generally stable under recommended storage conditions.
Emergency Response and Waste Disposal
Preparedness is key to mitigating the impact of any accidental exposure or release.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as outlined in section 3.2.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, prevent further leakage if safe to do so.
Waste Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety protocols throughout the experimental workflow involving 5-Aminovaleric acid hydrochloride.
Caption: Workflow for the safe handling of 5-Aminovaleric acid hydrochloride.
Conclusion
While 5-Aminovaleric acid hydrochloride is a valuable tool in research and development, a proactive and informed approach to its handling is essential. By understanding its potential hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can work with this compound safely and effectively. The absence of comprehensive hazard data should always lead to a more conservative and cautious safety protocol.
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Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology and Metabolism, 33(7), 463-480. Available at: [Link]
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PubChem. (n.d.). 5-Aminovaleric acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Capot Chemical Co., Ltd. (2010). MSDS of 5-Aminovaleric acid. Available at: [Link]
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Haberbosch, L., et al. (2023). 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. Diabetologia, 66(9), 1637-1648. Available at: [Link]
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American Regent, Inc. (2019). Aminocaproic Acid Injection, USP. Available at: [Link]
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Vankayapelli, R., et al. (2002). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Tetrahedron Letters, 43(15), 2873-2875. Available at: [Link]
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Friedman, M. (1988). Reactions of hydroxyamino acids during hydrochloric acid hydrolysis. Journal of Agricultural and Food Chemistry, 36(4), 796-802. Available at: [Link]
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solubility of 5-Aminovaleric acid hydrochloride in different solvents
An In-depth Technical Guide to the Solubility of 5-Aminovaleric Acid Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 5-aminovaleric acid hydrochloride (CAS Number: 627-95-2), a key intermediate in pharmaceutical synthesis and a compound of interest in biochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various solvent systems.
Introduction: Physicochemical Profile and the Significance of the Hydrochloride Salt
5-Aminovaleric acid, also known as 5-aminopentanoic acid, is a delta-amino acid and a structural homologue of the neurotransmitter gamma-aminobutyric acid (GABA).[1][3] Its hydrochloride salt form is the most common variant used in laboratory and industrial settings.
The molecule possesses a five-carbon chain with a terminal carboxylic acid group and an amino group at the fifth carbon.[1] The hydrochloride salt is formed by the protonation of the basic amino group, creating an ammonium chloride salt.[1] This structural feature is pivotal as it significantly enhances the compound's stability and, most critically, its aqueous solubility compared to its free acid form.[1]
Key Physicochemical Properties:
The presence of both a primary amine (a basic functional group) and a carboxylic acid (an acidic functional group) makes 5-aminovaleric acid hydrochloride an amphoteric molecule, whose net charge and, consequently, solubility are highly dependent on the pH of the solvent system.
Fundamental Principles Governing Solubility
To understand the solubility profile of 5-aminovaleric acid hydrochloride, it is essential to consider the core principles of dissolution.
The "Like Dissolves Like" Principle
The most fundamental rule in predicting solubility is that a solute will dissolve best in a solvent that has a similar polarity.[6][7]
-
Polar Solutes , like ionic salts and compounds with hydrogen bonding capabilities (e.g., alcohols, amines, carboxylic acids), dissolve well in polar solvents (e.g., water, methanol, DMSO).
-
Non-polar Solutes dissolve best in non-polar solvents (e.g., hexane, toluene).
5-Aminovaleric acid hydrochloride is an archetypal polar molecule due to its ionic ammonium chloride group and the polar carboxylic acid group. This structure dictates its high affinity for polar solvents.
Caption: The "Like Dissolves Like" principle applied to 5-Aminovaleric Acid HCl.
The Influence of pH
The pH of an aqueous solution is a critical factor affecting the solubility of ionizable compounds.[8][9] For 5-aminovaleric acid, both the amino group (pKa ~10.2) and the carboxylic acid group (pKa ~4.6) are subject to protonation/deprotonation.[10]
-
In acidic solutions (low pH): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge.
-
Near neutral pH: The carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), forming a zwitterion.
-
In basic solutions (high pH): The carboxylic acid is deprotonated (-COO⁻) and the amino group is deprotonated (-NH₂). The molecule carries a net negative charge.
The hydrochloride salt form ensures the amino group is protonated, making the compound highly soluble in water. Adjusting the pH away from the isoelectric point, where the molecule has a net neutral charge and is least soluble, generally increases solubility.[11][12]
The Effect of Temperature
For most solid solutes, solubility increases as the temperature of the solvent increases.[13] This is because the dissolution process is often endothermic, meaning it absorbs heat.[9] Applying heat provides the energy needed to overcome the lattice energy of the crystal and to break solvent-solvent interactions, facilitating dissolution. This principle is often exploited to create supersaturated solutions for crystallization.
Quantitative Solubility Profile
The following table summarizes the known solubility data for 5-aminovaleric acid hydrochloride and its free acid form in various common laboratory solvents. This data is synthesized from multiple sources and physicochemical principles.
| Solvent | Solvent Type | 5-Aminovaleric Acid Form | Reported Solubility | Rationale / Commentary |
| Water | Polar Protic | Hydrochloride | Soluble [4] | The ionic nature of the hydrochloride salt and the polar functional groups allow for strong hydrogen bonding and ion-dipole interactions with water.[8] |
| Water | Polar Protic | Free Acid | 110 mg/mL (with sonication)[3] | The free acid is highly soluble, forming zwitterions in solution. The hydrochloride form further enhances this.[1] |
| DMSO | Polar Aprotic | Free Acid | < 1 mg/mL (Insoluble or slightly soluble)[3] | While DMSO is a powerful polar solvent, this specific data refers to the free acid. The hydrochloride salt's solubility is expected to be higher. |
| Ethanol (EtOH) | Polar Protic | Hydrochloride | Insoluble / Sparingly Soluble [14] | Ethanol is less polar than water. While some dissolution may occur, especially with heating, its lower dielectric constant cannot effectively solvate the ionic salt. It is noted that crystallization from ethanol is a purification method, indicating some solubility at higher temperatures.[1] |
| Methanol (MeOH) | Polar Protic | Hydrochloride | Sparingly Soluble (Predicted) | Methanol is more polar than ethanol. Solubility is expected to be low but greater than in ethanol. Often used in mixed solvent systems with water. |
| Hexane / Toluene | Non-Polar | Hydrochloride | Insoluble (Predicted) | Following the "like dissolves like" principle, the highly polar, ionic salt will not dissolve in non-polar hydrocarbon solvents.[7] |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
For researchers needing to precisely quantify the solubility of 5-aminovaleric acid hydrochloride in a novel solvent system, the equilibrium shake-flask method is the gold standard.[7] It is a self-validating system that ensures the solution has reached its saturation point.
Step-by-Step Methodology
-
Preparation: Add an excess amount of 5-aminovaleric acid hydrochloride to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours). A shaker or rotator is used to ensure thorough mixing. The constant temperature is critical as solubility is temperature-dependent.[15]
-
Phase Separation: Once equilibrium is reached, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[7]
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD).[7]
-
Calculation: Use a calibration curve generated from standards of known concentration to determine the concentration in the filtrate. This value represents the equilibrium solubility at the specified temperature, typically reported in mg/mL or mol/L.[7]
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility.
Applications and Practical Significance in Research and Development
Understanding the solubility of 5-aminovaleric acid hydrochloride is not merely an academic exercise; it has profound practical implications.
-
Pharmaceutical Formulation: As a key pharmaceutical intermediate, its solubility dictates the choice of reaction solvents and purification methods (e.g., crystallization).[1][2] For a drug to be orally bioavailable, it must first dissolve in the aqueous environment of the gastrointestinal tract.[9][16]
-
Biochemical Assays: In biochemical research, where it is studied as a GABA agonist, preparing accurate stock solutions is fundamental.[3] Knowing its high solubility in water allows for the creation of concentrated, stable stock solutions for use in cell culture media and other buffered assay systems.
-
Reaction Chemistry: The compound's solubility profile guides the selection of solvents for chemical reactions, such as peptide synthesis, ensuring that reactants are in the same phase to allow the reaction to proceed efficiently.
Conclusion
5-Aminovaleric acid hydrochloride is a highly polar, water-soluble compound. Its solubility is governed by the strong ionic character imparted by the hydrochloride salt and the presence of polar functional groups capable of hydrogen bonding. It is readily soluble in water, sparingly soluble in polar organic solvents like alcohols, and predicted to be insoluble in non-polar solvents. Factors such as temperature and pH significantly modulate its solubility. For professionals in drug development and scientific research, a firm grasp of these principles and the empirical data is essential for successful formulation, experimentation, and synthesis.
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An In-depth Technical Guide on the Stability of 5-Aminovaleric Acid Hydrochloride
This guide provides a comprehensive technical overview of the stability of 5-Aminovaleric acid hydrochloride (5-AVA HCl), a crucial molecule in pharmaceutical development and biochemical research.[1][2] As a derivative of the endogenous metabolite 5-aminovaleric acid, its stability is paramount for ensuring the safety, efficacy, and shelf-life of related therapeutic agents and research materials.[3][4][5] This document delves into the intrinsic stability of 5-AVA HCl, its degradation pathways under various stress conditions, and the analytical methodologies required for its assessment.
Introduction: The Significance of Stability
5-Aminovaleric acid hydrochloride is a key building block and pharmaceutical intermediate used in the synthesis of a range of bioactive compounds.[1][2][6] Its structural integrity is the foundation of its utility. Stability testing, therefore, is not merely a regulatory formality but a scientific necessity. It informs formulation development, establishes storage conditions, and defines the shelf-life of both the drug substance and subsequent drug products.[7] Forced degradation studies, which intentionally stress the molecule, are critical for identifying potential degradation products and establishing the degradation pathways, which is a key requirement of regulatory bodies like the ICH.[7][8][9][10]
Physicochemical Properties
Understanding the fundamental properties of 5-AVA HCl is essential to predicting its stability profile. The hydrochloride salt form enhances solubility and stability compared to the free acid.[6]
| Property | Value | Source |
| Molecular Formula | C5H12ClNO2 | [6] |
| Molecular Weight | 153.61 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [11][12] |
| Melting Point | 95-97 °C | [13] |
| Hygroscopicity | Sensitive to moisture (Hygroscopic) | [11] |
| Solubility | Soluble in water | [2] |
The hygroscopic nature of 5-AVA HCl is a critical handling parameter, as moisture can act as a reactant or a medium for degradative reactions.[11]
Key Degradation Pathways and Influencing Factors
The stability of 5-AVA HCl is influenced by several environmental factors, including temperature, pH, light, and humidity. The primary degradation pathways for amino acids like 5-AVA HCl typically involve hydrolysis, oxidation, and photolysis.[8][9]
Elevated temperatures accelerate chemical degradation.[8] For amino acids, thermal stress can promote various reactions, and the stability can be dependent on the structure and functional groups present.[14][15] An increase in temperature and heating duration generally promotes the degradation of free amino acids.[14][15]
Primary Thermal Degradation Pathway: Intramolecular Cyclization
The most probable thermal degradation pathway for 5-aminovaleric acid is intramolecular cyclization to form piperidin-2-one (also known as δ-valerolactam) and water. This reaction is common for delta-amino acids. The hydrochloride salt form provides stability by protonating the amino group, which inhibits its nucleophilicity. However, under sufficient thermal stress, this equilibrium can be overcome.
Caption: Intramolecular cyclization of 5-aminovaleric acid to piperidin-2-one.
The pH of a solution is a critical determinant of stability for molecules with ionizable groups like 5-AVA HCl.
-
Acidic Conditions (Low pH): The amine group is fully protonated (-NH3+), making it non-nucleophilic. This significantly inhibits the intramolecular cyclization pathway. Therefore, 5-AVA HCl is expected to be relatively stable in acidic solutions.
-
Neutral to Basic Conditions (High pH): As the pH increases, the amino group becomes deprotonated (-NH2), rendering it nucleophilic. This free amine can readily attack the carbonyl carbon of the carboxylic acid, leading to rapid cyclization to piperidin-2-one. Studies on proteins show that shifts to basic pH can also promote deamidation of certain amino acid residues.[10]
According to ICH Q1B guidelines, photostability testing is a mandatory part of stress testing.[16] Exposure to light can induce photolytic degradation, often through free-radical mechanisms that can affect various functional groups.[9] While specific public data on the photostability of 5-AVA HCl is limited, a standard photostability study would be required to assess its susceptibility. This involves exposing the solid material and solutions to a controlled light source (e.g., Xenon lamp or a cool white fluorescent/near UV lamp combination) and analyzing for degradation.[16]
Oxidation can occur when the molecule is exposed to atmospheric oxygen or oxidizing agents.[8] While the aliphatic chain of 5-AVA HCl is relatively robust, the amino group can be susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are necessary to identify potential oxidative degradants and to ensure analytical methods can detect them.[10]
Experimental Protocols for Stability Assessment
To ensure scientific integrity, stability studies must be conducted using validated, stability-indicating analytical methods.[9][10] High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[17]
A forced degradation study is essential to understand the degradation profile and to validate the analytical methods.[8][18]
-
Preparation: Prepare separate solutions of 5-AVA HCl (e.g., 1 mg/mL) in various stress media:
-
0.1 M HCl (Acid hydrolysis)
-
0.1 M NaOH (Base hydrolysis)
-
3% H₂O₂ (Oxidation)
-
Water (Neutral hydrolysis)
-
-
Stress Conditions:
-
Hydrolytic: Store acidic, basic, and neutral solutions at 60°C for 24-48 hours.
-
Oxidative: Store the H₂O₂ solution at room temperature for 24 hours.
-
Thermal (Solid): Store the solid powder at 105°C for 24 hours.
-
Photolytic: Expose the solid powder and a solution in water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A dark control should be kept under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study of 5-Aminovaleric acid HCl.
A robust HPLC method is required to separate the parent 5-AVA HCl from its potential degradation products, primarily piperidin-2-one. Since 5-AVA HCl lacks a strong UV chromophore, derivatization or alternative detection methods are often necessary.
-
Method A: Pre-column Derivatization with UV Detection
-
Derivatizing Agent: o-Phthalaldehyde (OPA) or Dansyl Chloride.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[17]
-
Detection: UV/Vis detector at a wavelength appropriate for the chosen derivative.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to prove specificity.
-
-
Method B: HILIC with ELSD/CAD or MS Detection
-
Column: Hydrophilic Interaction Chromatography (HILIC) column.
-
Mobile Phase: High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.
-
Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) for universal detection without derivatization.
-
Advantage: This method avoids the complexities of derivatization and can provide mass information for unknown degradants when using MS.
-
Recommended Storage and Handling
Based on its physicochemical properties, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[19] Recommended storage is often at room temperature or refrigerated (-20°C for long-term research use).[11][19]
-
Handling: Due to its hygroscopic nature, minimize exposure to atmospheric moisture.[11] Handle in a dry environment, such as a glove box or a room with controlled low humidity.
Conclusion
5-Aminovaleric acid hydrochloride is a stable compound under acidic and controlled ambient conditions. Its primary degradation liability is intramolecular cyclization to piperidin-2-one, a reaction that is significantly accelerated by heat and basic pH. It is also hygroscopic, necessitating careful handling to prevent moisture-induced degradation. A comprehensive stability testing program, employing validated stability-indicating analytical methods and forced degradation studies, is essential for any research or development program utilizing this compound. This ensures the quality, safety, and efficacy of the final product by providing a thorough understanding of its degradation profile.
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A Technical Guide to 5-Aminovaleric Acid Hydrochloride Purity Standards for Research
Abstract: This guide provides a comprehensive technical overview of the purity standards for 5-aminovaleric acid hydrochloride, a critical reagent in various research and development applications. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of purity assessment, the implications of impurities, and the selection of appropriate-grade material for their work. This document details analytical methodologies for purity determination, offers insights into common impurity profiles, and establishes a framework for ensuring experimental validity through rigorous material characterization.
Introduction to 5-Aminovaleric Acid Hydrochloride
5-Aminovaleric acid, also known as 5-aminopentanoic acid, is a non-proteinogenic amino acid that serves as an important building block in organic synthesis and a key molecule in various biological studies.[1] Its hydrochloride salt, 5-aminovaleric acid hydrochloride (CAS No. 627-95-2), is often preferred in research settings due to its enhanced stability and solubility in water.[2][3] It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and finds applications in neuroscience research as a weak GABA agonist, in medicinal chemistry as a precursor for synthesizing novel compounds, and in the development of polymers.[2][4][5]
The Imperative of Purity: Why It Matters
The concept of "purity" is not absolute but rather application-dependent. A purity level acceptable for one application may be entirely unsuitable for another. In the context of 5-aminovaleric acid hydrochloride, impurities can arise from the synthetic route, degradation, or improper storage. These can include:
-
Starting Materials and Reagents: Residuals from the chemical synthesis process.
-
Side-Reaction Products: Isomers or related molecules formed during synthesis.[2]
-
Solvents: Organic or inorganic solvents used during synthesis and purification.
-
Water Content: Moisture absorbed from the atmosphere.
-
Inorganic Salts: Byproducts from the hydrochloride salt formation or other steps.
The impact of these impurities can be profound. For instance, in a cell-based assay, an unknown impurity could exhibit unexpected cytotoxicity or biological activity, confounding the results attributed to the 5-aminovaleric acid hydrochloride itself. In a polymerization reaction, impurities can act as chain terminators or initiators, altering the properties of the final material. Therefore, a thorough understanding and verification of purity are paramount.
Defining Purity: Grades and Specifications
Commercial suppliers typically offer several grades of 5-aminovaleric acid hydrochloride, each with a defined set of specifications. Understanding these grades is the first step in selecting the appropriate material.
| Purity Grade | Typical Purity (%) | Common Applications | Key Characteristics |
| Reagent Grade | ≥97% | General organic synthesis, non-critical applications. | Purity is often determined by a single method (e.g., titration). The impurity profile is not well-characterized.[3] |
| Research Grade | ≥98% | Most standard laboratory research, including cell culture and enzyme assays, where high purity is important but not stringently regulated.[4][6] | Purity is typically confirmed by one or two analytical methods (e.g., HPLC and NMR). Some information on common impurities may be available.[4] |
| High Purity / Analytical Standard | >99.5% | Quantitative analysis, reference standard in chromatography, sensitive biological assays, early-stage drug development. | Purity is rigorously assessed by multiple techniques. A detailed Certificate of Analysis (CoA) is provided with a comprehensive impurity profile. |
| GMP / Pharmaceutical Grade | >99.5% | Used in pharmaceutical manufacturing and clinical trials. | Manufactured under Good Manufacturing Practices (GMP).[7][8][9] Extensive documentation on purity, impurities, and traceability is required.[10][11] |
It is a common pitfall for researchers to select a grade based solely on the stated percentage purity. The nature of the remaining percentage (the impurities) is often more critical than the purity value itself. A Certificate of Analysis (CoA) should always be requested and reviewed carefully.
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment of 5-aminovaleric acid hydrochloride. Each technique provides a different piece of the puzzle, and their combined data create a robust purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, capable of separating the main compound from its non-volatile organic impurities.[12][13]
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. Since 5-aminovaleric acid lacks a strong chromophore, detection can be challenging.[14] While some methods use UV detection at low wavelengths (~210 nm), others may employ techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization to enhance detection.[14][15] Purity is typically reported as a percentage of the total peak area.[13]
Step-by-Step Protocol (Example for Underivatized Analysis):
-
Mobile Phase Preparation: Prepare a mobile phase suitable for HILIC, such as a mixture of acetonitrile and a phosphate buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85).[14]
-
Standard Preparation: Accurately weigh and dissolve a known amount of a certified reference standard of 5-aminovaleric acid hydrochloride in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Instrumentation Setup:
-
Analysis: Inject the standard solutions to establish the calibration curve. Then, inject the test sample.
-
Data Interpretation: Identify the peak corresponding to 5-aminovaleric acid hydrochloride based on its retention time. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
Causality Insight: Direct analysis of amino acids by HPLC without derivatization can be challenging due to their polarity and lack of strong UV chromophores.[14][18] HILIC is an effective technique where the analyte partitions into a water-enriched layer on the surface of the polar stationary phase, allowing for the separation of polar compounds using a high concentration of an organic solvent.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an exceptionally powerful tool for structural elucidation and purity assessment.[19] It provides information on the molecular structure and can detect impurities that have different proton environments.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of protons (¹H) absorb energy at specific frequencies depending on their local chemical environment. The resulting spectrum provides a "fingerprint" of the molecule. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[20][21][22]
Step-by-Step Protocol (qNMR):
-
Sample Preparation: Dissolve a precisely weighed amount of the 5-aminovaleric acid hydrochloride sample in a deuterated solvent (e.g., D₂O).
-
Internal Standard: Add a known amount of a certified internal standard (e.g., maleic acid) with a simple, well-resolved spectrum that does not overlap with the analyte signals.[19]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher), ensuring optimized parameters for quantification (e.g., sufficient relaxation delay).[20]
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Purity Calculation: Integrate the area of a characteristic signal from 5-aminovaleric acid hydrochloride and the area of a known signal from the internal standard. The purity can be calculated using the established formula that relates the integral areas, number of protons, molar masses, and weights of the sample and standard.[20]
Self-Validation: The use of a certified internal standard in qNMR provides a self-validating system.[21] The accuracy of the measurement is directly tied to the accuracy of the weight measurements and the certified purity of the internal standard, making it a primary analytical method.[23]
Other Relevant Techniques
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it confirms the molecular weight of the main component and helps in the identification of impurities.
-
Titration: A classic method to determine the overall assay by titrating the amino group. However, it is not specific and will quantify other basic impurities as well.
-
Karl Fischer Titration: The standard method for accurately determining water content.
Visualizing the Purity Assessment Workflow
A logical workflow ensures that all aspects of purity are considered, from initial material selection to final data analysis.
Caption: Workflow for Purity Assessment of 5-Aminovaleric Acid HCl.
Logical Framework for Grade Selection
Choosing the right purity grade is a critical decision that balances cost and scientific rigor. The following decision tree illustrates a logical approach to this selection process.
Caption: Decision tree for selecting the appropriate grade of 5-aminovaleric acid HCl.
Conclusion and Best Practices
The purity of 5-aminovaleric acid hydrochloride is not a peripheral detail but a central pillar of experimental integrity. For researchers, scientists, and drug development professionals, adopting a rigorous approach to material characterization is non-negotiable.
Key Takeaways:
-
Trust but Verify: Always critically evaluate the supplier's Certificate of Analysis. If the application is sensitive, consider independent verification of purity.
-
A Multi-Method Approach is Essential: No single analytical technique can provide a complete purity profile. The combination of chromatographic, spectroscopic, and other analytical methods is required for a comprehensive assessment.
-
Understand the Impurities: The nature of the impurities is as important as the purity percentage. Consider how potential impurities (e.g., isomers, residual solvents) could impact your specific application.
-
Document Everything: Maintain meticulous records of the lot numbers, CoAs, and any in-house purity analysis for all reagents used. This is crucial for troubleshooting and ensuring long-term reproducibility.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 138, 5-Aminovaleric acid. Retrieved from [Link]
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RayBiotech. 5-Aminovaleric acid hydrochloride. Retrieved from [Link]
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Liu, X., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Gstöttner, C., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. Retrieved from [Link]
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NAFDAC. (2023). GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS. Retrieved from [Link]
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Rüdinger, M., et al. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. Retrieved from [Link]
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ReAgent Chemicals. Good Manufacturing Practice (GMP). Retrieved from [Link]
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U.S. Pharmacopeia. (2017). <1052> Amino Acid Determination. Retrieved from [Link]
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Sharma, I., et al. (2016). Analysis of amino acids by high performance liquid chromatography. International Research Journal of Pharmacy. Retrieved from [Link]
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University of Oxford. Quantitative NMR Spectroscopy. Retrieved from [Link]
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Attwa, M. W., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega. Retrieved from [Link]
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Sampan Enterprises. What is Good Manufacturing Practices (GMP) in the Chemical Industry. Retrieved from [Link]
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Attwa, M. W., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega. Retrieved from [Link]
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ResearchGate. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
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Japanese Pharmacopoeia. GENERAL INFORMATION. Retrieved from [Link]
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Osaka University. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
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Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]
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Fiveable. Good manufacturing practices (GMP). Retrieved from [Link]
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World Health Organization. Good Manufacturing Practices (GMP). Retrieved from [Link]
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An In-Depth Technical Guide to 5-Aminovaleric Acid: From Discovery to Therapeutic Potential
This guide provides a comprehensive overview of 5-aminovaleric acid (5-AVA), a non-proteinogenic amino acid of growing interest in the scientific community. We will delve into its historical discovery, explore its biosynthetic and chemical synthesis pathways, detail its physiological roles and mechanisms of action, provide robust analytical protocols for its quantification, and discuss its current and potential applications in research and drug development.
Introduction to 5-Aminovaleric Acid: A Molecule of Emerging Significance
5-Aminovaleric acid (also known as 5-aminopentanoic acid) is a five-carbon chain amino acid with the amine group located at the terminal (omega) position.[1][2] While not incorporated into proteins during translation, 5-AVA plays a crucial role as a metabolite in various biological pathways and has garnered attention for its pharmacological properties and as a valuable platform chemical.[3][4][5] Its structural similarity to the major inhibitory neurotransmitter γ-aminobutyric acid (GABA) underpins much of its biological activity.[6] This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this multifaceted molecule.
Physicochemical Properties of 5-Aminovaleric Acid
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | [6] |
| Molecular Weight | 117.15 g/mol | [6] |
| CAS Number | 660-88-8 | [6] |
| Melting Point | 158-161 °C | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in water | [1] |
The Journey of Discovery: A Historical Perspective
Synthesis of 5-Aminovaleric Acid: Biological and Chemical Routes
The production of 5-aminovaleric acid can be achieved through both biological and chemical methodologies. The choice of method often depends on the desired scale, purity, and economic feasibility.
Biosynthesis: Harnessing Nature's Machinery
The primary biological route for 5-AVA synthesis is through the degradation of L-lysine.[5][9] Several enzymatic pathways have been elucidated in microorganisms, offering a green and sustainable alternative to chemical synthesis.[4]
There are two main pathways for the bioconversion of L-lysine to 5-AVA:
-
The 5-Aminovaleramide-Mediated Pathway: This pathway involves two key enzymes: L-lysine 2-monooxygenase (DavB) and δ-aminovaleramidase (DavA).[5] DavB catalyzes the oxidative decarboxylation of L-lysine to 5-aminovaleramide, which is then hydrolyzed by DavA to yield 5-AVA.[7]
-
The 2-Keto-6-aminocaproate-Mediated Pathway: This pathway utilizes L-lysine α-oxidase (RaiP) to convert L-lysine into 2-keto-6-aminocaproate.[4][5] This intermediate can then be further processed to 5-AVA.
Below is a diagram illustrating the enzymatic conversion of L-lysine to 5-aminovaleric acid.
Caption: Enzymatic pathways for the biosynthesis of 5-aminovaleric acid from L-lysine.
This protocol is a generalized procedure based on established methods for the whole-cell bioconversion of L-lysine to 5-AVA using engineered E. coli.[4]
-
Strain and Culture Preparation:
-
Use an E. coli strain engineered to overexpress the necessary enzymes (e.g., DavB and DavA).
-
Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of fermentation medium.
-
-
Fermentation:
-
Grow the cells in a fermenter with controlled pH, temperature, and dissolved oxygen levels.
-
Induce protein expression at an appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer like IPTG.
-
Continue fermentation until the desired cell density is reached.
-
-
Whole-Cell Bioconversion:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
Add L-lysine to the cell suspension to initiate the bioconversion.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for 5-AVA concentration using HPLC or LC-MS/MS.
-
-
Purification:
-
Separate the cells from the reaction mixture by centrifugation.
-
Purify 5-AVA from the supernatant using techniques such as ion-exchange chromatography.
-
Chemical Synthesis: Versatile Laboratory-Scale Production
Chemical synthesis offers a versatile approach for producing 5-aminovaleric acid and its derivatives. Several synthetic routes have been developed, often starting from readily available cyclic compounds.
A common laboratory synthesis involves the hydrolysis of glutarimide.
Caption: Chemical synthesis of 5-aminovaleric acid from glutarimide.
This protocol outlines a plausible synthetic route based on standard organic chemistry reactions.
-
Hydrolysis of Glutarimide:
-
Dissolve glutarimide in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux to promote the hydrolysis of one of the amide bonds, forming the sodium salt of glutaramidic acid.
-
Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate glutaramidic acid.
-
Filter and dry the resulting solid.
-
-
Hofmann Rearrangement:
-
Prepare a cold solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add the glutaramidic acid to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture to initiate the Hofmann rearrangement.
-
Once the reaction is complete, acidify the mixture to precipitate the crude 5-aminovaleric acid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 5-aminovaleric acid.
-
Characterize the final product using techniques such as NMR and melting point determination.
-
Biological Role and Mechanism of Action
The primary biological significance of 5-aminovaleric acid in mammals stems from its activity as a weak agonist at GABA receptors, particularly the GABA-A receptor.[6]
5-Aminovaleric Acid as a GABA-A Receptor Agonist
GABA-A receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission in the central nervous system. The binding of an agonist, such as GABA or 5-AVA, to the receptor leads to a conformational change that opens an integral chloride ion channel.[5] The influx of chloride ions into the neuron hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect.
The following diagram illustrates the signaling pathway of a GABA-A receptor agonist.
Caption: Signaling pathway of 5-aminovaleric acid as a GABA-A receptor agonist.
Analytical Methodologies for Quantification
Accurate quantification of 5-aminovaleric acid in biological matrices is essential for pharmacokinetic studies, metabolic research, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Experimental Protocol: Quantification of 5-AVA in Human Plasma by LC-MS/MS
This protocol provides a detailed procedure for the analysis of 5-AVA in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 5-AVA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for 5-AVA and its internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known 5-AVA concentrations.
-
Quantify the concentration of 5-AVA in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Applications in Research and Drug Development
The unique properties of 5-aminovaleric acid have led to its use in various fields of research and development.
-
Pharmaceutical Intermediate: 5-AVA serves as a building block in the synthesis of various pharmaceutical compounds.[7]
-
Platform Chemical: It is a valuable C5 platform chemical for the synthesis of bioplastics, such as nylon-5.[3][5]
-
Neuroscience Research: As a GABA agonist, it is used as a tool compound to study the GABAergic system and its role in neurological disorders.[6]
-
Metabolic Research: Its involvement in lysine metabolism makes it a relevant metabolite to study in various metabolic diseases.
Conclusion
5-Aminovaleric acid, once a relatively obscure non-proteinogenic amino acid, has emerged as a molecule of significant scientific and commercial interest. Its diverse roles as a metabolic intermediate, a pharmacologically active compound, and a versatile chemical building block highlight its importance. This guide has provided a comprehensive technical overview of 5-AVA, from its historical context to modern-day applications. As research continues to uncover the full extent of its biological functions and synthetic potential, 5-aminovaleric acid is poised to play an increasingly important role in the fields of biotechnology, medicine, and materials science.
References
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-
Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC. (2021). Retrieved from [Link]
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Emergence of omega-3 fatty acids in biomedical research - PMC. (2018). Retrieved from [Link]
-
GABA and the GABAA Receptor - PMC. (n.d.). Retrieved from [Link]
- High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. (n.d.).
- High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis | Request PDF. (2025).
- Liu, P., et al. (2014). Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Scientific Reports, 4, 5657.
-
Aminolevulinic acid - Wikipedia. (n.d.). Retrieved from [Link]
- Production of glutaric acid from 5-aminovaleric acid using Escherichia coli whole cell bio-catalyst overexpressing GabTD from Bacillus subtilis | Request PDF. (n.d.).
- 5-Aminovaleric acid | C5H11NO2 | CID 138. (n.d.).
-
Amino acid - Wikipedia. (n.d.). Retrieved from [Link]
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Methodological & Application
Introduction: The GABAergic System and the Role of Binding Assays
An In-Depth Guide to the Application of 5-Aminovaleric Acid Hydrochloride in GABA Receptor Binding Assays
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 5-Aminovaleric acid hydrochloride (5-AVA) in GABA receptor binding assays. It is designed to offer not just a protocol, but a foundational understanding of the experimental choices, ensuring methodological robustness and data integrity.
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mature mammalian central nervous system (CNS).[1][2][3] Its primary function is to reduce neuronal excitability, thereby maintaining a delicate balance between excitation and inhibition, which is critical for proper neurological function.[2][3] GABA exerts its effects through two major classes of receptors:
-
GABA-A (GABAA) Receptors: These are ionotropic, ligand-gated ion channels.[1][4] Upon GABA binding, they open a central pore permeable to chloride ions (Cl⁻), leading to hyperpolarization of the neuron and fast synaptic inhibition.[4][5][6]
-
GABA-B (GABAB) Receptors: These are metabotropic, G protein-coupled receptors that mediate slower, more sustained inhibitory responses through second messenger systems.[1][2]
The dysfunction of the GABAergic system is implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and insomnia, making GABA receptors a critical target for therapeutic intervention.[5]
Receptor binding assays are indispensable in vitro tools used to quantify the interaction between a ligand and a receptor.[7] They are fundamental for determining key pharmacological parameters such as receptor density (Bmax), ligand affinity (Kd), and the inhibitory potency (Ki or IC50) of unlabeled test compounds.[3][7]
5-Aminovaleric acid (also known as δ-aminovaleric acid or 5-AVA) is a structural analogue of GABA.[8] Pharmacologically, it is characterized as a weak agonist at the GABA-A receptor and a weak antagonist at the GABA-B receptor.[9] This profile makes it a useful tool compound for probing the orthosteric binding site of GABA receptors. This guide will focus on its application in characterizing the GABA-A receptor binding site.
Principle of the Competitive Radioligand Binding Assay
The most common method to determine the binding affinity of an unlabeled compound like 5-AVA is a competitive radioligand binding assay. The principle relies on the competition between a radiolabeled ligand (the "radioligand") and the unlabeled test compound for a finite number of receptor sites in a biological preparation, typically a brain membrane homogenate.
The assay measures the ability of increasing concentrations of 5-AVA to displace the specific binding of a radioligand with known affinity for the GABA-A receptor, such as [³H]Muscimol or [³H]GABA.[10][11] By quantifying this displacement, one can determine the concentration of 5-AVA required to inhibit 50% of the radioligand's specific binding (the IC50 value). This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of 5-AVA for the receptor.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the GABA-A receptor, a ligand-gated ion channel.
Caption: Simplified GABA-A receptor signaling cascade.
Detailed Experimental Protocols
Scientific integrity requires that every protocol be self-validating. This is achieved through the inclusion of proper controls, such as total binding and non-specific binding, which allow for the accurate determination of specific binding.
Part A: Preparation of Crude Synaptic Membranes from Rodent Brain
This protocol describes the preparation of a P2 fraction from rat brain, which is enriched in synaptic membranes containing GABA receptors. The cerebellum is an excellent source due to its high density of these receptors.[10]
Materials:
-
Whole rat brains (or cerebelli), freshly dissected and kept on ice
-
Homogenization Buffer: 0.32 M Sucrose in 5 mM Tris-HCl, pH 7.4, chilled to 4°C
-
Protease inhibitor cocktail (e.g., Sigma-Aldrich P8340)
-
Dounce or Teflon-glass homogenizer
-
Refrigerated high-speed centrifuge (e.g., Sorvall RC-6 Plus, Beckman Avanti J-E) and appropriate rotors
-
Assay Buffer: 50 mM Tris-Citrate, pH 7.1 at 4°C
Procedure:
-
Homogenization: Place the brain tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer containing protease inhibitors. Homogenize with 10-12 gentle strokes of a Teflon-glass homogenizer.
-
Rationale: The sucrose maintains osmotic balance, preventing organelle lysis. Protease inhibitors are critical to prevent the degradation of receptor proteins by endogenous proteases released during homogenization.
-
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. This step pellets nuclei, large cellular debris, and unbroken cells.
-
Supernatant Collection: Carefully decant the supernatant (S1 fraction) into a new centrifuge tube. Discard the pellet (P1).
-
High-Speed Centrifugation: Centrifuge the S1 fraction at 40,000 x g for 20 minutes at 4°C. This step pellets the crude membrane fraction (P2), which contains synaptosomes.
-
Washing the Membranes: Discard the supernatant. Resuspend the P2 pellet in 10 volumes of ice-cold Assay Buffer. Centrifuge again at 40,000 x g for 20 minutes at 4°C. Repeat this washing step two more times.
-
Rationale: Washing the membranes is crucial to remove endogenous GABA and other substances that could interfere with the binding assay.
-
-
Final Preparation and Storage: Resuspend the final pellet in a small volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the membrane suspension and store at -80°C until use. The final protein concentration in the assay should be optimized but is typically around 0.2-0.4 mg/mL.[10]
Part B: GABA-A Receptor Competitive Binding Assay Protocol
This protocol outlines a competition experiment to determine the Ki of 5-Aminovaleric acid hydrochloride using [³H]Muscimol as the radioligand.
Materials & Reagents:
| Reagent | Recommended Concentration | Purpose |
| [³H]Muscimol | 2-4 nM | Radioligand to label GABA-A sites.[10] |
| 5-AVA Hydrochloride | 10⁻⁹ M to 10⁻³ M (10-point curve) | Unlabeled competitor (test compound). |
| Unlabeled GABA | 100 µM | Defines non-specific binding (NSB).[10] |
| Brain Membranes | ~0.25 mg protein/mL[10] | Source of GABA-A receptors. |
| Assay Buffer | 50 mM Tris-Citrate, pH 7.1 | Maintains pH and ionic environment. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | Used to wash filters and remove unbound radioligand. |
Procedure:
-
Assay Setup: Prepare assay tubes (12 x 75 mm glass or polypropylene) in triplicate on ice for each condition:
-
Total Binding (TB): Assay Buffer + [³H]Muscimol + Brain Membranes.
-
Non-Specific Binding (NSB): Assay Buffer + [³H]Muscimol + 100 µM Unlabeled GABA + Brain Membranes.
-
Competition: Assay Buffer + [³H]Muscimol + varying concentrations of 5-AVA + Brain Membranes.
-
-
Reagent Addition: Add reagents to the tubes in the following order, keeping them on ice:
-
Add 100 µL of Assay Buffer (for TB) or 100 µL of the appropriate 5-AVA dilution or 100 µL of 100 µM GABA (for NSB).
-
Add 50 µL of [³H]Muscimol solution.
-
Initiate the binding reaction by adding 850 µL of the brain membrane suspension to achieve a final volume of 1 mL. Vortex gently.
-
-
Incubation: Incubate the tubes for 20-30 minutes in an ice-water bath (4°C).
-
Termination of Assay: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.
-
Washing: Immediately wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Rationale: Rapid filtration and washing are critical to separate bound from free radioligand effectively. Slow washing can lead to dissociation of the radioligand from the receptor, resulting in an underestimation of binding.[10]
-
-
Radioactivity Measurement: Place the filters into scintillation vials. Add 4-5 mL of a suitable scintillation cocktail and allow the vials to sit for several hours in the dark. Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the complete workflow from tissue preparation to final data analysis.
Caption: Step-by-step workflow for the GABA-A receptor binding assay.
Data Analysis and Interpretation
1. Calculation of Specific Binding: First, calculate the average CPM for each set of triplicates. Then, determine the specific binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB)
2. Generation of Competition Curve: For each concentration of 5-AVA, calculate the percentage of specific binding relative to the control (tubes with no competitor):
-
% Specific Binding = (CPMCompetitor - CPMNSB) / (CPMTB - CPMNSB) x 100
Plot this percentage against the logarithm of the molar concentration of 5-AVA. The resulting data should form a sigmoidal dose-response curve.
3. Determination of IC50: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism, Origin) to analyze the competition curve and determine the IC50 value. The IC50 is the concentration of 5-AVA that displaces 50% of the specifically bound radioligand.
4. Calculation of the Inhibition Constant (Ki): The IC50 value is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of 5-AVA for the receptor, the Ki value must be calculated using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the functionally determined inhibitory concentration.
-
[L] is the molar concentration of the radioligand ([³H]Muscimol).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment or obtained from the literature for the specific tissue and conditions used.
The resulting Ki value represents the affinity of 5-Aminovaleric acid hydrochloride for the GABA-A receptor population present in the prepared membranes. A lower Ki value indicates a higher binding affinity.
| Parameter | Description |
| Bmax | Maximum number of binding sites; determined from saturation assays. |
| Kd | Dissociation constant; concentration of ligand at which 50% of receptors are occupied at equilibrium. A measure of affinity. |
| IC50 | Half maximal inhibitory concentration; concentration of a competitor that displaces 50% of a specific radioligand. |
| Ki | Inhibition constant; the dissociation constant of an unlabeled competitor. A true measure of affinity derived from the IC50. |
Concluding Remarks
This application note provides a robust framework for utilizing 5-Aminovaleric acid hydrochloride in GABA-A receptor binding assays. By understanding the principles behind each step—from meticulous membrane preparation to precise data analysis—researchers can confidently characterize the binding properties of this and other novel compounds. The heterogeneity of GABA-A receptors, arising from different subunit combinations, means that binding affinities can vary between different brain regions and cell types.[4][13] Therefore, consistency in tissue source and preparation is paramount for reproducible results. This detailed protocol serves as a reliable starting point for investigating the complex pharmacology of the GABAergic system.
References
-
Enna, S. J., & McCarson, K. E. (2006). The GABA-A Receptor. In Basic Neurochemistry (Seventh Edition). Elsevier. Available at: [Link]
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Johnston, G. A. R. (2013). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. Available at: [Link]
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Sieghart, W., & Sperk, G. (2002). GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography. Current Pharmaceutical Design, 8(21), 1885-1900. Available at: [Link]
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Wikipedia contributors. (2024). GABA receptor. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Services. Available at: [Link]
-
Wikipedia contributors. (2024). GABA-A receptor. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Le, T., & Tadi, P. (2024). GABA Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Liu, X., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17835–17846. Available at: [Link]
-
Luddens, H., & Wisden, W. (1991). Function and pharmacology of multiple GABAA receptor subunits. Trends in Pharmacological Sciences, 12, 49-51. Available at: [Link]
-
Olsen, R. W., & Sieghart, W. (2009). GABAA Receptors: Positive and Negative Allosteric Modulators. Neuropharmacology, 56(1), 141–148. Available at: [Link]
-
Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of Neuroscience, 18(21), 8590–8604. Available at: [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. Available at: [Link]
-
Johnston, G. A. R. (2014). GABA-A Receptors: Relatively Simple Cys-loop Ligand-gated Ion Channels. Neurochemical Research, 39(10), 1942–1948. Available at: [Link]
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Khan, Z. U., et al. (2016). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of the Neurological Sciences, 367, 24-32. Available at: [Link]
-
CrashCourse. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. Available at: [Link]
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Protocol for the Laboratory Synthesis of 5-Aminovaleric Acid Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, two-step protocol for the synthesis of 5-aminovaleric acid hydrochloride. As a structural analog of γ-aminobutyric acid (GABA), 5-aminovaleric acid (5-AVA) is a valuable compound in neuroscience research and serves as a key precursor for the production of specialty polyamides like nylon 5.[1][2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for a wide range of applications in biochemical and pharmaceutical development.[1][4]
The selected synthesis route is based on the Dakin-West reaction, followed by acidic hydrolysis. This pathway is advantageous for a standard laboratory setting due to its relatively short route, accessible starting materials, and moderate reaction conditions, offering a reliable method for producing high-purity 5-aminovaleric acid hydrochloride.[5]
Part 1: Synthesis Overview and Chemical Principles
The synthesis proceeds in two primary stages:
-
Dakin-West Reaction: Benzoylglycine reacts with succinic anhydride in the presence of an organic base and a catalyst, 4-dimethylaminopyridine (DMAP), to form the intermediate, benzamido-levulinic acid.[1][5] This reaction efficiently constructs the carbon backbone of the target molecule. The organic base, such as triethylamine, facilitates the formation of a key cyclized intermediate from succinic anhydride and benzoylglycine.[5]
-
Acidic Hydrolysis: The benzoyl protecting group on the intermediate is cleaved by refluxing in concentrated hydrochloric acid.[1] This step simultaneously hydrolyzes the amide bond and protonates the newly freed amino group, directly yielding the final product as its hydrochloride salt.
Overall Reaction Scheme: Step 1: Benzoylglycine + Succinic Anhydride → Benzamido-levulinic acid Step 2: Benzamido-levulinic acid + HCl/H₂O → 5-Aminovaleric acid hydrochloride + Benzoic acid
Part 2: Physicochemical Properties and Safety Data
Proper handling and knowledge of the compound's properties are critical for experimental success and safety.
Table 1: Physicochemical Properties of 5-Aminovaleric Acid Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 627-95-2 | [1] |
| Molecular Formula | C₅H₁₁NO₂·HCl | [4] |
| Molecular Weight | 153.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [4][6] |
| Melting Point | 95-97 °C | [7] |
| Solubility | Soluble in water | [4][6] |
Table 2: Safety and Handling Information
| Parameter | Recommendation | Source(s) |
| Hazard Identification | May cause skin, eye, and respiratory irritation. | [7][8] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves, lab coat. Use a respirator if dust is generated. | [9] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. The compound is hygroscopic. | [7] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. |
Part 3: Detailed Experimental Protocol
This protocol is designed for the synthesis of a multi-gram quantity of the target compound. All operations should be performed in a well-ventilated fume hood.
Step 1: Synthesis of Benzamido-levulinic Acid via Dakin-West Reaction
Materials and Reagents:
-
Benzoylglycine (Hippuric acid)
-
Succinic anhydride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl), concentrated and dilute (e.g., 2M)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzoylglycine and succinic anhydride.
-
Add the anhydrous organic solvent, followed by triethylamine and a catalytic amount of DMAP.[5]
-
Heat the reaction mixture to a gentle reflux (a temperature of 40-60°C is often sufficient) and stir for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add water and adjust the pH of the aqueous layer to 9-10 with a sodium hydroxide solution to deprotonate any acidic species.[5]
-
Extract the aqueous phase with a non-polar solvent like ethyl acetate to remove unreacted starting materials and non-polar byproducts. Discard the organic layer.
-
Carefully acidify the aqueous phase with hydrochloric acid to a pH of approximately 2-3. The intermediate product, benzamido-levulinic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it with cold water, and dry it thoroughly. This intermediate can be used in the next step without further purification.
Step 2: Acidic Hydrolysis to 5-Aminovaleric Acid Hydrochloride
Materials and Reagents:
-
Benzamido-levulinic acid (from Step 1)
-
6N Hydrochloric acid (HCl)
-
Activated carbon
-
Methanol
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, heating mantle, Büchner funnel
Procedure:
-
Place the dried benzamido-levulinic acid into a round-bottom flask.
-
Add 6N hydrochloric acid. A typical ratio is several milliliters of acid per gram of intermediate.[10]
-
Heat the mixture to reflux for 6-12 hours.[1][10] This extended heating is necessary to ensure complete cleavage of the stable amide bond.
-
After reflux, cool the solution. A precipitate of benzoic acid (the byproduct) may form upon cooling. Filter this solid off.
-
To the filtrate, add a small amount of activated carbon to decolorize the solution.[10]
-
Heat the solution gently for a few minutes and then perform a hot filtration to remove the activated carbon.
-
Concentrate the clear filtrate under reduced pressure (using a rotary evaporator) to obtain the crude 5-aminovaleric acid hydrochloride as a solid residue.[10]
Part 4: Purification and Characterization
Purification by Recrystallization: The final product's purity is achieved through recrystallization, a technique that separates the compound from impurities based on differences in solubility.
-
Dissolve the crude solid in a minimal amount of hot methanol.[10]
-
Slowly add ethyl acetate (a non-solvent) until the solution becomes slightly cloudy.[10]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Characterization: The identity and purity of the synthesized 5-aminovaleric acid hydrochloride must be confirmed.
-
Melting Point Determination: Measure the melting point of the dried crystals. The literature value is approximately 95-97 °C.[7] A sharp melting range close to the literature value is indicative of high purity.
-
¹H NMR Spectroscopy: Dissolve a sample in D₂O. The spectrum should show characteristic peaks corresponding to the protons on the aliphatic chain. A patent describes peaks at δ: 2.50 (t, 2H, -CH₂-COOH), 1.85 (m, 2H, -CH₂-), 1.60 (m, 2H, -CH₂-), and 3.00 (t, 2H, -CH₂-NH₃⁺).[10]
-
FTIR Spectroscopy: Acquire an infrared spectrum of the solid product. Look for characteristic absorption bands for the carboxylic acid (C=O stretch around 1710 cm⁻¹, O-H stretch around 3000 cm⁻¹) and the ammonium salt (N-H stretch around 3200-2800 cm⁻¹).
Part 5: Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of 5-Aminovaleric Acid HCl.
Conclusion
This protocol details a reliable and reproducible method for synthesizing 5-aminovaleric acid hydrochloride in a laboratory setting. By following the outlined steps for synthesis, purification, and characterization, researchers can obtain a high-purity product suitable for further applications in drug development, materials science, and biochemical research. Adherence to safety protocols is paramount throughout the procedure.
References
- Google Patents. (n.d.). CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride.
-
PubChem - NIH. (n.d.). 5-Aminovaleric acid | C5H11NO2 | CID 138. Retrieved from [Link]
- Google Patents. (n.d.). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.
- Google Patents. (n.d.). CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride.
-
Frontiers. (2021). Production of Biopolyamide Precursors 5-Amino Valeric Acid and Putrescine From Rice Straw Hydrolysate by Engineered Corynebacterium glutamicum. Retrieved from [Link]
-
EurekAlert!. (2012). Production of 5-aminovaleric and glutaric acid by metabolically engineered microorganism. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Anticonvulsant Potential of 5-Aminovaleric Acid Hydrochloride in Rodent Seizure Models
Introduction: The Scientific Rationale
Epilepsy is a neurological disorder characterized by an imbalance between excitatory and inhibitory signaling in the brain.[1] The primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a crucial role in maintaining this balance.[2] Consequently, agents that enhance GABA-mediated inhibition are a cornerstone of antiseizure drug (ASD) development.[1][3]
5-Aminovaleric acid (5-AVA), a GABA analogue, has emerged as a compound of interest for its potential to modulate the GABAergic system.[4] Its hydrochloride salt is typically used for improved solubility and stability in research settings. The primary mechanism of action of many ASDs involves enhancing GABAergic neurotransmission.[3] 5-AVA has been reported to act through multiple mechanisms, including:
-
GABA-A Receptor Agonism: Directly activating GABA-A receptors to promote chloride ion influx and hyperpolarization of neurons, thereby reducing neuronal excitability.[5]
-
Inhibition of GABA Transaminase (GABA-T): Potentially inhibiting the enzyme that degrades GABA, leading to increased synaptic GABA concentrations.[4]
-
Inhibition of GABA Uptake: Potentially blocking GABA transporters (GATs), which would also increase the availability of GABA in the synapse.[4]
These actions collectively suggest that 5-Aminovaleric acid hydrochloride could suppress seizure activity, making it a valuable tool for investigation in preclinical rodent models of epilepsy. This guide provides a comprehensive overview and detailed protocols for its application.
Mechanism of Action: Enhancing GABAergic Inhibition
The anticonvulsant effect of 5-AVA is rooted in its ability to enhance the brain's primary inhibitory system. The GABA-A receptor, a ligand-gated ion channel, is the principal target.[6] When activated by GABA or an agonist like 5-AVA, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
Caption: Signaling pathway of 5-AVA at the GABAergic synapse.
Rodent Seizure Models for 5-AVA Evaluation
Selecting the appropriate animal model is critical for assessing the anticonvulsant profile of a test compound. Two of the most common and well-validated acute seizure models are the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests.
-
Pentylenetetrazol (PTZ) Model: PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces acute seizures.[7][8] This model is particularly sensitive to compounds that enhance GABAergic neurotransmission and is excellent for screening potential anticonvulsants that act on this system. It is considered a model for generalized absence and myoclonic seizures.
-
Maximal Electroshock (MES) Model: The MES test involves applying a brief electrical stimulus to the cornea or scalp of the rodent, inducing a tonic-clonic seizure. This model is thought to mimic generalized tonic-clonic seizures in humans and is effective for identifying compounds that prevent seizure spread, often by blocking voltage-gated sodium channels.[9] While 5-AVA's primary mechanism is GABAergic, its effect on overall neuronal hyperexcitability can also be assessed with this model.
Experimental Design and Workflow
A robust experimental design is paramount for obtaining reliable and reproducible data. This includes proper animal acclimatization, randomization, vehicle controls, and blinded observation.
Caption: General experimental workflow for assessing 5-AVA.
Detailed Protocols
Disclaimer: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics board. These protocols are intended as a guide and should be adapted to specific institutional guidelines and experimental goals.
Protocol 1: Preparation of 5-Aminovaleric Acid Hydrochloride for Injection
The hydrochloride salt of 5-AVA is readily soluble in aqueous solutions. Sterile 0.9% saline is the recommended vehicle.
-
Materials:
-
5-Aminovaleric acid hydrochloride (MW: 153.61 g/mol )
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (1N NaOH, 1N HCl)
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the required mass of 5-AVA HCl based on the desired final concentration and volume. For a 10 mg/mL solution, dissolve 100 mg of 5-AVA HCl in a final volume of 10 mL of sterile saline.
-
Add the calculated mass of 5-AVA HCl to a sterile vial.
-
Add approximately 80% of the final volume of sterile saline.
-
Vortex thoroughly until the compound is completely dissolved.
-
Check the pH of the solution. Adjust to a physiological pH of ~7.4 using dropwise addition of 1N NaOH or 1N HCl to prevent irritation at the injection site.
-
Bring the solution to the final desired volume with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Store at 2-8°C. It is recommended to prepare fresh solutions for each experiment.
-
Protocol 2: PTZ-Induced Seizure Model in Mice
This protocol details the procedure for assessing the protective effects of 5-AVA against seizures induced by a convulsant dose of pentylenetetrazol.
-
Animals: Adult male C57BL/6 or Swiss Webster mice (20-30 g) are commonly used.[7]
-
Materials:
-
Prepared 5-AVA HCl solution and Vehicle (0.9% sterile saline, pH 7.4)
-
Pentylenetetrazol (PTZ) solution (e.g., 8.5 mg/mL in saline for an 85 mg/kg dose at 10 mL/kg)[10]
-
1 mL syringes with 25-27 gauge needles
-
Observation chambers (e.g., clear plexiglass cages)
-
Timer
-
-
Procedure:
-
Animal Preparation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer 5-AVA HCl solution or vehicle via intraperitoneal (IP) injection.[11] The injection volume is typically 10 mL/kg body weight.
-
Pre-treatment Period: Place the animal in an individual observation chamber and allow for a pre-treatment period, typically 30 minutes, for drug absorption and distribution.[12]
-
Seizure Induction: Administer PTZ via IP injection at a pre-determined convulsant dose (e.g., 70-85 mg/kg, which should be determined in pilot studies to reliably induce clonic-tonic seizures in >95% of vehicle-treated animals).[10]
-
Observation: Immediately after PTZ injection, start a timer and observe the animal continuously for 30 minutes for seizure activity.
-
Scoring: Score the maximal seizure severity for each animal using a modified Racine scale.[13][14] Record the latency (time to the first myoclonic jerk) and the occurrence of generalized tonic-clonic seizures.
-
Data Collection and Analysis
Behavioral Scoring: The Modified Racine Scale
The Racine scale, originally developed for kindling models, has been adapted for acute seizure models to provide a quantitative measure of seizure severity.[15][16]
| Score | Clinical Manifestation (Mouse PTZ Model)[13][14] |
| 0 | No response, normal behavior |
| 1 | Facial and ear twitching, whisker trembling |
| 2 | Myoclonic jerks, head nodding |
| 3 | Clonic convulsions of forelimbs |
| 4 | Rearing with forelimb clonus |
| 5 | Generalized tonic-clonic seizure with loss of posture |
| 6 | Tonic extension of limbs, often leading to death |
Quantitative Endpoints and Statistical Analysis
-
Seizure Severity: Compare the mean or median maximum seizure scores between the vehicle and 5-AVA treated groups using a Mann-Whitney U test or Kruskal-Wallis test followed by post-hoc analysis.
-
Latency to Seizure: Measure the time from PTZ injection to the first sign of a seizure (e.g., myoclonic jerk or Score 2). Compare latencies between groups using a t-test or one-way ANOVA. Successful anticonvulsant action should significantly increase this latency.
-
Protection Rate: Calculate the percentage of animals in each group that are protected from generalized tonic-clonic seizures (e.g., do not reach Score 5). Analyze this categorical data using a Chi-square or Fisher's exact test.
Hypothetical Data Summary
The following table illustrates potential outcomes from a study investigating three doses of 5-AVA HCl in a mouse PTZ model.
| Treatment Group | Dose (mg/kg, i.p.) | n | Mean Seizure Score (± SEM) | Latency to First Jerk (s ± SEM) | % Protection (from Score 5) |
| Vehicle (Saline) | - | 10 | 4.8 ± 0.2 | 45 ± 5 | 0% |
| 5-AVA HCl | 50 | 10 | 3.5 ± 0.4 | 95 ± 12 | 40% |
| 5-AVA HCl | 100 | 10 | 2.1 ± 0.3 | 180 ± 25 | 80%** |
| 5-AVA HCl | 200 | 10 | 1.2 ± 0.2 | >300 | 100%*** |
| p<0.05, **p<0.01, **p<0.001 compared to Vehicle group. |
Field-Proven Insights and Troubleshooting
-
Dose-Response Curve: It is essential to establish a full dose-response curve. Start with a wide range of doses (e.g., 10, 50, 100, 200 mg/kg) to identify the effective dose range (ED50) before conducting more detailed mechanistic studies.
-
Vehicle and pH: Always include a vehicle-treated control group. Ensure the pH of your injection solution is near neutral (~7.4) to avoid confounding results due to injection-site pain or inflammation.[11]
-
Observer Blinding: The person scoring the seizure behavior should be blinded to the treatment conditions to prevent observer bias.
-
Animal Strain and Sex: Seizure susceptibility can vary between different rodent strains and sexes.[7] Be consistent with the strain and sex used throughout a study, or fully characterize both sexes if applicable.
-
Adverse Effects: At higher doses, 5-AVA may induce sedation or motor impairment due to its GABAergic action. It is useful to conduct a simple motor coordination test (e.g., rotarod) to distinguish anticonvulsant effects from general sedation.
Conclusion
5-Aminovaleric acid hydrochloride serves as a valuable pharmacological tool for probing the role of the GABAergic system in seizure generation and for the preclinical evaluation of potential anticonvulsant therapies. By utilizing well-validated rodent models like the PTZ test and adhering to rigorous, systematic protocols, researchers can effectively characterize its efficacy and dose-dependent effects. The methodologies outlined in this guide provide a robust framework for such investigations, ensuring the generation of high-quality, reproducible data for drug development and neuroscience research.
References
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ResearchGate. (n.d.). Modified Racine scale for the behavioral scoring of seizure severity of... Retrieved from [Link]
-
Wikipedia. (2023). Racine stages. Retrieved from [Link]
-
Van Erum, J., et al. (2019). PTZ-induced seizures in mice require a revised Racine scale. ResearchGate. Retrieved from [Link]
-
Lüttjohann, A., et al. (2009). A revised Racine's scale for PTZ-induced seizures in rats. Physiology & Behavior, 98(5), 579-86. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies. Retrieved from [Link]
-
Stewart, C. A., et al. (2022). Visual detection of seizures in mice using supervised machine learning. bioRxiv. Retrieved from [Link]
-
Dhaher, R., et al. (2014). 5-Aminovaleric Acid Suppresses the Development of Severe Seizures in the Methionine Sulfoximine Model of Mesial Temporal Lobe Epilepsy. Neurochemical Research, 39(11), 2199-2207. Retrieved from [Link]
-
He, Y., et al. (2023). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Pharmacology. Retrieved from [Link]
-
Catarino, C. B., et al. (2021). Increased expression of GABAA receptor subunits associated with tonic inhibition in patients with temporal lobe epilepsy. Brain Communications, 3(4). Retrieved from [Link]
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Wikipedia. (2024). GABAA receptor. Retrieved from [Link]
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Dhaher, R., et al. (2014). 5-aminovaleric acid suppresses the development of severe seizures in the methionine sulfoximine model of mesial temporal lobe epilepsy. Neurochemical Research, 39(11), 2199-207. Retrieved from [Link]
-
Galanopoulou, A. S. (2008). GABAA Receptors in Normal Development and Seizures: Friends or Foes?. Current Neuropharmacology, 6(1), 1-20. Retrieved from [Link]
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Williams, P. D., et al. (2023). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals, 16(5), 754. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 1. Scheme illustrating the treatment protocols. PTZ was.... Retrieved from [Link]
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ResearchGate. (n.d.). Effect of 5-AV on the behavioral manifestation of seizures according to.... Retrieved from [Link]
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Khan, I., et al. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina, 60(3), 441. Retrieved from [Link]
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Löscher, W., & Klein, P. (2021). Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet. Cold Spring Harbor Perspectives in Medicine, 11(8), a040582. Retrieved from [Link]
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Metcalf, C. S., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of clinically approved anti-seizure drugs. Updated.... Retrieved from [Link]
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Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 56573. Retrieved from [Link]
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]
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Journal of Epilepsy Research. (n.d.). Journal of Epilepsy Research. Retrieved from [Link]
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Arras, M., et al. (2001). Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth. Comparative Medicine, 51(5), 443-56. Retrieved from [Link]
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Application Notes & Protocols: Preparation and Storage of 5-Aminovaleric Acid Hydrochloride Solutions
Abstract
5-Aminovaleric acid (5-AVA), also known as 5-aminopentanoic acid, is a naturally occurring non-proteinogenic amino acid that functions as a weak GABA agonist and serves as a valuable precursor in biochemical and pharmaceutical synthesis.[1][2][3] The hydrochloride (HCl) salt of 5-AVA is typically used in research settings due to its enhanced stability and aqueous solubility compared to the free acid form.[2][4] The integrity of experimental outcomes in research and drug development relies heavily on the accurate and consistent preparation of solutions. This document provides a comprehensive guide, including detailed protocols and scientific rationale, for the preparation, storage, and quality control of 5-Aminovaleric acid hydrochloride solutions to ensure reproducibility and stability.
Physicochemical Properties and Rationale for Use
Understanding the fundamental properties of 5-Aminovaleric acid hydrochloride is critical for its effective use. The compound is a white crystalline solid, and its hydrochloride salt form significantly improves its handling and solubility in aqueous media.[4]
Table 1: Physicochemical Data of 5-Aminovaleric Acid and its Hydrochloride Salt
| Property | 5-Aminovaleric Acid | 5-Aminovaleric Acid HCl | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ · HCl | [5][6] |
| Molecular Weight | 117.15 g/mol | 153.61 g/mol | [2][5][7] |
| CAS Number | 660-88-8 | 627-95-2 | [2][8] |
| Appearance | Solid | White crystalline solid | [4] |
| Water Solubility | High (1000 mg/mL at 20°C) | High (Soluble in water) | [4][6] |
| pKa (Strongest Acidic) | ~4.65 (Carboxylic Acid) | ~4.65 (Carboxylic Acid) | [9] |
| pKa (Strongest Basic) | ~10.21 (Amine) | Not applicable (Amine is protonated) | [9] |
Expert Insight: Why Use the Hydrochloride Salt? The primary amine group in 5-aminovaleric acid (pKa ~10.21) is basic and can be readily protonated.[9] Converting the free base to its hydrochloride salt serves two main purposes:
-
Enhanced Solubility: The ionic nature of the ammonium chloride salt dramatically increases its solubility in polar solvents like water compared to the zwitterionic free acid form.[10]
-
Improved Stability: The protonated amine is less nucleophilic and less susceptible to certain degradation reactions, improving the compound's shelf life as a solid and in solution.
Core Protocols for Solution Preparation
The following protocols are designed for preparing highly accurate and stable solutions for a variety of research applications. Adherence to these steps is crucial for experimental consistency.
Workflow for Aqueous Solution Preparation
The general process for preparing a sterile aqueous solution of 5-AVA HCl involves several key stages, from initial calculation to final storage.
Caption: Standard workflow for preparing sterile 5-AVA HCl aqueous solutions.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of 50 mL of a 100 mM sterile stock solution.
Materials and Equipment:
-
5-Aminovaleric acid hydrochloride (CAS: 627-95-2)
-
Ultrapure water (Type I, 18.2 MΩ·cm)
-
Calibrated analytical balance
-
50 mL volumetric flask (Class A)
-
Spatula and weighing paper/boat
-
Magnetic stirrer and stir bar or vortex mixer
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Sterile syringe (10-60 mL)
-
Sterile conical tubes or cryovials for aliquoting
Methodology:
-
Calculation:
-
The molecular weight of 5-AVA HCl is 153.61 g/mol .
-
To make 50 mL (0.050 L) of a 100 mM (0.100 mol/L) solution:
-
Mass (g) = 0.100 mol/L × 0.050 L × 153.61 g/mol = 0.768 g
-
-
Weighing:
-
On a calibrated analytical balance, accurately weigh 0.768 g of 5-AVA HCl powder.
-
-
Dissolution:
-
Transfer the weighed powder into the 50 mL volumetric flask.
-
Add approximately 40 mL of ultrapure water.
-
Mix using a vortex or magnetic stirrer until the solid is completely dissolved. For very high concentrations, gentle warming or brief sonication can aid dissolution.[1]
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add ultrapure water to the 50 mL graduation mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Sterilization:
-
For biological applications, sterile filtration is mandatory to prevent microbial contamination.[1]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe outlet.
-
Dispense the solution through the filter into a sterile container.
-
-
Aliquoting and Storage:
-
Immediately dispense the sterile solution into single-use, sterile cryovials or conical tubes. Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[1]
-
Clearly label each aliquot with the compound name, concentration (100 mM), and preparation date.
-
Store aliquots as recommended in Section 3.
-
Solution Stability and Storage Recommendations
The stability of the prepared 5-AVA HCl solution is paramount for its effective use. Storage conditions directly impact its shelf-life.
Storage Conditions
Improper storage can lead to degradation, compromising experimental results. The following conditions are recommended based on empirical data and best practices.
Table 2: Recommended Storage Conditions for 5-AVA HCl Aqueous Solutions
| Storage Temperature | Maximum Duration | Key Considerations | Source(s) |
| -20°C | 1 month | Protect from light. Suitable for short-term use. | [1] |
| -80°C | 6 months | Protect from light. Ideal for long-term archival storage. | [1] |
| 2-8°C | Not Recommended | Higher risk of microbial growth and chemical degradation. | [11] |
| Room Temperature | Not Recommended | Unsuitable for storage; prepare fresh for daily use if necessary. | [12] |
Expert Insight on Stability: While 5-AVA is relatively stable, potential degradation pathways in aqueous solution include oxidation and microbial degradation.[13][14] The hydrochloride form protects the amine group, but long-term storage at non-frozen temperatures is ill-advised. The recommendation to protect from light is a general best practice for organic compounds to prevent photochemical degradation.[1] Avoiding repeated freeze-thaw cycles by aliquoting prevents the physical stress on the molecule and reduces the chance of introducing contaminants.[1]
Storage Condition Decision Guide
Use this decision tree to select the appropriate storage protocol based on your experimental timeline.
Caption: Decision tree for selecting the correct storage temperature.
Quality Control and Troubleshooting
Periodic verification ensures the integrity of the stock solution over time.
Table 3: Troubleshooting Guide for 5-AVA HCl Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed after thawing | - Concentration exceeds solubility at lower temperatures.- pH shift.- Freeze-concentration effects. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitate persists, centrifuge to pellet, and use the supernatant after verifying its concentration.- Prepare a new, less concentrated stock solution. |
| Solution appears cloudy or discolored | - Microbial contamination (if not sterile-filtered).- Chemical degradation.- Incompatible storage container. | - Discard the solution immediately.- Prepare a fresh stock, ensuring strict adherence to the sterile filtration protocol.- Use high-quality polypropylene or glass storage vials. |
| Inconsistent experimental results | - Incorrect concentration due to weighing or dilution error.- Degradation of the compound.- pH of the final assay is affected by the solution. | - Prepare a fresh stock solution, carefully verifying all calculations and measurements.- Use a newer, validated stock aliquot.- Measure the pH of the stock solution and buffer as needed in the final working solution. |
Advanced Quality Control: For applications requiring stringent concentration accuracy, such as in drug development or metabolomics, the concentration and purity of the solution should be verified using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Can be used to confirm the concentration and detect impurities or degradation products.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for both quantification and identification of the parent compound and any related substances.[16][17]
References
-
FooDB. (2011). Showing Compound 5-Aminopentanoic acid (FDB023151). FooDB. Retrieved from [Link]
-
RayBiotech. (n.d.). 5-Aminovaleric acid hydrochloride. RayBiotech. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). HMDB. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 5-Aminovaleric acid. PubChem. Retrieved from [Link]
-
Barker, H. A., et al. (1982). Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum. Journal of Biological Chemistry. Retrieved from [Link]
-
Barker, H. A. (1985). Pathway of 5-aminovalerate degradation by Clostridium aminovalericum. Current Topics in Cellular Regulation. Retrieved from [Link]
-
Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. Retrieved from [Link]
-
Rojas, D. C., et al. (2020). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú. Retrieved from [Link]
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Definitive Guide to the Quantification of 5-Aminovaleric Acid: Advanced Analytical Techniques and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed overview of the primary analytical techniques for the accurate and robust quantification of 5-aminovaleric acid (5-AVA). As a key metabolite and a structural homologue of gamma-aminobutyric acid (GABA), precise measurement of 5-AVA is critical in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development.[1][2] This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into method validation, sample preparation, and data interpretation. Detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, designed to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge of 5-Aminovaleric Acid
5-Aminovaleric acid is a delta-amino acid that plays a role as a human metabolite and a weak GABA agonist.[1][2][3] Its quantification is essential for studying metabolic pathways and its potential as a biomarker for various physiological and pathological states.[2][][5] However, the physicochemical properties of 5-AVA present distinct analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, and it lacks a strong native chromophore or fluorophore, precluding sensitive detection by UV or fluorescence without chemical modification.[6][7][8]
Therefore, robust quantification strategies invariably rely on one of two approaches:
-
Chemical Derivatization: Covalently attaching a molecule (a tag) to 5-AVA to enhance its detectability (e.g., by adding a UV-absorbing or fluorescent group) or to increase its volatility for gas chromatography.[6][9]
-
Mass Spectrometry (MS): Utilizing the inherent mass-to-charge ratio of the molecule for highly specific and sensitive detection, often coupled with advanced chromatographic techniques like Hydrophilic Interaction Chromatography (HILIC) that are well-suited for polar analytes.[10]
This guide will focus on the most reliable and widely adopted methods, providing the technical depth required for immediate implementation and validation in a research or drug development setting.
Strategic Workflow for 5-AVA Quantification
A successful quantification workflow is a multi-step process where each stage is optimized to ensure the accuracy and reproducibility of the final result. The choice of technique depends on the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput.
Caption: General workflow for 5-AVA quantification.
Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection
This is a classic, robust, and widely accessible method for amino acid analysis. The core principle is to react 5-AVA with a derivatizing agent that attaches a fluorescent tag before injecting the sample into the HPLC. This overcomes the molecule's lack of a native fluorophore.
Expertise & Experience: The choice of derivatizing agent is critical. o-Phthalaldehyde (OPA) is an excellent choice for primary amines like 5-AVA. It reacts rapidly under basic conditions in the presence of a thiol to form a highly fluorescent isoindole product.[11][12] The automation of this reaction in modern autosamplers significantly enhances reproducibility and throughput, making it superior to manual preparations for large sample batches.[11]
Protocol: 5-AVA Quantification using OPA Derivatization and RP-HPLC-FLD
A. Reagents and Materials
-
5-Aminovaleric Acid Standard (CAS 660-88-8)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic Acid (MPA)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Perchloric Acid or Trichloroacetic Acid (TCA) for sample deproteinization
B. Preparation of Solutions
-
Borate Buffer (0.4 M, pH 9.2): Dissolve boric acid in water and adjust the pH to 9.2 with concentrated NaOH.
-
OPA Reagent: Dissolve 20 mg of OPA in 10 mL of borate buffer. Add 20 µL of MPA. This solution should be prepared fresh weekly and stored at 4°C.[11]
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Stock Standard (1 mg/mL): Accurately weigh and dissolve 5-AVA in water.
-
Calibration Standards: Prepare a series of dilutions from the stock standard in water to cover the expected concentration range (e.g., 1 µM to 100 µM).
C. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (or 100 µL of 10% TCA) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for derivatization.
D. Automated Pre-Column Derivatization and Injection
-
This protocol assumes an autosampler capable of programmed reagent addition and mixing.
-
Transfer 20 µL of the prepared sample or calibration standard to an autosampler vial.
-
Program the autosampler to:
-
Aspirate 60 µL of OPA Reagent.
-
Aspirate 20 µL of the sample.
-
Mix by aspirating and dispensing 3 times.
-
Allow a reaction time of exactly 2 minutes.
-
Inject 10 µL of the final mixture onto the HPLC column.
-
E. HPLC Conditions
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Column Temperature: 35°C
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm
-
Gradient Elution:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 10 15.0 50 16.0 90 18.0 90 18.1 10 | 25.0 | 10 |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and selectivity. However, because 5-AVA is a polar, non-volatile amino acid, derivatization is mandatory to increase its volatility and thermal stability for gas-phase analysis.[6]
Expertise & Experience: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as the amine and carboxyl groups on 5-AVA.[6] Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective, creating stable tert-butyldimethylsilyl (TBDMS) derivatives that exhibit excellent chromatographic behavior and produce characteristic mass spectra for confident identification and quantification.[6][13] A key to success with this method is ensuring an absolutely anhydrous environment during derivatization, as silylating reagents are extremely sensitive to moisture.
Protocol: 5-AVA Quantification using MTBSTFA Derivatization and GC-MS
A. Reagents and Materials
-
5-Aminovaleric Acid Standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS
-
Pyridine or Acetonitrile (Anhydrous Grade)
-
Ethyl Acetate (GC Grade)
B. Sample Preparation and Drying
-
Prepare samples as described in the HPLC section (Step C) to obtain a protein-free supernatant.
-
Transfer 50 µL of the supernatant or standard to a GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove all water.
C. Derivatization
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection.
D. GC-MS Conditions
-
GC System: Agilent GC-MS or equivalent
-
Column: DB-5ms, HP-5ms, or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. The characteristic ion for the di-TBDMS derivative of 5-AVA is typically m/z 330.2 ([M-15]+, loss of a methyl group). A qualifier ion should also be monitored for identity confirmation.
-
Method Validation: The Cornerstone of Trustworthy Data
Any quantitative method must be validated to ensure its performance is suitable for the intended application.[14][15][16] This process establishes and documents the method's performance characteristics.
Caption: Decision tree for selecting an analytical method.
-
HPLC with Fluorescence Detection is a workhorse method: reliable, reproducible, and easily automated. It is ideal for routine analysis in clinical and food science labs.
-
GC-MS provides excellent sensitivity and structural confirmation. It is a powerful tool, especially when absolute certainty of compound identity is required, but involves a more rigorous, moisture-sensitive sample preparation.
-
LC-MS/MS (often with HILIC) represents the state-of-the-art, offering unparalleled sensitivity and specificity, often with simpler sample preparation (no derivatization required). It is the method of choice for demanding applications like metabolomics and clinical biomarker discovery where trace-level detection is necessary. [10] By understanding the principles behind each technique and adhering to the detailed protocols and validation standards outlined in this guide, researchers can achieve accurate and defensible quantification of 5-aminovaleric acid in a variety of complex matrices.
References
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- Rojas, R., et al. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú.
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- Wittmann, C., et al. (n.d.). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
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- Sigma-Aldrich. (n.d.). 5-Aminovaleric acid 97 660-88-8.
- MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Nutrient Profiling and Evaluation of Fish As a Dietary Component. (n.d.). Amino acid analysis in High Performance Liquid Chromatography (HPLC).
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- ResearchGate. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease.
- PubMed. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements.
- Shana, P., et al. (2021). Determination of amino acids content in two samples of the plant mixtures by GC-MS.
- Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- Shimadzu. (n.d.). Fast Analysis of Amino Acids Using the GC/MS Metabolite Component Database.
- ResearchGate. (n.d.). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
- Wittmann, C., et al. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. PubMed.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- FooDB. (2011). Showing Compound 5-Aminopentanoic acid (FDB023151).
- ResearchGate. (n.d.). Quantitative Amino Acid Analysis.
- MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
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- 15. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of 5-Aminovaleric Acid Hydrochloride in Advanced Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-aminovaleric acid (5-AVA) hydrochloride in peptide synthesis. 5-AVA serves as a versatile, flexible aliphatic linker, and its incorporation is critical in the development of complex biomolecules, including peptide-drug conjugates (PDCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the core principles of its application within the framework of Fmoc-based solid-phase peptide synthesis (SPPS), detailing optimized protocols, the rationale behind procedural choices, and critical troubleshooting insights.
Introduction: The Role of 5-Aminovaleric Acid as a Molecular Spacer
5-Aminovaleric acid (AVA) is a non-proteinogenic amino acid with the linear formula NH₂(CH₂)₄CO₂H. In peptide synthesis, it is not used as a building block for biological recognition but rather as a functional linker or spacer. Its simple five-carbon aliphatic chain provides a combination of flexibility and defined length, which is indispensable for a variety of advanced applications.[1]
The primary function of 5-AVA is to spatially separate distinct functional domains of a larger molecule. This is crucial in applications such as:
-
Peptide-Drug Conjugates (PDCs): The linker connects the peptide (the targeting moiety) to a cytotoxic payload. The linker's length and flexibility, provided by units like 5-AVA, are critical for ensuring that both the peptide and the drug can adopt their optimal conformations for binding and activity, respectively.[2][3]
-
PROTACs: In these heterobifunctional molecules, a linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The precise length of this linker is paramount for inducing the formation of a productive ternary complex, and aliphatic chains like 5-AVA are frequently employed for this purpose.[1]
-
Peptide Cyclization: 5-AVA can be used as a flexible hinge to facilitate the cyclization of peptides, a strategy often used to improve stability and conformational rigidity.[4]
-
Modulating Physicochemical Properties: Incorporation of linkers can alter the solubility and pharmacokinetic profile of a peptide therapeutic.[5]
For seamless integration into standard synthetic workflows, 5-aminovaleric acid is typically used with its amine terminus protected, most commonly by the 9-fluorenylmethoxycarbonyl (Fmoc) group, making it fully compatible with Fmoc-based SPPS.[1]
Foundational Principles: Fmoc Solid-Phase Peptide Synthesis (SPPS)
To understand the incorporation of 5-AVA, a brief overview of the Fmoc/tBu SPPS strategy is necessary. This method is the cornerstone of modern peptide synthesis due to its use of milder reaction conditions compared to older Boc-based strategies.[6] The synthesis is built upon a solid support (resin) and proceeds through a series of repeated cycles.[7][8]
The core SPPS cycle consists of four main steps:
-
Resin Preparation: The solid support is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, usually a solution of piperidine in DMF, to expose a free amine.[9]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond.[10]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[8]
This cycle is repeated until the desired peptide sequence, including any linkers like 5-AVA, is fully assembled.
Detailed Protocol: Incorporation of Fmoc-5-Aminovaleric Acid
This protocol details the manual incorporation of an Fmoc-5-aminovaleric acid linker into a peptide sequence being synthesized on a solid support (e.g., Rink Amide resin for a C-terminal amide).
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier Notes |
| Fmoc-5-Aminovaleric acid | The linker to be incorporated | High purity (>98%) is essential. |
| Peptide Synthesis Resin | Solid support (e.g., Rink Amide, Wang) | Loading capacity typically 0.4-0.8 mmol/g. |
| Fmoc-protected amino acids | Standard peptide building blocks | With appropriate side-chain protection (e.g., tBu, Trt).[11] |
| Coupling Reagents | ||
| HBTU, HATU, or HCTU | Amide bond formation (activator) | Uronium/Aminium salts; highly efficient.[10][12][13] |
| DIC | Amide bond formation (activator) | Carbodiimide; often used with an additive.[12] |
| HOBt or OxymaPure | Coupling additive | Minimizes racemization and improves efficiency.[10] |
| Bases | ||
| DIPEA (DIEA) or 2,4,6-Collidine | Non-nucleophilic base for activation | Essential for coupling with uronium/aminium salts.[10] |
| Solvents & Solutions | ||
| N,N-Dimethylformamide (DMF) | Primary reaction and wash solvent | Peptide synthesis grade. |
| Dichloromethane (DCM) | Wash solvent | HPLC grade. |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection agent | Prepare fresh daily. |
| Testing Reagents | ||
| Ninhydrin solution (Kaiser Test) | To monitor for free primary amines | Confirms completion of coupling. |
Step-by-Step Experimental Workflow
This procedure assumes the synthesis has already proceeded and the N-terminal Fmoc group of the last coupled amino acid needs to be removed before adding the 5-AVA linker.
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (1.0 eq) in a suitable reaction vessel.
-
Add DMF (approx. 10 mL per gram of resin) and gently agitate for 30-60 minutes to swell the resin beads.
-
Drain the DMF.
Step 2: N-Terminal Fmoc Deprotection
-
Add 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.
Step 3: Coupling of Fmoc-5-Aminovaleric Acid Causality: The carboxylic acid of Fmoc-5-AVA must be activated to form a highly reactive species that will readily react with the free N-terminal amine on the resin-bound peptide. Uronium/aminium salt-based reagents like HCTU or HATU are preferred over carbodiimides for their speed, efficiency, and lower risk of side reactions.[10][13]
-
Pre-activation: In a separate vial, dissolve Fmoc-5-aminovaleric acid (3.0 eq), HCTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Allow the pre-activation mixture to stand for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated linker solution to the deprotected peptide-resin.[14]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test. A negative result (colorless or yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").
Step 4: Washing
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to remove all soluble reagents and byproducts. The resin is now ready for the next step in the synthesis (i.e., deprotection of the 5-AVA's Fmoc group and coupling of the subsequent amino acid).
Summary of Coupling Conditions
| Parameter | Molar Equivalents (relative to resin capacity) | Reaction Time | Notes |
| Fmoc-5-AVA | 3.0 - 5.0 | 1 - 2 hours | Using a molar excess drives the reaction to completion. |
| Coupling Reagent (HCTU/HATU) | 2.9 - 4.9 | 1 - 2 hours | Use slightly less than the amino acid/linker to avoid side reactions. |
| Base (DIPEA) | 6.0 - 10.0 | 1 - 2 hours | A non-nucleophilic base is critical to activate the coupling reagent without causing side reactions.[10] |
Protocol: Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all amino acid side-chain protecting groups must be removed simultaneously.[5] This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).
Trustworthiness & Causality: The cleavage process generates highly reactive carbocations from the acid-labile side-chain protecting groups (e.g., t-Butyl from Ser, Thr, Asp, Glu; Trityl from Cys, His, Asn, Gln).[11][15] These cations can cause irreversible modifications to sensitive residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr). Therefore, a "cleavage cocktail" containing nucleophilic scavengers is essential to quench these reactive species and preserve the integrity of the final peptide.[15][16]
Common Cleavage Cocktails
The choice of cocktail depends on the peptide's amino acid composition.
| Reagent Name | Composition (v/v/v) | Key Applications & Remarks |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Efficient for most standard peptides. TIS is an excellent carbocation scavenger. Not sufficient for peptides with Met or Cys.[5][15] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and Trp.[15] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Good for peptides with Trityl-protected residues. Does not prevent methionine oxidation.[17] |
Step-by-Step Cleavage Procedure
-
Preparation: Ensure the final N-terminal Fmoc group has been removed. Wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.[15]
-
Cleavage Reaction: Place the dried resin in a reaction vessel. Add the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O), using approximately 10 mL per gram of starting resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Resin Removal: Filter the slurry through a sintered glass funnel to separate the resin beads from the TFA solution containing the cleaved peptide.
-
Washing: Wash the resin with a small amount of fresh TFA to recover any remaining peptide. Combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[5][18]
-
Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation and carefully decant the ether.[5]
-
Washing and Drying: Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers. Dry the final crude peptide under vacuum. The product is now ready for purification by reverse-phase HPLC.
References
- Coupling Reagents. Aapptec Peptides.
- Minimal Protection Str
- Technical Support Center: 5-Chlorovaleric Acid in Peptide Synthesis. Benchchem.
- 5-Aminovaleric acid 97 660-88-8. Sigma-Aldrich.
- 5-Maleimidovaleric Acid as a Cleavable Linker in Antibody-Drug Conjug
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Application Notes and Protocols: Cleavage of Peptides from Resin after Fmoc-amino-PEG5-acid Incorpor
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Synthesis and Structural Study of Cyclic 5-aminovaleric Acid-Linked beta-Ala-beta-Ala Dipeptides. PubMed.
- Amino Acid-Protecting Groups. SciSpace.
- The Role of Aliphatic Linkers in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Amino Acid-Protecting Groups.
- Amino Acid Deriv
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. MDPI.
- Design and assembly of peptide−drug conjugates.
- Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PMC - PubMed Central.
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Semantic Scholar.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Novabiochem® - Fmoc resin cleavage protocols. Merck.
- Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides. NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
- Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- 5-Aminopentanoic acid;hydron;chloride. PubChem.
- Peptide Hand Synthesis Part 5: Coupling Amino Acids. YouTube.
- Methods of preparing cyclic peptides and uses thereof.
- Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities.
- Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). YouTube.
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- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and structural study of cyclic 5-aminovaleric acid-linked beta-Ala-beta-Ala dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drivehq.com [drivehq.com]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Application Notes and Protocols: 5-Aminovaleric Acid Hydrochloride in Biochemical Research
Introduction
5-Aminovaleric acid hydrochloride (5-AVA HCl), also known as 5-aminopentanoic acid hydrochloride, is a versatile and valuable compound in the landscape of biochemical research.[1] Structurally, it is a five-carbon chain with a terminal amino group and a carboxylic acid group, presented as a water-soluble, white crystalline hydrochloride salt.[1] Its primary significance stems from its role as a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[2][3] This structural similarity allows it to interact with GABAergic systems, making it a key tool for neuroscientists.[4] Beyond neuroscience, its bifunctional nature—possessing both an amine and a carboxylic acid—renders it an important building block and spacer molecule in chemical synthesis, bioconjugation, and metabolic research.[5][6]
This guide provides an in-depth exploration of the key applications of 5-AVA HCl, offering not just step-by-step protocols but also the scientific rationale behind methodological choices, empowering researchers to effectively integrate this compound into their workflows.
| Physicochemical Properties of 5-Aminovaleric Acid Hydrochloride | |
| Synonyms | 5-Aminopentanoic acid hydrochloride, δ-Aminovaleric acid hydrochloride[1] |
| CAS Number | 627-95-2[4] |
| Molecular Formula | C₅H₁₂ClNO₂[1][4] |
| Molecular Weight | 153.61 g/mol [4] |
| Appearance | White crystalline solid[1] |
| Solubility | Soluble in water[1] |
Part I: Application in Neuroscience - A Probe for the GABAergic System
Scientific Background: The Dual-Faced Modulator
The GABAergic system is the primary source of inhibitory signaling in the brain, crucial for maintaining the balance between neuronal excitation and inhibition.[7][8] A deficiency in GABA signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[3][7] 5-AVA HCl serves as a fascinating tool in this domain because it is a methylene homologue of GABA, meaning it shares a similar backbone but with an extended carbon chain.[2][4]
This structural distinction confers a dual modulatory capability. While it can act as a weak GABA agonist, it has also been shown to function as a competitive antagonist at GABA-B receptor sites, with reported IC50 values in the 10⁻⁴ M range for inhibiting GABA binding.[4] This allows researchers to dissect the nuanced pharmacology of GABA receptor subtypes and their roles in neuronal function.
Application Note 1: Dissecting GABA-B Receptor Pharmacology
Due to its competitive antagonism at GABA-B receptors, 5-AVA HCl is an excellent tool for receptor characterization studies.[4] It can be used to displace radiolabeled ligands in binding assays to determine the binding affinity of new compounds or to block GABA-B receptor activity in functional assays (e.g., electrophysiology, second messenger assays) to investigate downstream signaling pathways. Its utility lies in providing a baseline for inhibitory activity against which novel agonists or antagonists can be compared.
Protocol 1: In Vitro Competitive Radioligand Binding Assay for GABA-B Receptors
This protocol describes a method to determine the binding affinity of a test compound for the GABA-B receptor using 5-AVA HCl as a reference competitor.
A. Materials
-
Cell Membranes: Prepared from cells overexpressing human GABA-B receptors (e.g., CHO or HEK293 cells).
-
Radioligand: ³H-CGP 54626 (a high-affinity GABA-B antagonist).
-
Reference Competitor: 5-Aminovaleric acid hydrochloride.
-
Test Compound: Unknown compound to be tested.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well microplates, filter mats (e.g., GF/B).
B. Experimental Workflow
-
Reagent Preparation:
-
Prepare a stock solution of 5-AVA HCl (e.g., 100 mM in deionized water). Create a serial dilution series ranging from 1 µM to 100 mM.
-
Prepare a stock solution of the test compound and create a serial dilution series.
-
Dilute the ³H-CGP 54626 in assay buffer to a final concentration of 1-2 nM.
-
Thaw the cell membranes on ice and dilute in ice-cold assay buffer to a concentration of 10-20 µg protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL ³H-CGP 54626 + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM) + 50 µL ³H-CGP 54626 + 100 µL membrane suspension.
-
Competitor Wells (5-AVA HCl & Test Compound): 50 µL of each competitor dilution + 50 µL ³H-CGP 54626 + 100 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation. The causality behind this step is to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly harvest the contents of each well onto a filter mat using a cell harvester. This traps the membranes with bound radioligand.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter mat and measure the radioactivity of each filter spot using a scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (5-AVA HCl or test compound).
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). The IC₅₀ for 5-AVA HCl should fall within the expected 10⁻⁴ M range, validating the assay's integrity.[4]
-
Part II: Application in Metabolic and Enzyme Inhibition Studies
Scientific Background: A Tool for Metabolic Pathway Interrogation
Beyond neuroscience, 5-AVA HCl has been shown to influence core metabolic processes. Notably, research has demonstrated its ability to inhibit fatty acid β-oxidation in cultured cardiomyocytes.[4] This effect is not due to direct enzyme inhibition but rather an indirect mechanism involving the reduction of L-carnitine levels, a critical cofactor for transporting fatty acids into the mitochondria for oxidation.[4] This makes 5-AVA HCl a useful chemical tool to study metabolic flexibility and the interplay between different energy substrate pathways. Additionally, as an amino acid analog, it serves as a scaffold for developing inhibitors against various enzymes, including those involved in blood clotting and digestion.[2][4][9]
| Reported Effects of 5-AVA on Cardiomyocyte Metabolism [4] | Control Group | 5-AVA Treated Group |
| Oxygen Consumption Rate (OCR) | Baseline OCR | Decreased OCR (dose-dependent) |
| L-Carnitine Levels | Normal | Reduced |
| Fatty Acid Utilization | Normal | Impaired |
Protocol 2: Measuring Cellular Respiration Changes with a Seahorse XF Analyzer
This protocol outlines how to use 5-AVA HCl to investigate its effect on fatty acid oxidation-dependent cellular respiration.
A. Materials
-
Cell Line: C2C12 myotubes or primary cardiomyocytes.
-
Reagent: 5-Aminovaleric acid hydrochloride.
-
Seahorse XF Analyzer & Consumables: XF Cell Culture Microplates, sensor cartridges.
-
Assay Medium: XF Base Medium supplemented with L-glutamine, sodium pyruvate, and a fatty acid source (e.g., palmitate-BSA conjugate).
-
Inhibitors (for control wells): Etomoxir (CPT1 inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).
B. Experimental Workflow
-
Cell Seeding: Seed cells in an XF Cell Culture Microplate and allow them to adhere and differentiate (if necessary) to form a confluent monolayer.
-
Sensor Cartridge Hydration: A day prior to the assay, hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator.
-
Pre-treatment with 5-AVA HCl:
-
Replace the culture medium with fresh medium containing various concentrations of 5-AVA HCl (e.g., 0, 1 mM, 5 mM, 10 mM).
-
Incubate for a period determined by pilot studies (e.g., 4-24 hours) to allow for changes in L-carnitine levels. The rationale here is that the effect is indirect and requires time to manifest.
-
-
Assay Preparation:
-
Wash the cells with the fatty acid-supplemented XF assay medium.
-
Add fresh assay medium to each well. Place the plate in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
-
Seahorse XF Assay Run:
-
Load the hydrated sensor cartridge with control inhibitors (Oligomycin, FCCP, etc.) for the mitochondrial stress test.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the Oxygen Consumption Rate (OCR) in real-time, both at baseline and after the injection of inhibitors.
-
-
Data Analysis:
-
Analyze the OCR data. Compare the baseline OCR and the maximal respiration (after FCCP injection) between control cells and cells treated with 5-AVA HCl.
-
A significant decrease in OCR in the 5-AVA HCl-treated wells, particularly when fatty acids are the primary substrate, indicates inhibition of fatty acid oxidation. This result would align with published findings and validate the experimental system.[4]
-
Part III: Application as a Linker in Bioconjugation Chemistry
Scientific Background: The Versatile Spacer
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.[10] Linkers, or spacers, are foundational to this field, providing spatial separation between the conjugated molecules to preserve their individual functions. 5-AVA HCl is an ideal foundational linker because its amine (-NH₂) and carboxylic acid (-COOH) groups can be selectively addressed using well-established chemistries.[1][5]
While simple, the 5-carbon chain of 5-AVA is often used as a core component in more complex heterobifunctional linkers, such as 5-Maleimidovaleric acid, which is instrumental in the synthesis of antibody-drug conjugates (ADCs).[11][12] In this context, the carboxylic acid is typically activated (e.g., as an NHS ester) to react with an amine on a drug, while the amine is modified to create a thiol-reactive maleimide group for site-specific attachment to an antibody.
Sources
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- 8. eurekaselect.com [eurekaselect.com]
- 9. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Precursor: A Technical Guide to 5-Aminovaleric Acid Hydrochloride in Advanced Chemical Synthesis
Abstract
5-Aminovaleric acid hydrochloride (also known as 5-aminopentanoic acid hydrochloride) is a bifunctional molecule of significant interest in modern chemical synthesis. Possessing both a terminal carboxylic acid and an amino group, it serves as a crucial building block, or precursor, for a range of high-value molecules. Its utility spans from the creation of advanced bio-based polyamides to its incorporation as a flexible linker in complex peptides for drug discovery. This guide provides an in-depth exploration of its chemical properties, discusses the rationale behind its application in key synthetic fields, and furnishes detailed, field-proven protocols for its use. The methodologies are presented to ensure scientific integrity, providing researchers, scientists, and drug development professionals with a reliable and authoritative resource for their work.
Introduction: Understanding the Precursor
5-Aminovaleric acid is a non-proteinogenic ω-amino acid that has garnered significant attention as a C5 platform chemical.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various synthetic transformations.[2] Traditionally derived from petrochemical sources, there is a growing trend towards its sustainable production via the microbial fermentation of L-lysine, positioning it as a key intermediate in green chemistry initiatives.[2][3]
The molecule's power lies in its dual functionality. The carboxylic acid can be activated for amide bond formation, while the primary amine can act as a nucleophile. This allows it to either self-polymerize or react with other molecules at either end, making it a highly versatile synthetic tool.
Table 1: Physicochemical Properties of 5-Aminovaleric Acid Hydrochloride
| Property | Value | Source(s) |
| Systematic Name | 5-aminopentanoic acid;hydrochloride | [4] |
| Common Names | δ-Aminovaleric acid hydrochloride | [2] |
| CAS Number | 627-95-2 | [4] |
| Molecular Formula | C₅H₁₂ClNO₂ | [4] |
| Molecular Weight | 153.61 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 95-97 °C | [5] |
| Solubility | Soluble in water | [2] |
Core Synthetic Applications: From Polymers to Peptides
The utility of 5-aminovaleric acid hydrochloride as a precursor is best illustrated through its two primary applications: the synthesis of Polyamide 5 (Nylon 5) and its use as a linker in solid-phase peptide synthesis (SPPS).
Monomer for Polyamide 5 (Nylon 5)
Polyamide 5 is a bio-based polymer valued for its mechanical properties. 5-Aminovaleric acid is the direct monomer precursor for this material.[6] The synthesis can proceed via two primary routes originating from the free amino acid (which is readily generated from the hydrochloride salt):
-
Intramolecular Cyclization to δ-Valerolactam: Heating 5-aminovaleric acid under vacuum promotes an intramolecular condensation (dehydration) reaction to form the cyclic lactam, δ-valerolactam.[7] This stable monomer can then undergo ring-opening polymerization to produce high molecular weight Polyamide 5.[4]
-
Direct Polycondensation: Alternatively, 5-aminovaleric acid can undergo direct intermolecular polycondensation at elevated temperatures, where the carboxylic acid of one monomer reacts with the amino group of another, forming an amide bond and releasing water. This process is driven to completion by the continuous removal of water.
Spacer and Linker in Peptide Synthesis
In the field of drug development and biochemistry, peptide chains are often modified to enhance their properties, such as stability, solubility, or binding affinity. 5-Aminovaleric acid serves as an excellent non-natural spacer or linker. Its five-carbon chain provides flexibility, and it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[8]
Causality of Experimental Choices: Before incorporation, the amino group of 5-aminovaleric acid must be "protected". This is a critical step to prevent uncontrolled self-polymerization when the carboxylic acid is activated for coupling.[9] The choice of protecting group, typically tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethoxycarbonyl (Fmoc), depends on the overall synthetic strategy (acid-labile vs. base-labile deprotection schemes, respectively).[7]
Application Protocols
The following protocols are designed to be self-validating, with checkpoints and characterization steps to ensure the successful synthesis of the target compound.
Protocol 1: Synthesis of δ-Valerolactam via Thermal Cyclization
This protocol describes the intramolecular dehydration of 5-aminovaleric acid to its corresponding cyclic lactam. The reaction is driven by heat under reduced pressure to facilitate the removal of the water byproduct.
Materials:
-
5-Aminovaleric acid hydrochloride
-
1 M Sodium hydroxide (NaOH) solution
-
Dowex 50W-X8 resin (or similar strong cation exchange resin)
-
Distillation apparatus with a vacuum adapter
-
Heating mantle and magnetic stirrer
-
Ethanol for recrystallization
Procedure:
-
Free Amino Acid Generation: Dissolve 10.0 g of 5-aminovaleric acid hydrochloride in 50 mL of deionized water. The resulting solution will be acidic.
-
Slowly add 1 M NaOH solution while monitoring the pH with a calibrated meter. Adjust the pH to approximately 7.0. This neutralizes the hydrochloride, forming the zwitterionic free amino acid in solution.
-
Purification (Optional but Recommended): To remove NaCl, pass the neutralized solution through a column packed with Dowex 50W-X8 resin. Wash the column with deionized water to remove the salt, then elute the 5-aminovaleric acid with 2 M ammonium hydroxide. Evaporate the ammonia and water under reduced pressure to obtain the purified free amino acid as a white solid.
-
Cyclization: Place the dry 5-aminovaleric acid (5.0 g) into a round-bottom flask equipped with a magnetic stir bar and a short-path distillation head.
-
Heat the flask in a heating mantle to 180-200 °C under vacuum (approx. 15-20 mmHg).
-
Water will begin to distill off as the cyclization proceeds. The product, δ-valerolactam, will then distill over. The reaction is typically complete within 2-3 hours.
-
Purification: The collected distillate can be further purified by recrystallization from a minimal amount of hot ethanol or by vacuum redistillation to yield a white, crystalline solid.
Validation:
-
Yield: Calculate the percentage yield. Typical yields are >85%.
-
Melting Point: The melting point of pure δ-valerolactam is 38-40 °C.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic amide C=O stretch around 1650 cm⁻¹ and an N-H stretch around 3200 cm⁻¹.
Protocol 2: N-Terminal Protection for Peptide Synthesis (Fmoc Protection)
This protocol details the protection of the amino group of 5-aminovaleric acid with the base-labile Fmoc group, preparing it for incorporation into a peptide chain via SPPS.
Materials:
-
5-Aminovaleric acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 5-aminovaleric acid and 5.0 g of sodium bicarbonate in 50 mL of deionized water.
-
In a separate beaker, dissolve 8.6 g of Fmoc-OSu in 50 mL of 1,4-dioxane.
-
Reaction: Add the Fmoc-OSu solution to the aqueous solution of 5-aminovaleric acid. Stir the resulting mixture vigorously at room temperature overnight (12-16 hours).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the mixture twice with 50 mL portions of ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding 1 M HCl. A white precipitate of the product will form.
-
Extraction: Extract the product from the acidified aqueous layer three times with 100 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them once with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield N-Fmoc-5-aminovaleric acid as a white solid.
Validation:
-
Yield: Calculate the percentage yield. Typical yields are in the range of 90-95%.
-
TLC Analysis: Monitor the reaction progress using thin-layer chromatography (e.g., silica gel with a mobile phase of dichloromethane:methanol 9:1), visualizing with UV light.
-
Spectroscopic Analysis: Confirm the structure via ¹H NMR and Mass Spectrometry. The NMR spectrum should show characteristic peaks for the fluorenyl group and the pentanoic acid chain.
Protocol 3: Incorporation of N-Fmoc-5-Aminovaleric Acid into a Peptide Sequence
This protocol outlines the manual incorporation of the prepared N-Fmoc-5-aminovaleric acid into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin with a free amino group)
-
N-Fmoc-5-aminovaleric acid (from Protocol 2)
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent, with the N-terminal Fmoc group already removed from the previous amino acid) in DMF for 30 minutes in the synthesis vessel.
-
Amino Acid Activation: In a separate vial, dissolve N-Fmoc-5-aminovaleric acid (3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow this pre-activation to proceed for 5 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and immediately add the activated amino acid solution. Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the successful coupling and consumption of all free primary amines. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all excess reagents and byproducts.
-
Fmoc Deprotection (for subsequent couplings): To continue building the peptide chain, add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution for another 15 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (5 times) to ensure complete removal of piperidine. The resin now has a free N-terminus, ready for the next amino acid coupling.
Validation:
-
Qualitative: Successful incorporation is confirmed by the negative ninhydrin test after the coupling step and a positive test after the deprotection step.
-
Quantitative: After the entire peptide is synthesized and cleaved from the resin, the final product's identity and purity are confirmed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
Conclusion
5-Aminovaleric acid hydrochloride is a foundational precursor whose simple, bifunctional structure belies its significant synthetic potential. As demonstrated, it provides a direct and increasingly sustainable route to Polyamide 5, a valuable engineering bioplastic. Furthermore, its role as a customizable linker in peptide synthesis highlights its importance in the sophisticated molecular design required in pharmaceutical and biotechnological research. The protocols provided herein offer a robust starting point for researchers to harness the capabilities of this versatile molecule, enabling innovation in both materials science and drug discovery.
References
-
ResearchGate. (n.d.). An efficient synthesis of 5-aminovaleric acid. Retrieved January 10, 2026, from [Link]
- Adkins, J. et al. (2013).
- Park, S. J. et al. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology Journal, 9(10), 1322-1328.
-
J&K Scientific LLC. (n.d.). Fmoc-5-aminovaleric acid | 123622-48-0. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved January 10, 2026, from [Link]
- Cheng, J. et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 726126.
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved January 10, 2026, from [Link]
- Cheng, J. et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 626341.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 3. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Production of Biopolyamide Precursors 5-Amino Valeric Acid and Putrescine From Rice Straw Hydrolysate by Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]
Application Note: Sterile Filtration of 5-Aminovaleric Acid Hydrochloride Solutions for Research and Pharmaceutical Development
Introduction
5-Aminovaleric acid hydrochloride is a versatile small molecule utilized in a range of biochemical and pharmaceutical applications, including peptide synthesis and as a precursor for various bioactive compounds.[1][2][3] For its use in cell culture, in vivo studies, and as a component of sterile drug products, ensuring the sterility of its solutions is paramount to prevent microbial contamination and ensure experimental reproducibility and patient safety.[4][5] This application note provides a comprehensive guide for the sterile filtration of 5-aminovaleric acid hydrochloride solutions, detailing critical considerations from membrane selection to post-filtration integrity testing. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to establish a robust and self-validating sterile filtration process.
Physicochemical Properties of 5-Aminovaleric Acid Hydrochloride
Understanding the properties of 5-aminovaleric acid hydrochloride is fundamental to developing a successful filtration protocol.
-
Structure and Form: It is the hydrochloride salt of 5-aminovaleric acid, a five-carbon amino acid.[1][2] The hydrochloride salt form enhances its solubility and stability.[2]
-
Appearance: It typically appears as a white crystalline solid.[1]
-
Solubility: It is soluble in water and Dimethyl Sulfoxide (DMSO).[1][6] The free acid form has a high solubility in water (1000 mg/mL at 20°C).[7]
-
Acidity: As a hydrochloride salt of an amino acid, its solution will be weakly acidic.[1]
Critical Considerations for Sterile Filtration
The primary goal of sterile filtration is the removal of all viable microorganisms from a solution without adversely affecting the product's quality.[8] Key factors to consider for 5-aminovaleric acid hydrochloride solutions include:
-
Membrane Compatibility: The filter membrane must be chemically compatible with the acidic nature of the 5-aminovaleric acid hydrochloride solution to prevent degradation of the filter, which could lead to filter failure and contamination of the filtrate.[9][10]
-
Pore Size Selection: A sterilizing-grade filter is defined by its ability to remove a high concentration of a standard challenge organism. A pore size of 0.22 µm or smaller is typically required.[11]
-
Extractables and Leachables: It is crucial to minimize the migration of chemical compounds from the filter into the product solution.[12][13][14] A well-designed extractables and leachables study can identify and quantify any potential impurities.[15]
-
Filter Integrity Testing: Post-filtration integrity testing is a regulatory expectation and a critical step to confirm that the filter was not compromised during the filtration process.[4][16][17]
Materials and Equipment
Filter Selection
The choice of filter membrane is the most critical decision in this process. Based on chemical compatibility with acidic solutions, the following membranes are recommended for consideration:
| Membrane Material | Chemical Compatibility with Acids | Key Characteristics |
| Polytetrafluoroethylene (PTFE) | Excellent resistance to strong acids.[9][18] | Hydrophobic, requiring pre-wetting with a solvent like ethanol before filtering aqueous solutions.[19] |
| Polyvinylidene Fluoride (PVDF) | Good resistance to dilute acids.[9] | Can be either hydrophobic or hydrophilic. Low protein binding. |
| Glass Fiber (GF) | Excellent compatibility with strong acids (except hydrofluoric acid).[18] | Often used as a pre-filter to remove larger particulates and extend the life of the final sterilizing filter.[20] |
| Nylon | Limited compatibility with acids.[21] | Generally not recommended for acidic solutions.[19] |
Recommendation: For aqueous solutions of 5-aminovaleric acid hydrochloride, a hydrophilic PVDF or a pre-wetted hydrophobic PTFE membrane with a 0.22 µm pore size is recommended. For solutions with a high particulate load, a glass fiber pre-filter can be used in series with the sterilizing filter.
Filtration Apparatus
-
Sterile syringe filters (for small volumes)
-
Sterile vacuum filtration units or stirred-cell pressure filtration systems (for larger volumes)
-
Sterile receiving vessels (e.g., bottles, bags)
-
Laminar flow hood or biological safety cabinet to maintain aseptic conditions.[22]
-
Integrity testing device (e.g., bubble point tester)
Experimental Protocols
Solution Preparation
-
In a laminar flow hood, dissolve the 5-aminovaleric acid hydrochloride powder in a suitable sterile solvent (e.g., Water for Injection, cell culture medium) to the desired concentration.
-
Ensure complete dissolution of the powder. Gentle warming and stirring may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
Sterile Filtration Workflow
Sources
- 1. CAS 627-95-2: 5-Aminovaleric acid hydrochloride [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-氨基戊酸 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. raybiotech.com [raybiotech.com]
- 7. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agnopharma.com [agnopharma.com]
- 9. econefiltration.com [econefiltration.com]
- 10. internationalfilterproducts.com [internationalfilterproducts.com]
- 11. THE PCCA BLOG | USP Chapter 797-Related Changes to Formulations [pccarx.com]
- 12. Extractables and Leachables Test - Focus on high-precision filtration [orientfiltr.com]
- 13. img1.17img.cn [img1.17img.cn]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Determination ofextractables and leachables from several final product filters used for the manufacturer of sterile Radiopharmaceuticals | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. freedomfertility.com [freedomfertility.com]
- 17. scribd.com [scribd.com]
- 18. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. tischscientific.com [tischscientific.com]
- 22. dsdpanalytics.com [dsdpanalytics.com]
Application Notes and Protocols for the In Vivo Delivery of 5-Aminovaleric Acid Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective delivery of 5-Aminovaleric acid hydrochloride (5-AVA HCl) in animal studies. Given the limited specific literature on 5-AVA HCl administration, this guide synthesizes established methodologies for structurally and functionally analogous compounds, such as GABA analogs (e.g., gabapentin, pregabalin), to propose robust and reliable protocols. We detail three primary routes of administration: Oral Gavage (PO), Intraperitoneal (IP), and Intravenous (IV), explaining the scientific rationale behind procedural choices, vehicle selection, and dose considerations. The protocols are designed to ensure experimental reproducibility and uphold the highest standards of animal welfare.
Introduction and Scientific Background
5-Aminovaleric acid (5-AVA), a methylene homologue of gamma-aminobutyric acid (GABA), is an endogenous metabolite with potential therapeutic applications.[1][2] As a GABA analog, it has been investigated for its ability to modulate GABAergic neurotransmission, with one study in a rat model of epilepsy demonstrating that 5-AVA treatment led to a significant reduction in seizure severity.[3] The hydrochloride salt of 5-AVA is typically used in research settings to improve solubility and stability.
The selection of an appropriate delivery method is a critical determinant of experimental success, directly influencing the compound's bioavailability, pharmacokinetics (PK), and pharmacodynamics (PD). The choice depends on the study's objective, the desired onset and duration of action, and the specific animal model. This guide provides the foundational knowledge and detailed protocols to make informed decisions for administering 5-AVA HCl.
Core Principles and Pre-formulation Considerations
Before proceeding to specific administration protocols, several universal principles must be addressed to ensure data integrity and animal welfare.
Vehicle Selection
5-AVA HCl exhibits high solubility in water (≥44 mg/mL in H₂O).[3] This property simplifies formulation development.
-
Recommended Vehicles:
-
Sterile 0.9% Saline (Normal Saline): Isotonic and physiologically compatible, making it the preferred vehicle for parenteral routes (IP, IV). Studies with analogous compounds like pregabalin frequently use normal saline.[4][5]
-
Sterile Water for Injection: An acceptable alternative for parenteral routes, especially if salt content is a concern for the experimental model.
-
Sterile Water: Suitable for oral gavage.
-
-
Vehicles to Avoid:
-
Organic Solvents (DMSO, Ethanol): Given the high aqueous solubility of 5-AVA HCl, organic solvents are unnecessary and may introduce confounding toxicity.[6]
-
Suspensions: While possible, creating a solution is preferable for dose accuracy and to avoid irritation. If a high concentration is required that exceeds solubility, a well-characterized, uniform suspension in a vehicle like 0.5% methylcellulose may be considered, though this is not ideal for 5-AVA HCl.
-
Solution Preparation and Handling
-
Aseptic Technique: All solutions for parenteral administration (IP, IV) must be sterile. Prepare solutions in a laminar flow hood using sterile vehicles and equipment. Filter-sterilize the final solution through a 0.22 µm syringe filter.
-
pH Consideration: 5-AVA HCl will form a mildly acidic solution. For most systemic administrations, the buffering capacity of the blood and tissues will neutralize the solution. However, for high concentrations or direct CNS administration (not covered here), measuring and adjusting the pH to a physiological range (~7.4) with sterile NaOH or HCl may be necessary.
-
Stability: Aqueous solutions should be prepared fresh daily to prevent degradation or microbial growth.[3][6] Long-term storage of stock solutions is not recommended.
Dosing and Animal Welfare
-
Dose Calculation: Doses are typically expressed in mg/kg of the animal's body weight. Accurate, recent body weights are essential.
-
Injection Volume: The volume administered should be minimized to prevent discomfort and tissue damage. Adhere to institutional (IACUC) and national guidelines.[7]
-
Handling and Restraint: Proper handling and restraint techniques are crucial to minimize stress, which can be a significant experimental confounder.[8][9] Acclimatize animals to handling procedures before the study begins.
Strategic Selection of Administration Route
The optimal route of administration is dictated by the scientific question. The following decision-making framework, illustrated in the diagram below, can guide this choice.
Caption: Decision tree for selecting an in vivo delivery method.
| Route | Key Advantages | Key Disadvantages | Best For... |
| Oral (PO) | Clinically relevant, non-invasive for chronic studies. | Variable bioavailability, subject to first-pass metabolism, stress from gavage.[8] | Chronic dosing studies, simulating human oral administration. |
| Intraperitoneal (IP) | Technically simple, rapid absorption into systemic circulation. | Potential for injection into organs, variable absorption, not clinically relevant for oral drugs.[7] | Acute efficacy studies, screening, when rapid systemic exposure is needed. |
| Intravenous (IV) | 100% bioavailability, precise and immediate dose control, linear pharmacokinetics.[10] | Technically challenging, requires restraint, potential for rapid clearance. | Definitive pharmacokinetic studies, dose-response characterization.[11][12] |
Experimental Protocols
Disclaimer: The following protocols are based on best practices and data from analogous compounds. Researchers must conduct pilot studies to determine the optimal dose, vehicle, and tolerability of 5-AVA HCl for their specific animal model and experimental paradigm. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Oral Gavage (PO) Administration
This method delivers a precise dose directly into the stomach. It is essential for studies mimicking clinical oral drug intake. However, the saturable absorption kinetics observed with GABA analogs like gabapentin suggest that bioavailability may decrease at higher doses.[13][14][15]
Materials:
-
5-AVA HCl solution in sterile water.
-
Appropriately sized oral gavage needle (stainless steel or flexible plastic with a ball tip).
-
Syringe (1 mL or 3 mL).
-
Animal scale.
Step-by-Step Methodology:
-
Animal Preparation: Weigh the mouse or rat immediately before dosing to calculate the correct volume.
-
Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, more specialized restraint techniques may be needed.[9] The animal should be held in a vertical position.
-
Needle Measurement: Measure the gavage needle against the animal's body. The correct length is from the tip of the nose to the last rib, ensuring the needle will reach the stomach.
-
Dose Administration: Insert the ball-tipped needle into the side of the mouth, gently advancing it along the esophagus. If any resistance is met or the animal shows signs of respiratory distress (e.g., gasping), withdraw immediately.
-
Depress Plunger: Once the needle is in place, slowly and smoothly depress the syringe plunger to deliver the solution.
-
Withdrawal & Monitoring: Withdraw the needle in a single smooth motion. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or reflux. Coating the gavage needle with a sucrose solution has been shown to reduce procedural stress.[8][16]
Protocol 2: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of water-soluble compounds into the mesenteric circulation. It is a common route for administering GABAergic modulators like baclofen and pregabalin in rodent models.[5][17][18][19]
Materials:
-
Sterile 5-AVA HCl solution in 0.9% saline.
-
Sterile syringe (1 mL).
-
Sterile needle (25-27 gauge for mice, 23-25 gauge for rats).[7]
-
Animal scale.
Step-by-Step Methodology:
-
Animal Preparation: Weigh the animal and calculate the required injection volume.
-
Restraint: Restrain the animal to expose the abdomen. For mice and rats, this often involves scruffing and securing the hindquarters. Position the animal so its head is tilted downwards.
-
Identify Injection Site: The preferred injection site is the lower right abdominal quadrant.[7] This location avoids the cecum on the left side and the bladder in the midline.
-
Needle Insertion: With the bevel of the needle facing up, insert it at a 30-40 degree angle into the identified quadrant. Penetrate the skin and the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
Aspirate: Gently pull back on the plunger. If fluid (yellow/brown for urine/feces, red for blood) enters the syringe, withdraw the needle and reinject at a new site with a fresh needle and syringe.
-
Inject & Withdraw: If aspiration is clear, inject the solution smoothly. Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Protocol 3: Intravenous (IV) Injection
IV administration, typically via the lateral tail vein, ensures 100% bioavailability and is the gold standard for pharmacokinetic studies.[10][11][12][15]
Materials:
-
Sterile 5-AVA HCl solution in 0.9% saline.
-
Sterile syringe (1 mL insulin or tuberculin syringe).
-
Sterile needle (27-30 gauge).
-
A warming device (heat lamp or warming pad).
-
An appropriate animal restrainer.
Step-by-Step Methodology:
-
Animal Preparation: Weigh the animal and prepare the dose. Place the animal in a restrainer, leaving the tail exposed.
-
Vein Dilation: Warm the tail using a heat lamp or pad for a few minutes. This will dilate the lateral tail veins, making them more visible and accessible.
-
Vein Identification: Wipe the tail with 70% ethanol to clean the area and improve visualization of the two lateral veins.
-
Needle Insertion: Position the syringe nearly parallel to the tail with the bevel up. Insert the needle smoothly into one of the lateral veins, advancing it a few millimeters within the vein.
-
Confirm Placement: A "flash" of blood in the needle hub may be visible. Inject a very small volume; if the vein blanches or a bleb forms, the needle is not correctly placed. Withdraw and re-attempt at a more proximal site.
-
Inject & Withdraw: Once placement is confirmed, inject the solution slowly and steadily. After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for recovery and any adverse effects.
In Vivo Study Workflow
The following diagram outlines a generalized workflow for conducting an in vivo study using 5-AVA HCl.
Caption: General workflow for an in vivo 5-AVA HCl experiment.
Conclusion
The successful in vivo application of 5-Aminovaleric acid hydrochloride hinges on the meticulous selection and execution of the administration protocol. While direct, published protocols for 5-AVA HCl are scarce, robust methodologies can be confidently adapted from analogous GABAergic compounds. For pharmacokinetic purity, intravenous injection is unparalleled. For rapid systemic screening, intraperitoneal injection is efficient. For studies modeling clinical use and for chronic administration, oral gavage is the most relevant route. By adhering to the principles of sterile formulation, proper technique, and animal welfare outlined in this guide, researchers can generate reliable and reproducible data, paving the way for a clearer understanding of the therapeutic potential of 5-AVA HCl.
References
- Wikipedia. (n.d.). Gabapentin.
- Vollmer, K. O., von Hodenberg, A., & Kölle, E. U. (1995). Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys. Arzneimittel-Forschung, 45(10), 1045-1050.
-
Kim, Y. H., et al. (2012). Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain. Korean Journal of Anesthesiology, 62(4), 349–355. Available from: [Link]
-
Souza, C. L., et al. (2020). Pharmacokinetic Profiles of Gabapentin after Oral and Subcutaneous Administration in Black-tailed Prairie Dogs (Cynomys ludovicianus). Journal of the American Association for Laboratory Animal Science, 59(1), 54–60. Available from: [Link]
- Bilge, S. S., et al. (2011). Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies. The Indian Journal of Medical Research, 134(3), 350–355.
- Ebenezer, I. S., & Patel, N. K. (2007). The effects of intraperitoneal administration of the GABA(B) receptor agonist baclofen on food intake in CFLP and C57BL/6 mice. European Journal of Pharmacology, 567(1-2), 90-95.
-
Sills, G. J. (2006). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. CNS Drug Reviews, 12(1), 47-60. Available from: [Link]
-
Song, Y., et al. (2017). Effect of pregabalin administration upon reperfusion in a rat model of hyperglycemic stroke: Mechanistic insights associated with high-mobility group box 1. PLoS One, 12(3), e0173446. Available from: [Link]
-
Bilge, S. S., et al. (2011). Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies. The Indian Journal of Medical Research, 134(3), 350–355. Available from: [Link]
- Nielsen, C. U., et al. (2014). In vivo and in vitro evaluations of intestinal gabapentin absorption: effect of dose and inhibitors on carrier-mediated transport. Pharmaceutical Research, 31(9), 2416-2425.
- Pielen, A., et al. (2006). [The effect of gabapentin and gabapentin-lactam on retinal ganglion cell survival. Situation after acute retinal ischemia in animal models]. Klinische Monatsblatter fur Augenheilkunde, 223(5), 411-415.
- Transpharmation. (n.d.). Characterisation of acute and chronic administration of pregabalin (Lyrica®) on multiple endpoints in the rat spared nerve injury model.
- APExBIO. (n.d.). 5-Aminovaleric acid hydrochloride.
-
Ebenezer, I. S., & Thornton, E. (2020). Repeated intraperitoneal administration of the GABAB receptor agonist baclofen reduces body weight in the mouse. bioRxiv. Available from: [Link]
-
Ates, M., et al. (2020). Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats. Psychiatry and Clinical Psychopharmacology, 30(4), 379-388. Available from: [Link]
- ResearchGate. (2007). The effects of intraperitoneal administration of the GABA(B) receptor agonist baclofen on food intake in CFLP and C57BL/6 mice.
- MedchemExpress. (n.d.). 5-Aminovaleric acid.
-
de Morais, H., et al. (2021). A Single Injection of Pregabalin Induces Short- and Long-Term Bene cial Effects on Fear Memory and Anxiety-Like. Preprint. Available from: [Link]
-
Franklin, A., et al. (2014). Site-specific microinjection of baclofen into the anterior ventral tegmental area reduces binge-like ethanol intake in male C57BL/6J mice. Addiction Biology, 19(5), 821–831. Available from: [Link]
- UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Wang, Z., et al. (2013). Pharmacokinetics of valerenic acid in rats after intravenous and oral administrations. Planta Medica, 79(17), 1636-1641.
- Cayman Chemical. (n.d.). 5-Aminolevulinic acid (hydrochloride) Product Information.
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Pérez-Hernández, N., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid (C1). Molecules, 26(22), 6825. Available from: [Link]
- TargetMol. (n.d.). 5-Aminovaleric acid.
- RayBiotech. (n.d.). 5-Aminovaleric acid hydrochloride.
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Hoggatt, A. F., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 49(3), 329–333. Available from: [Link]
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Le-Niculescu, H., et al. (2009). Oral Gavage in Rats: Animal Welfare Evaluation. Journal of the American Association for Laboratory Animal Science, 48(2), 177–181. Available from: [Link]
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Pérez-Hernández, N., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLoS One, 11(7), e0159889. Available from: [Link]
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At-Home, D., et al. (2021). Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus). Journal of the American Association for Laboratory Animal Science, 60(5), 551–558. Available from: [Link]
- Grosa, G., et al. (1995). Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296. Arzneimittel-Forschung, 45(8), 882-887.
- ResearchGate. (2018). Voluntary oral administration of drugs in mice.
- National Center for Biotechnology Information. (n.d.). 5-Aminovaleric acid. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). 5-Aminovaleric acid.
- ResearchGate. (2013). Pharmacokinetics of Valerenic Acid in Rats after Intravenous and Oral Administrations.
- ResearchGate. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
- Riera, C. E., et al. (2017). Peritoneal delivery of capsinoids, nonpungent TRPV1 agonists, induces mild hypothermia in conscious mice through TRPV1 activation of visceral vagal afferents. Journal of Neuroscience, 37(43), 10375-10386.
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Imai, K., et al. (2022). Intraperitoneal administration of nanoparticles containing tocopheryl succinate prevents peritoneal dissemination. Cancer Science, 113(3), 1109–1119. Available from: [Link]
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Yonemura, Y., et al. (2014). Optimal drug delivery for intraperitoneal paclitaxel (PTX) in murine model. International Journal of Oncology, 44(4), 1171–1178. Available from: [Link]
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Riera, C. E., et al. (2017). Peritoneal delivery of capsinoids, nonpungent TRPV1 agonists, induces mild hypothermia in conscious mice through TRPV1 activation of visceral vagal afferents. Journal of Neuroscience, 37(43), 10375-10386. Available from: [Link]
- Feng, L., et al. (2014). Docetaxel distribution following intraperitoneal administration in mice. Journal of Controlled Release, 192, 220-227.
- Alkali Scientific. (n.d.). 5-Aminovaleric acid, 1 X 5 g (123188-5G).
- Park, S. H., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 735624.
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Troubleshooting & Optimization
troubleshooting 5-Aminovaleric acid hydrochloride solubility issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-Aminovaleric acid hydrochloride (5-AVAHCl). My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently collaborated with researchers navigating the challenges of compound solubility. 5-AVAHCl, a valuable building block in pharmaceutical synthesis and a tool in neurological research, presents a unique set of solubility characteristics due to its zwitterionic potential and its formulation as a hydrochloride salt.[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. My goal is not just to provide steps, but to explain the underlying chemical principles. Understanding why a solubility issue occurs is the key to resolving it efficiently and preventing future setbacks.
Part 1: Foundational Concepts - Understanding the Molecule
Before troubleshooting, it's essential to understand the physicochemical properties of 5-AVAHCl that govern its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| CAS Number | 627-95-2 | [1] |
| pKa (Carboxylic Acid) | ~4.65 | [4] |
| pKa (Ammonium) | ~10.21 | [4] |
FAQ 1: Why is understanding the pKa values so critical for solubility?
The structure of 5-aminovaleric acid contains both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values tell us the pH at which these groups gain or lose a proton. This protonation state dictates the molecule's overall charge and, consequently, its polarity and solubility.
The hydrochloride salt form you are working with already has the amino group protonated (as -NH₃⁺), giving it a positive charge and making it an ionic salt.[1][5] This is the key to its behavior.
Caption: Dominant ionic species of 5-aminovaleric acid across a pH gradient.
Part 2: Troubleshooting Common Solubility Issues
This section addresses the specific problems you may encounter during your experiments.
Aqueous Solutions
Question 1: I'm trying to make a concentrated stock solution of 5-AVAHCl in pure water or PBS, but it's dissolving slowly or not completely. What's wrong?
Answer: This is a common scenario. While 5-AVAHCl is generally characterized as being highly soluble in water, achieving high concentrations can require some assistance.[2] The issue can stem from kinetics (dissolving is slow) or saturation.
Causality & Solution:
-
Kinetic Hindrance: The process of solvation takes time. The crystal lattice of the solid needs to be broken down, and water molecules must surround the individual ions.
-
Saturation Limit: Every compound has a solubility limit, though for 5-AVAHCl in water, it is quite high.
Troubleshooting Protocol:
-
Step 1: Gentle Heating: Warm the solution to 30-40°C. Increasing the temperature provides the energy needed to break the crystal lattice forces and increases the kinetic energy of the solvent molecules.
-
Step 2: Agitation/Sonication: Use a vortex mixer or an ultrasonic bath.[6] Mechanical agitation constantly brings fresh solvent into contact with the solid's surface, accelerating dissolution. Sonication uses high-frequency sound waves to create micro-cavitations, which provides intense local agitation at the solid-liquid interface.
-
Step 3: Check pH: For buffer solutions like PBS, ensure the final pH is compatible. While 5-AVAHCl is soluble across a wide physiological pH range, extreme pH values could potentially affect it.
Question 2: My 5-AVAHCl precipitates when I add my aqueous stock to a buffer containing chloride ions (e.g., a high-salt buffer or HCl). Why?
Answer: This is an excellent observation and a classic chemical principle in action: the Common Ion Effect .[7]
Causality & Solution: The dissolution of 5-AVAHCl is an equilibrium process: HOOC-(CH₂)₄-NH₃⁺Cl⁻ (solid) ⇌ HOOC-(CH₂)₄-NH₃⁺ (aq) + Cl⁻ (aq)
According to Le Châtelier's principle, if you add a product of this equilibrium (in this case, Cl⁻ ions from another source) to the solution, the equilibrium will shift to the left to counteract the change.[8] This shift causes the dissolved ions to re-associate and precipitate out as the solid salt, effectively reducing the compound's solubility.[9][10][11]
Mitigation Strategies:
-
Reduce Chloride Concentration: If possible, reformulate your buffer using a non-chloride salt (e.g., using phosphate or sulfate salts).
-
Use a Different Salt Form: If you have access to a non-hydrochloride salt of 5-aminovaleric acid (e.g., mesylate, phosphate), it will not be susceptible to the common ion effect from chloride.[9][10]
-
Dilute Strategically: Add the 5-AVAHCl stock solution slowly to the buffer while stirring vigorously to avoid localized high concentrations that can trigger precipitation.
Organic Solvents & Reactions
Question 3: I need to run an amide coupling reaction in an organic solvent like DMF or DCM, but my 5-AVAHCl won't dissolve. What should I do?
Answer: This is an expected and fundamental challenge. The hydrochloride salt form is highly polar and ionic, making it poorly soluble in most non-polar or moderately polar organic solvents.[5] Furthermore, even if you could dissolve it, the protonated amine (-NH₃⁺) is not nucleophilic and will not participate in the coupling reaction.[5]
Causality & Solution: You must perform a two-part fix:
-
Neutralize the Salt: Convert the non-nucleophilic ammonium salt (-NH₃⁺Cl⁻) into the nucleophilic free amine (-NH₂).
-
Increase Lipophilicity: This neutralization removes the ionic charge, making the molecule significantly less polar and more soluble in organic solvents.[12]
This is typically done in-situ (within the reaction flask).
Protocol: In-Situ Neutralization for Organic Reactions
This protocol is designed for a standard amide coupling reaction.
-
Setup: In your reaction flask, suspend the 5-AVAHCl (1.0 equivalent) in your chosen anhydrous organic solvent (e.g., DMF, DCM, or MeCN).
-
Add Base: Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stoichiometry: You need at least 1.0 equivalent to neutralize the hydrochloride. However, since most amide coupling reagents (like HATU or EDC) release acid as a byproduct, it is standard practice to use 2.0-2.5 equivalents of the base in total.[13]
-
-
Stir: Stir the mixture at room temperature for 15-30 minutes. You will often observe a visual change as the initial slurry dissolves to form a clear or slightly hazy solution. The triethylammonium chloride salt byproduct may precipitate as a white solid, which is generally not problematic for the subsequent reaction.
-
Proceed with Reaction: Once the 5-AVAHCl is neutralized and dissolved, you can add your carboxylic acid, coupling reagents, and any other components to proceed with the amide bond formation.
Caption: A logical workflow for troubleshooting 5-AVAHCl solubility issues.
Part 3: Quick Reference Data
The following table summarizes the expected solubility of 5-Aminovaleric acid hydrochloride in common laboratory solvents.
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | High | May require sonication or gentle heat for high concentrations.[2][6] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Generally soluble across physiological pH. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | A good alternative solvent for stock solutions.[14] |
| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Solubility is limited; often used in synthesis with in-situ neutralization.[5] |
| Ethanol / Methanol | Polar Protic | Low | The non-polar alkyl chain limits solubility compared to water. |
| Dichloromethane (DCM) | Non-Polar Aprotic | Very Low / Insoluble | Requires neutralization to the free amine for dissolution.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Low / Insoluble | Requires neutralization to the free amine for dissolution.[5] |
| Toluene / Hexanes | Non-Polar | Insoluble | The high polarity of the salt prevents dissolution. |
References
-
Serajuddin, A. T. M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences. [Link]
-
FooDB. (2011). Showing Compound 5-Aminopentanoic acid (FDB023151). FooDB. [Link]
-
Serajuddin, A. T. M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. [Link]
-
RayBiotech. (n.d.). 5-Aminovaleric acid hydrochloride. RayBiotech. [Link]
-
BYJU'S. (2021). Common Ion Effect. BYJU'S. [Link]
-
CK-12 Foundation. (2023). Common Ion Effect on Solubility of Ionic Salts. CK-12. [Link]
-
Ogbodo, N. S., et al. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science. [Link]
-
Various Authors. (2014). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminovaleric acid. PubChem. [Link]
- Google Patents. (2017). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.
-
Various Authors. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]
-
University of Toronto. (n.d.). Isolation (Recovery) of amines. University of Toronto Scarborough. [Link]
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- 2. CAS 627-95-2: 5-Aminovaleric acid hydrochloride [cymitquimica.com]
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- 4. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. byjus.com [byjus.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jchemlett.com [jchemlett.com]
- 12. Isolation (Recovery) [chem.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
common impurities in 5-Aminovaleric acid hydrochloride and their removal
Welcome to the Technical Support Center for 5-Aminovaleric Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.
I. Understanding the Impurity Profile of 5-Aminovaleric Acid Hydrochloride
The quality of 5-Aminovaleric Acid Hydrochloride is paramount, particularly in its applications as a pharmaceutical intermediate. Impurities can arise from various stages of the synthesis and purification process, potentially impacting the yield, purity, and efficacy of the final active pharmaceutical ingredient (API). A common synthetic route involves the Dakin-West reaction to form an N-acyl amino acid intermediate, followed by hydrolysis. This process, while effective, can introduce several classes of impurities.
II. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should be aware of in my 5-Aminovaleric Acid Hydrochloride sample?
The most prevalent impurities typically originate from the synthetic route. If your 5-Aminovaleric Acid Hydrochloride was synthesized via the hydrolysis of a benzoyl-protected precursor, you should be vigilant for the following:
-
N-Benzoyl-5-aminovaleric acid: This is a result of incomplete hydrolysis of the intermediate. Its presence indicates that the hydrolysis reaction did not go to completion.
-
Benzoic acid: A direct byproduct of the cleavage of the benzoyl protecting group during hydrolysis.
-
Unreacted Starting Materials: Depending on the specific synthetic pathway, residual starting materials from the initial coupling reaction (e.g., benzoylglycine, succinic anhydride) could persist.
-
Degradation Products: Under harsh acidic conditions and elevated temperatures used for hydrolysis, 5-aminovaleric acid itself can degrade. While specific degradation pathways can vary, possibilities include the formation of cyclic byproducts or oligomers. For instance, the related compound 5-aminolevulinic acid is known to form pyrazine derivatives in solution[1].
FAQ 2: I've noticed an unexpected peak in my HPLC analysis. How can I identify it?
Identifying unknown impurities is a critical step in troubleshooting. A combination of analytical techniques is often necessary for unambiguous structure elucidation. We recommend the following workflow:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A well-developed HPLC method can separate the main component from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the impurity, providing crucial clues to its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy can provide detailed structural information.
FAQ 3: My 5-Aminovaleric Acid Hydrochloride has a slight color. What could be the cause and how can I remove it?
A yellowish or brownish tint can indicate the presence of colored impurities, often arising from side reactions or degradation during synthesis. These are typically organic in nature.
Troubleshooting:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. The high surface area of activated carbon allows it to adsorb a wide range of organic molecules.
III. Troubleshooting Guides & Purification Protocols
This section provides detailed, step-by-step protocols for the removal of common impurities. The choice of method will depend on the nature and quantity of the impurity present.
Guide 1: Removal of Benzoic Acid via Acid-Base Extraction
Benzoic acid is a common byproduct of the hydrolysis of N-benzoyl-5-aminovaleric acid. Its acidic nature allows for its selective removal through a liquid-liquid extraction.
Principle: Benzoic acid, a carboxylic acid, is deprotonated by a weak base to form a water-soluble carboxylate salt. 5-Aminovaleric acid hydrochloride, being an amino acid hydrochloride, will remain in the aqueous phase. The unreacted, more organic-soluble impurities can be removed with an organic solvent.
Experimental Protocol:
-
Dissolution: Dissolve the impure 5-Aminovaleric Acid Hydrochloride in a minimum amount of water.
-
Basification: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is neutral to slightly basic (pH 7-8). This will convert the benzoic acid to sodium benzoate.
-
Extraction: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent such as diethyl ether or ethyl acetate (2 x 50 mL for every 100 mL of aqueous solution). This will remove any neutral organic impurities. Discard the organic layers.[2]
-
Acidification: Carefully re-acidify the aqueous layer with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~1-2. This will protonate the 5-aminovalerate to its hydrochloride salt.
-
Isolation: The purified 5-Aminovaleric Acid Hydrochloride can then be isolated by evaporation of the water, followed by recrystallization.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for the removal of benzoic acid impurity.
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, including 5-Aminovaleric Acid Hydrochloride. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the impurities dissolved in the mother liquor.
Experimental Protocol:
-
Solvent Selection: The choice of solvent is critical. For 5-Aminovaleric Acid Hydrochloride, a mixture of ethanol and water is often effective.
-
Dissolution: In a flask, add a minimal amount of hot solvent to the impure 5-Aminovaleric Acid Hydrochloride and heat with stirring until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Data Summary: Common Recrystallization Solvents
| Solvent System | Rationale |
| Ethanol/Water | Good solubility at high temperatures and lower solubility at room temperature for 5-Aminovaleric Acid Hydrochloride. |
| Methanol/Ethyl Acetate | Another potential solvent system for recrystallization.[3] |
Guide 3: Ion-Exchange Chromatography for High Purity
For applications requiring very high purity, ion-exchange chromatography is the method of choice. It separates molecules based on their net charge.
Principle: 5-Aminovaleric Acid Hydrochloride is a zwitterionic molecule, meaning it has both a positive (amino group) and a negative (carboxyl group) charge. At a low pH, the amino group is protonated, giving the molecule a net positive charge. This allows it to bind to a cation-exchange resin. Impurities with different charge characteristics can be washed away, and the purified product can then be eluted.
Experimental Protocol:
-
Resin Selection and Preparation: A strong cation-exchange resin (e.g., Dowex 50) is suitable. The resin should be properly conditioned according to the manufacturer's instructions, typically by washing with acid and then water.
-
Sample Loading: Dissolve the impure 5-Aminovaleric Acid Hydrochloride in a low pH buffer (e.g., pH 2-3) and load it onto the equilibrated column.
-
Washing: Wash the column with the same low pH buffer to remove any neutral or negatively charged impurities.
-
Elution: Elute the bound 5-Aminovaleric Acid Hydrochloride by increasing the pH or the salt concentration of the buffer. A common eluent is a dilute solution of ammonia or sodium hydroxide.
-
Isolation: The fractions containing the pure product are collected, and the eluent is removed (e.g., by evaporation under reduced pressure if a volatile buffer is used). The product is then isolated as the hydrochloride salt by adding HCl and evaporating the solvent.
Diagram of Ion-Exchange Chromatography Workflow:
Caption: Workflow for purification via ion-exchange chromatography.
IV. References
-
Steen, I., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341.
-
Wikipedia. (n.d.). Dakin–West reaction. Retrieved from [Link]
-
Separation of Acidic and Neutral Substances. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Sources
Navigating the Chromatography of 5-Aminovaleric Acid: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 5-aminovaleric acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to troubleshoot and optimize your chromatographic methods for this compound.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when analyzing 5-aminovaleric acid by HPLC.
Q1: Why is my 5-aminovaleric acid peak tailing or showing poor shape?
A1: Peak tailing for 5-aminovaleric acid, a polar compound with a primary amine, is often due to secondary interactions with the stationary phase. The primary culprits are typically:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the amine group of 5-aminovaleric acid, causing tailing.[1][2][3][4] This is especially prominent at mid-range pH values where silanols are ionized.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase.[5][6][7] If the pH is not optimized, it can lead to these undesirable secondary interactions.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[8][9]
Q2: How can I improve the retention of 5-aminovaleric acid on a reversed-phase column?
A2: Due to its polar nature, 5-aminovaleric acid can have poor retention on traditional C18 columns.[10] To improve retention, consider the following:
-
Mobile Phase Modification: Increasing the aqueous component of the mobile phase will increase retention.
-
Ion-Pairing Agents: Introducing an ion-pairing agent like trifluoroacetic acid (TFA) can form a less polar complex with the analyte, enhancing retention.
-
Alternative Stationary Phases: Consider using a more polar stationary phase, such as one with an embedded polar group or a phenyl-hexyl phase.
-
Derivatization: Pre-column derivatization can significantly increase the hydrophobicity of the molecule, leading to better retention.[11][12][13]
Q3: Is derivatization necessary for analyzing 5-aminovaleric acid?
A3: While not strictly necessary, derivatization is a highly effective strategy to overcome the challenges of analyzing 5-aminovaleric acid.[12][13][14] It can:
-
Improve Peak Shape: By masking the polar amine group, derivatization minimizes secondary interactions with the stationary phase.
-
Enhance Retention: The addition of a larger, more hydrophobic derivatizing agent increases retention on reversed-phase columns.[11]
-
Increase Sensitivity: Many derivatizing agents contain a chromophore or fluorophore, significantly improving detection limits.[10][12]
II. In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving poor peak shape for 5-aminovaleric acid.
Troubleshooting Workflow: A Systematic Approach
The following diagram outlines a logical workflow for troubleshooting peak shape issues with 5-aminovaleric acid.
Caption: A stepwise troubleshooting workflow for improving HPLC peak shape.
Guide 1: Optimizing the Mobile Phase
The mobile phase is a critical factor in achieving good chromatography.[6][7] For 5-aminovaleric acid, the pH and buffer composition are paramount.
The Role of pH:
5-aminovaleric acid is an amphoteric molecule with a pKa for the carboxylic acid group around 4.2 and a pKa for the amino group around 10.8. The pH of the mobile phase will determine its net charge.
-
Low pH (e.g., pH < 3): The amine group is protonated (positive charge), and the carboxylic acid is neutral. This can lead to strong interactions with residual silanols on the stationary phase.
-
High pH (e.g., pH > 9): The amine group is neutral, and the carboxylic acid is deprotonated (negative charge). This can also result in interactions with the stationary phase.
Experimental Protocol: pH Scouting
-
Preparation of Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., 2.5, 3.0, 6.8, 7.5).[11] A common starting point is a phosphate or acetate buffer.
-
Column Equilibration: For each mobile phase, equilibrate the column for at least 20 column volumes.
-
Injection and Analysis: Inject a standard solution of 5-aminovaleric acid and evaluate the peak shape (asymmetry and tailing factor).
-
Data Evaluation: Compare the chromatograms obtained at different pH values to identify the optimal pH for symmetrical peaks.
Table 1: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Expected Analyte Charge | Potential Interaction | Expected Peak Shape |
| < 3 | Positive | Silanol Interaction | Tailing |
| 3 - 6 | Zwitterionic | Mixed Interactions | Variable |
| 6 - 9 | Negative | Silanol Repulsion | Potentially Improved |
| > 9 | Negative | Silanol Repulsion | Potentially Improved |
Guide 2: Selecting the Appropriate Stationary Phase
The choice of stationary phase can significantly impact the peak shape of polar analytes like 5-aminovaleric acid.[15][16]
Common Stationary Phases and Their Suitability:
-
Standard C18: Prone to secondary interactions with residual silanols, often leading to peak tailing for basic compounds.[3]
-
End-capped C18: These columns have fewer accessible silanol groups, which can reduce tailing.[3]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative interaction sites and shield the analyte from silanol groups.
-
Phenyl-Hexyl Columns: The phenyl group offers different selectivity compared to a standard C18 and can be beneficial for compounds with amine functionalities.
-
Cyano (CN) and Pentafluorophenyl (PFP) Phases: These are less hydrophobic and can provide good peak shape for basic compounds without the need for ion-pairing agents.[16]
Experimental Protocol: Column Screening
-
Column Selection: Choose a set of columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, CN).
-
Method Transfer: Using the optimized mobile phase from the previous step, run the analysis on each column.
-
Performance Comparison: Evaluate the peak shape, retention time, and resolution on each column.
-
Column Selection: Select the column that provides the best overall chromatographic performance.
Guide 3: The Derivatization Approach
When mobile phase and stationary phase optimization are insufficient, pre-column derivatization is a powerful tool.[11][12][13][17]
Mechanism of Derivatization for Improved Peak Shape:
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- 12. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
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- 17. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-Aminovaleric Acid Hydrochloride in Aqueous Buffers
Welcome to the technical support guide for 5-Aminovaleric Acid (5-AVA) Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of 5-AVA hydrochloride in aqueous buffer systems. Understanding the stability profile of this molecule is critical for ensuring the accuracy, reproducibility, and validity of experimental results.
Core Concepts: Understanding the Stability of 5-Aminovaleric Acid
5-Aminovaleric acid is a naturally occurring delta-amino acid and a structural homolog of the neurotransmitter GABA.[1][2] Its hydrochloride salt is commonly used in research due to its enhanced solubility and stability in solid form.[3] However, once dissolved in an aqueous buffer, its stability becomes dependent on several key environmental factors. The primary degradation pathway for similar amino acids in solution often involves self-condensation, where the amino group of one molecule reacts with the carboxylic acid group of another.[4][5] This process is highly influenced by the conditions of the solution.
The main factors affecting the chemical stability of 5-AVA hydrochloride in aqueous solutions are:
-
pH: The pH of the buffer system is arguably the most critical factor. The amino group of 5-AVA can be protonated at acidic pH, which protects it from acting as a nucleophile and initiating degradation reactions. Studies on the analogous compound 5-aminolevulinic acid (ALA) have shown it is significantly more stable at an acidic pH (<5) and degrades rapidly at neutral or basic pH.[5][6]
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation.[7] Storing solutions at reduced temperatures (refrigerated or frozen) is a fundamental strategy to prolong their shelf life.[8][9]
-
Time: Degradation is a time-dependent process. Even under optimal conditions, aqueous solutions of amino acids will degrade over time.[10] It is crucial to understand the viable window for using prepared solutions.
-
Light and Oxidation: Exposure to UV light and the presence of oxidizing agents can also initiate or accelerate degradation pathways.[7][11] While 5-AVA is not exceptionally photosensitive, good laboratory practice involves protection from light during long-term storage.[12]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with 5-AVA hydrochloride solutions.
Q1: What are the recommended storage conditions for my aqueous 5-AVA hydrochloride stock solution?
For maximum stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[1] Based on general guidelines for amino acid solutions, the following is recommended:
-
Short-term (1-2 weeks): Store at 2-8°C, protected from light.[9]
-
Long-term (up to 6 months): Store at -80°C.[1]
It is strongly advised to prepare fresh solutions for critical experiments whenever possible.[14]
Q2: How does the pH of my buffer affect the stability of 5-AVA?
The pH has a profound effect on stability. 5-AVA is most stable in acidic conditions (pH < 5).[5] In this state, the primary amine is protonated (-NH₃⁺), which prevents it from participating in nucleophilic attacks, such as self-condensation. As the pH increases towards neutral and alkaline, the amine group becomes deprotonated (-NH₂), making it much more reactive and significantly accelerating degradation.[6] For experiments requiring physiological pH (e.g., pH 7.4), it is critical to use the 5-AVA solution as quickly as possible after preparation.
Q3: I see an unexpected peak in my HPLC/LC-MS analysis of an old 5-AVA solution. What could it be?
An unexpected peak that grows over time is likely a degradation product. The most probable degradation pathway is a self-condensation reaction between two 5-AVA molecules to form a dimer. Further oligomerization can also occur.[4] To confirm this, you can perform a forced degradation study (see Protocol 2) under basic or high-temperature conditions, which should intentionally generate these degradation products, allowing for a comparative identification.
Q4: How long is my 5-AVA solution viable after preparing it in a neutral phosphate-buffered saline (PBS, pH 7.4)?
At neutral pH, the stability of 5-AVA is significantly reduced. While precise kinetics for 5-AVA are not readily published, data from the analogous compound 5-aminolevulinic acid showed a half-life of only 3.0 hours at pH 7.42 and 50°C.[6] While conditions differ, this highlights the potential for rapid degradation. For critical applications at neutral pH, it is highly recommended to prepare the solution immediately before use . If storage is unavoidable, keep it on ice and use it within a few hours.
Q5: Can I use any buffer to dissolve 5-AVA hydrochloride?
While 5-AVA is soluble in most common aqueous buffers, you should consider potential interactions. Buffers containing primary amines (like Tris) could theoretically compete in certain derivatization reactions used for analysis. However, for most applications, standard phosphate or acetate buffers are excellent choices. The most important consideration is the final pH of the buffer, as explained above.
Troubleshooting Flowchart
If you encounter inconsistent or unexpected results in your experiments, use the following flowchart to diagnose potential stability issues with your 5-AVA solution.
Caption: Logical workflow for troubleshooting 5-AVA stability issues.
Experimental Protocols & Methodologies
These protocols provide a framework for preparing solutions and validating their stability in your own laboratory, establishing a self-validating system for your research.
Protocol 1: Preparation of a Standard 5-AVA Hydrochloride Stock Solution
This protocol describes the preparation of a stable, acidic stock solution.
-
Preparation: In a calibrated volumetric flask, weigh the desired amount of 5-aminovaleric acid hydrochloride powder.
-
Dissolution: Add approximately 80% of the final volume of a suitable acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.5) or 0.1 M HCl.[4] Agitate until the solid is completely dissolved. Sonication can be used to aid dissolution.[1]
-
Volume Adjustment: Add the acidic buffer to the final volume mark and mix thoroughly.
-
Sterilization (Optional): If required for your application, sterile filter the solution through a 0.22 µm filter into a sterile container.
-
Aliquoting & Storage: Dispense the solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: General Forced Degradation Study
Forced degradation (or stress testing) is used to intentionally degrade the sample to understand degradation pathways and confirm that your analytical method can detect the degradation products.[15]
-
Prepare a 1 mg/mL solution of 5-AVA hydrochloride in ultrapure water.[11]
-
Set up Stress Conditions: Dispense the solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add 1 M HCl to one vial.
-
Base Hydrolysis: Add 1 M NaOH to another vial.
-
Oxidative Stress: Add 3% H₂O₂ to a third vial.[11]
-
Thermal Stress: Place a fourth vial in an oven at 60°C.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Incubation: Incubate the vials for a defined period (e.g., 24-48 hours). For the base hydrolysis sample, the reaction may be very fast and should be monitored more frequently.[11]
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, using the HPLC method described in Protocol 3. The goal is to achieve 5-20% degradation of the parent compound.[11]
Experimental Workflow Diagram
Caption: Standard workflow for preparing and storing 5-AVA solutions.
Protocol 3: HPLC-Based Method for Quantifying 5-AVA Stability
This method provides a robust way to quantify the concentration of 5-AVA and monitor the appearance of degradation products. As underivatized amino acids can be challenging to retain on standard C18 columns, Hydrophilic Interaction Chromatography (HILIC) is often a superior choice.[16]
-
Instrumentation: HPLC or UHPLC system coupled with a UV or Mass Spectrometry (MS) detector.
-
Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[16]
-
Mobile Phase A: 20 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.[16]
-
Mobile Phase B: 90% Acetonitrile with 10% Mobile Phase A.
-
Gradient Elution:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 95% B
-
13-18 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: Mass Spectrometry (ESI+) is ideal for sensitivity and specificity.[17] Monitor the m/z for 5-AVA ([M+H]⁺ ≈ 118.08).
-
Quantification: Prepare a calibration curve using freshly prepared standards of known concentrations. Calculate the concentration of 5-AVA in your stored/stressed samples by comparing their peak areas to the calibration curve.
Summary of Stability Data
The following table synthesizes information from literature on amino acid stability to provide general guidance. Specific stability will depend on the exact buffer composition and concentration.
| Condition | Temperature | Expected Stability | Rationale & Recommendations |
| Acidic Buffer (pH 3.0 - 5.0) | 2-8°C | Good (Weeks to Months) | Protonated amine group is stable. This is the recommended condition for stock solutions.[4][5] |
| -20°C / -80°C | Excellent (Months to >1 Year) | Low temperature and acidic pH provide optimal stability. Ideal for long-term storage.[1] | |
| Neutral Buffer (pH 7.0 - 7.5) | Room Temp | Poor (Hours) | Deprotonated amine is highly reactive, leading to rapid self-condensation.[6] USE IMMEDIATELY. |
| 2-8°C | Limited (Days) | Degradation is slowed but still significant. Use within 1-2 days for non-critical applications.[8] | |
| Basic Buffer (pH > 8.0) | Any | Very Poor (Minutes to Hours) | Degradation is extremely rapid. Avoid preparing or storing solutions under basic conditions. |
References
-
Barker, H. A., et al. (1985). Pathway of 5-aminovalerate degradation by Clostridium aminovalericum. PubMed. [Link]
-
Jurgens, R. H., et al. (1976). Stability of Solutions of Essential Amino Acids. Oxford Academic. [Link]
-
Eikmanns, U., & Barker, H. A. (1985). Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum. PubMed. [Link]
-
Laegeler, W. L., et al. (1974). Stability of Certain Amino Acids in a Parenteral Nutrition Solution. Oxford Academic. [Link]
-
Denton, E. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. [Link]
-
RayBiotech. (n.d.). 5-Aminovaleric acid hydrochloride. [Link]
-
Rowell, F. J., et al. (1981). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed. [Link]
-
Kärkkäinen, O., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. ResearchGate. [Link]
-
Weller, M. G. (2017). Answer to "Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions?". ResearchGate. [Link]
-
Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. PMC - NIH. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). [Link]
-
Air Sea Containers. (2025). Top 5 Factors Affecting Chemical Stability. [Link]
-
Moreira, C., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Schmidt, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
Rojas-Zavaleta, G. M., et al. (2021). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". [Link]
-
PubChem - NIH. (n.d.). 5-Aminovaleric acid | C5H11NO2 | CID 138. [Link]
-
FooDB. (2011). Showing Compound 5-Aminopentanoic acid (FDB023151). [Link]
-
Elfsson, B., et al. (1999). Stability of 5-aminolevulinic acid in aqueous solution. PubMed. [Link]
-
Wierrani, F., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. [Link]
-
van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]
-
Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
-
Zhang, Q., et al. (2020). Analytical methods for amino acid determination in organisms. PubMed. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Technical Support Center: 5-Aminovaleric Acid Hydrochloride in Cell Viability Assays
Welcome to the technical support center for researchers utilizing 5-Aminovaleric acid hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding its use in cell viability assays. As a structural analog of gamma-aminobutyric acid (GABA), 5-Aminovaleric acid (5-AVA) and its hydrochloride salt are of increasing interest in various research fields.[1][2][3] However, its chemical and biological properties can present unique challenges in common experimental setups. This guide will equip you with the knowledge to anticipate, troubleshoot, and resolve these issues, ensuring the integrity of your research data.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter when using 5-Aminovaleric acid hydrochloride in cell viability assays.
Issue 1: Inconsistent or Non-Reproducible Results in Tetrazolium-Based Assays (MTT, MTS, XTT, WST)
Question: My results from MTT (or similar tetrazolium salt) assays are highly variable when treating cells with 5-Aminovaleric acid hydrochloride. What could be the cause?
Answer: Inconsistent results in tetrazolium-based assays often stem from a combination of biological and technical factors.[4] When using 5-Aminovaleric acid hydrochloride, there are several specific potential causes:
-
Direct Interference with Assay Chemistry: Tetrazolium assays like MTT, MTS, XTT, and WST-1 rely on the reduction of the tetrazolium salt to a colored formazan product by cellular dehydrogenases.[5] Compounds with reducing properties can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.[4][6][7] While 5-Aminovaleric acid itself is not a strong reducing agent, impurities or degradation products could potentially interfere.
-
Alterations in Cellular Metabolism: 5-Aminovaleric acid is known to influence cellular metabolism.[8] It can affect fatty acid oxidation by reducing L-carnitine levels and also impact pathways involving NAD(P)H, the very cofactors responsible for reducing the tetrazolium dye in these assays.[8][9] This can lead to an underestimation or overestimation of cell viability that is not directly related to cytotoxicity.
-
pH Shift in Culture Medium: 5-Aminovaleric acid hydrochloride is the salt of a weak base and a strong acid. Depending on the concentration and the buffering capacity of your cell culture medium, it has the potential to alter the pH. Changes in extracellular pH can significantly impact cell proliferation, viability, and metabolic activity, thus affecting the assay readout.[10][11]
Troubleshooting Protocol:
-
Compound Interference Control:
-
Prepare a cell-free 96-well plate.
-
Add your complete cell culture medium to the wells.
-
Add 5-Aminovaleric acid hydrochloride at the same concentrations used in your experiment.
-
Add the tetrazolium reagent (MTT, MTS, etc.) and incubate for the same duration as your cellular experiment.
-
Read the absorbance or fluorescence. A significant signal in the absence of cells indicates direct chemical interference.
-
-
pH Measurement:
-
Prepare your highest concentration of 5-Aminovaleric acid hydrochloride in your cell culture medium.
-
Measure the pH of the medium using a calibrated pH meter.
-
Compare this to the pH of the medium with your vehicle control. A significant deviation (e.g., > 0.2 pH units) suggests a pH effect.
-
-
Optimize Seeding Density and Incubation Times:
-
Ensure your cells are in the exponential growth phase for consistent metabolic activity.[4]
-
Run a preliminary experiment to determine the optimal cell seeding density and assay incubation time for your specific cell line and treatment conditions.
-
Issue 2: Discrepancies Between Different Viability Assays
Question: I'm seeing conflicting results between my MTT assay and a different method, like a trypan blue exclusion assay, when using 5-Aminovaleric acid hydrochloride. Why is this happening?
Answer: This is a common and important observation. Discrepancies arise because different assays measure different cellular parameters.
-
Metabolic Assays vs. Membrane Integrity Assays: MTT, MTS, XTT, and resazurin-based assays measure metabolic activity as a surrogate for viability.[5][12][13] In contrast, trypan blue exclusion is a dye exclusion method that assesses cell membrane integrity.[12] A compound can inhibit metabolic function without immediately compromising membrane integrity, leading to a decrease in the MTT signal but no increase in trypan blue-positive cells.
-
Impact on Mitochondrial Function: 5-Aminovaleric acid can influence mitochondrial functions, which are central to the readouts of many metabolic assays.[14] This can lead to a perceived decrease in viability in these assays that may not reflect actual cell death.
Troubleshooting Workflow:
To obtain a more complete picture of your compound's effect, it is recommended to use a multi-parametric approach.
Caption: Multi-parametric assay decision workflow.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is 5-Aminovaleric acid hydrochloride toxic to cells?
A1: The direct cytotoxicity of 5-Aminovaleric acid hydrochloride is generally low. However, its effects are concentration-dependent and can vary significantly between cell lines. Its primary impact is often on cellular metabolism rather than causing acute cell death.[8]
Q2: What are the best alternative assays to use with compounds like 5-Aminovaleric acid hydrochloride?
A2: Given the potential for metabolic interference, assays that do not rely on cellular reducing potential are often more reliable.
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells.[12][13] | High sensitivity, rapid, and less prone to interference from reducing compounds.[12] | Requires a luminometer. |
| Sulforhodamine B (SRB) Assay | Stains total cellular protein, providing an estimate of cell number.[5][15] | Inexpensive, simple, and unaffected by the metabolic state of the cells. | Requires cell fixation, making it an endpoint assay. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[15] | A direct measure of cytotoxicity. | Less sensitive for detecting anti-proliferative effects. |
| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance as cells attach and proliferate on electrodes.[16] | Provides continuous, real-time data on cell number and morphology. | Requires specialized equipment. |
Q3: How should I prepare my 5-Aminovaleric acid hydrochloride stock solution?
A3: 5-Aminovaleric acid hydrochloride is soluble in water and DMSO.[17] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or PBS. If using DMSO, ensure the final concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[16]
Q4: Can the hydrochloride salt affect my results compared to the free acid form?
A4: Yes. The hydrochloride salt will have a greater impact on the pH of your culture medium, especially at higher concentrations. If you are concerned about pH effects, you may consider using the free acid form (5-Aminovaleric acid) and adjusting the pH of your stock solution before adding it to the culture.
Part 3: Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability
This protocol measures cell viability based on total protein content and is a robust alternative to tetrazolium-based assays.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with your desired concentrations of 5-Aminovaleric acid hydrochloride and appropriate vehicle controls for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Gently wash the plate five times with slow-running tap water.
-
Remove excess water by inverting the plate and tapping it on paper towels. Allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Wash and Dry:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on a shaker for 10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
Protocol 2: ATP-Based Luminescence Assay
This protocol provides a highly sensitive measure of viable, metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB assay protocol.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Lysis and Signal Generation:
-
Equilibrate the 96-well plate and the ATP reagent to room temperature.
-
Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Lysis:
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and, thus, the number of viable cells.
References
- 5-Aminovaleric acid hydrochloride | 627-95-2 - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays - Benchchem. (URL: )
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])
-
Cell viability assays: Alternatives to the MTT assay. (2017-05-02). (URL: [Link])
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021-10-22). (URL: [Link])
- Cell viability assay alternatives for antioxidant flavonoids like Kanzonol C - Benchchem. (URL: )
-
Alternatives to MTT Assay in Cell Viability Assessments - 4B - Alojamiento Web UVa. (2023-07-05). (URL: [Link])
-
Comparison of Different Methods to Measure Cell Viability - Creative Bioarray. (URL: [Link])
-
A Comprehensive Overview of the Major Categories of Cell Viability Assays - ANT Bio. (2025-07-18). (URL: [Link])
-
Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions - PubMed Central. (URL: [Link])
-
5-Aminovaleric acid hydrochloride | RayBiotech. (URL: [Link])
-
Showing metabocard for 5-Aminopentanoic acid (HMDB0003355) - Human Metabolome Database. (URL: [Link])
-
5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem - NIH. (URL: [Link])
-
5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes - NIH. (2023-09-20). (URL: [Link])
-
Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - ResearchGate. (2017-02-27). (URL: [Link])
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - NIH. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). (URL: [Link])
-
Development of a culture system for modeling of pH effects in CHO cells - Diva-portal.org. (URL: [Link])
-
The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study - PubMed. (2017-04-24). (URL: [Link])
-
THE EFFECT OF pH ON GROWTH, PROTEIN SYNTHESIS, AND LIPID-RICH PARTICLES OF CULTURED MAMMALIAN CELLS - NIH. (URL: [Link])
-
Investigation of cell line specific responses to pH inhomogeneity and consequences for process design - PubMed Central. (URL: [Link])
-
Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PubMed Central. (URL: [Link])
-
Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PubMed Central. (2024-01-08). (URL: [Link])
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- 8. benchchem.com [benchchem.com]
- 9. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE EFFECT OF pH ON GROWTH, PROTEIN SYNTHESIS, AND LIPID-RICH PARTICLES OF CULTURED MAMMALIAN CELLS - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
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- 17. raybiotech.com [raybiotech.com]
Navigating the Nuances of pH in 5-Aminovaleric Acid Applications: A Technical Guide
Welcome to the technical support center for optimizing the activity of 5-Aminovaleric acid hydrochloride (5-AVA HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in experiments involving this versatile C5 platform chemical. Here, we will move beyond simple protocol steps to explore the underlying chemical and biochemical principles that govern the performance of 5-aminovaleric acid in your research.
The Fundamental Role of pH: Understanding the Isoelectric Point and Charge State
5-Aminovaleric acid is an amino acid, and like all amino acids, its net charge is dependent on the pH of the solution. This is a crucial concept to grasp, as the charge state of 5-AVA will dictate its interaction with enzymes, its solubility, and its stability. The two key functional groups, the carboxylic acid and the amino group, have distinct pKa values:
-
pKa of the carboxylic acid group: ~4.65
-
pKa of the amino group: ~10.21[1]
This means that at a pH below ~4.65, both the carboxylic acid and the amino group will be protonated, giving the molecule a net positive charge. Between a pH of ~4.65 and ~10.21, the carboxylic acid will be deprotonated (negative charge) and the amino group will be protonated (positive charge), resulting in a zwitterionic state with a net neutral charge. Above a pH of ~10.21, both groups will be deprotonated, leading to a net negative charge.
FAQs: Optimizing pH for 5-Aminovaleric Acid Hydrochloride Activity
Q1: What is the optimal pH for the enzymatic synthesis of 5-aminovaleric acid?
The optimal pH for the enzymatic synthesis of 5-aminovaleric acid is highly dependent on the specific enzymatic pathway being utilized. Two common pathways are the L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) system, and the L-lysine decarboxylase (LdcC or CadA) pathway.
-
DavB/DavA Pathway: This two-enzyme system has been shown to have an optimal pH of approximately 7.0 .[1] At this pH, both enzymes exhibit high activity, leading to efficient conversion of L-lysine to 5-aminovaleric acid.
-
Lysine Decarboxylase Pathway: The situation with lysine decarboxylase is more complex. The enzyme itself, particularly from E. coli, has an optimal pH in the acidic range, typically between 5.5 and 6.5 .[2] However, the product of the initial reaction, cadaverine, is an alkaline compound. As cadaverine accumulates, the pH of the reaction medium increases, which can lead to a significant decrease in the activity and stability of the lysine decarboxylase.[3]
Q2: How does pH affect the stability of 5-aminovaleric acid hydrochloride in solution?
5-Aminovaleric acid hydrochloride is generally stable in aqueous solutions. However, extreme pH values, especially when combined with elevated temperatures, can potentially lead to degradation. Under strongly acidic or alkaline conditions, hydrolysis of other components in a complex mixture could occur, though 5-aminovaleric acid itself is relatively robust.[2][4] A significant concern at non-optimal pH is the intramolecular cyclization of 5-aminovaleric acid to form δ-valerolactam . This conversion is favored at higher pH values.[5][6]
Q3: What are the common signs of a suboptimal pH in my experiment?
Several indicators may suggest that the pH of your reaction is not optimal:
-
Low product yield: This is the most common sign. If the pH is outside the optimal range for the enzyme(s) you are using, their catalytic activity will be significantly reduced.
-
Formation of byproducts: As mentioned, at higher pH values, you may observe the formation of δ-valerolactam.[5][6] Other side reactions may also be favored at non-optimal pH.
-
Precipitation: Changes in pH can affect the solubility of 5-aminovaleric acid, its salts, or other components in your reaction mixture, leading to precipitation and a heterogeneous solution.
-
Inconsistent results: If the pH of your reaction is not well-controlled, you will likely see poor reproducibility between experiments.
Q4: Which buffer system should I use for my experiments with 5-aminovaleric acid?
The choice of buffer is critical and should be tailored to the optimal pH of your specific application.
-
For reactions around pH 7.0 (e.g., DavB/DavA pathway): Phosphate buffers (e.g., sodium phosphate or potassium phosphate) are a common and effective choice.[1]
-
For reactions in the acidic range (e.g., lysine decarboxylase): Acetate or citrate buffers can be suitable.[7]
-
For reactions in the alkaline range: Borate or glycine-NaOH buffers are often used.[7]
It is crucial to be aware that buffer components can sometimes inhibit enzyme activity. For instance, high concentrations of phosphate have been shown to inhibit some enzymes.[8] It is always advisable to consult the literature for your specific enzyme or to perform a buffer screen to identify the most suitable system for your experiment.
Troubleshooting Guide: pH-Related Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Suboptimal pH for enzyme activity: The pH of the reaction is outside the optimal range for one or more enzymes in the pathway. | 1. Verify pH: Use a calibrated pH meter to accurately measure the pH of your reaction mixture. 2. Adjust pH: Carefully adjust the pH to the known optimum for your enzyme system using dilute acid or base. 3. Perform a pH profile: If the optimal pH is unknown, conduct a series of small-scale reactions over a range of pH values to determine the optimum. |
| Formation of δ-valerolactam byproduct | High reaction pH: Alkaline conditions favor the intramolecular cyclization of 5-aminovaleric acid.[5][6] | 1. Lower the reaction pH: Adjust the pH to a more neutral or slightly acidic range, if compatible with your enzyme's activity. 2. Monitor pH throughout the reaction: For reactions that produce alkaline products (e.g., using lysine decarboxylase), consider using a pH-stat or periodic manual pH adjustment to maintain the desired pH. |
| Precipitation in the reaction mixture | pH-dependent solubility: The pH of the solution may be at or near the isoelectric point of a component, reducing its solubility. | 1. Adjust pH: Move the pH away from the isoelectric point of the precipitating species. 2. Change buffer or buffer concentration: The choice of buffer and its ionic strength can influence solubility. |
| Poor reproducibility of results | Inadequate pH buffering: The buffer capacity may be insufficient to maintain a stable pH throughout the reaction, especially if there is acid or base production/consumption. | 1. Increase buffer concentration: A higher buffer concentration will provide greater resistance to pH changes. 2. Choose a buffer with a pKa closer to the target pH: A buffer is most effective within +/- 1 pH unit of its pKa. |
Data Presentation: pH-Activity Profiles
The following tables summarize the pH-dependent activity of key enzymes in the synthesis of 5-aminovaleric acid.
Table 1: Relative Activity of the DavB/DavA Coupled Enzyme System vs. pH
| pH | Relative 5-Aminovalerate Production (%) |
| 5.0 | ~40 |
| 6.0 | ~80 |
| 7.0 | 100 |
| 8.0 | ~75 |
| 9.0 | ~50 |
| (Data adapted from Liu et al., 2014)[1] |
Table 2: pH-Dependent Formation of 5-Aminovaleric Acid and δ-Valerolactam
| pH | 5-Aminovaleric Acid (g/L) | δ-Valerolactam (g/L) | Ratio (5-AVA:δ-valerolactam) |
| 5.0 | 10.24 | 1.82 | 5.63 : 1 |
| 9.0 | 3.98 | 6.88 | 0.58 : 1 |
| (Data from Cheng et al., 2021)[5] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for an Enzymatic Reaction
This protocol provides a general framework for determining the optimal pH for an enzyme that produces a chromogenic product or where the substrate's disappearance can be monitored spectrophotometrically.
-
Prepare a series of buffers: Prepare a set of buffers covering a wide pH range (e.g., from pH 4.0 to 10.0 in 0.5 or 1.0 unit increments). Use appropriate buffer systems for each pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10). Ensure the final buffer concentration in the reaction is consistent across all pH values.
-
Prepare enzyme and substrate solutions: Prepare stock solutions of your enzyme and substrate in a neutral, unbuffered solution or a weak buffer that will not significantly alter the pH of the final reaction mixture.
-
Set up the reactions: In a 96-well plate or individual cuvettes, add the buffer for each pH point, the substrate, and any necessary cofactors.
-
Initiate the reaction: Add the enzyme to each well/cuvette to start the reaction.
-
Monitor the reaction: Measure the change in absorbance over time at the appropriate wavelength using a spectrophotometer or plate reader.
-
Calculate the initial reaction rates: Determine the initial velocity (rate) of the reaction for each pH value by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Plot the data: Plot the initial reaction rate as a function of pH to visualize the pH-activity profile and identify the optimal pH.[9][10]
Visualizations
Diagram 1: pH-Dependent Charge State of 5-Aminovaleric Acid
Caption: A systematic workflow for troubleshooting low product yield.
References
-
Liu, P., Zhang, H., Lv, M., et al. (2014). Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Scientific Reports, 4, 5657. [Link]
-
FooDB. (2011). Compound: 5-Aminopentanoic acid (FDB023151). [Link]
-
Cheng, J., Chen, J., Wang, Y., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 726126. [Link]
-
Cheng, J., Chen, J., Wang, Y., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
JoVE. (2019). Enzyme Activity - Procedure. [Link]
-
iGEM Stockholm. (2018). Protocol: Effect of pH and temperature on enzymatic activity. [Link]
-
FooDB. (2011). 5-Aminopentanoic acid. [Link]
-
Calbiochem. (n.d.). Buffers. [Link]
-
FooDB. (2011). Compound: 5-Aminopentanoic acid. [Link]
-
Lee, S. Y., et al. (2017). Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution. PLoS ONE, 12(1), e0170111. [Link]
-
Goldeman, G., et al. (1989). Regulation of lysine decarboxylase activity in Escherichia coli K-12. Archives of Microbiology, 151(5), 466-468. [Link]
-
Cheng, J., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Cheng, J., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Szumilo, H. (1985). Lysine decarboxylase assay by the pH-stat method. Analytical Biochemistry, 146(1), 180-183. [Link]
-
ResearchGate. (n.d.). Effects of decarboxylase (a), l-lysine concentration (b), pH (c), PLP... [Link]
- Bajaj, S., et al. (2012). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1149-1162.
-
Jensen, J. L., & Schowen, R. L. (1983). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 72(6), 623-626. [Link]
-
Li, Y., et al. (2021). Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening. Applied Microbiology and Biotechnology, 105(3), 1151-1163. [Link]
-
Waterhouse, D. J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
ResearchGate. (n.d.). Hydrolytic Degradation Hydrolytic investigations in acidic and basic... [Link]
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Soda, K., et al. (1980). The effect of carboxylates and halides on L-lysine 6-aminotransferase-catalyzed reactions. Journal of Biochemistry, 87(2), 477-482. [Link]
-
Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. [Link]
-
Lee, S. Y., et al. (2017). Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution. PLoS ONE. [Link]
-
Kim, J., et al. (2020). Effects of the mobile phase on the chromatographic separation of l-lysine and 5-aminovaleric acid. Journal of Chromatography A, 1626, 461376. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]
- 6. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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avoiding precipitation of 5-Aminovaleric acid hydrochloride in media
A Guide to Preventing and Troubleshooting Precipitation in Experimental Media
Welcome to the technical support guide for 5-Aminovaleric acid hydrochloride (5-AVA HCl). As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical steps to prevent and resolve precipitation issues, ensuring the success and reproducibility of your experiments. This guide is structured in a question-and-answer format to directly address the common challenges researchers face.
Section 1: Understanding the Root Cause – The "Why" Behind Precipitation
Q1: I added 5-Aminovaleric acid hydrochloride to my physiological buffer (e.g., PBS, pH 7.4), and it immediately precipitated. What happened?
This is the most common issue and is almost always related to pH. 5-Aminovaleric acid is a zwitterionic molecule, meaning it contains both a basic amino group and an acidic carboxylic acid group.[1][2][3] Its solubility in aqueous solutions is highly dependent on the pH.[1][4]
-
The Isoelectric Point (pI): At a specific pH, called the isoelectric point (pI), the net charge of the molecule is zero. At or near its pI, an amino acid's solubility is at its minimum, making precipitation highly likely.[1][5][6][7]
-
The Hydrochloride Salt: You are using the hydrochloride (HCl) salt form. This form is supplied because the protonated amine (NH3+) increases the molecule's overall positive charge and significantly enhances its solubility in an acidic aqueous environment. When you introduce this acidic salt into a neutral or slightly alkaline buffer like PBS (pH ~7.4), the buffer neutralizes the molecule, shifting its charge towards the pI and causing it to crash out of solution.
To understand this relationship, we need to look at the molecule's pKa values.
| Physicochemical Properties of 5-Aminovaleric Acid | |
| pKa (Strongest Acidic - COOH) | ~4.65 |
| pKa (Strongest Basic - NH2) | ~10.21 |
| Calculated Isoelectric Point (pI) | ~7.43 |
| Water Solubility (Free Base) | 206 g/L (High)[2] |
| Water Solubility (Hydrochloride) | Generally very high, increased from free base[8] |
| Molecular Weight (Free Base) | 117.15 g/mol [2][9] |
Calculation of pI for a simple amino acid = (pKa₁ + pKa₂) / 2 = (4.65 + 10.21) / 2 = 7.43[6][10]
As you can see, the calculated pI is approximately 7.43 , which is almost identical to the pH of standard physiological buffers. This is the primary reason for the observed precipitation.
Section 2: Troubleshooting and Step-by-Step Protocols
Q2: How can I correctly dissolve 5-AVA HCl in my physiological buffer to avoid precipitation?
The key is to control the pH during the dissolution and dilution process. The recommended method is to prepare a concentrated, pH-adjusted stock solution first.
Protocol: Preparation of a Concentrated Stock Solution
-
Start with an Acidic Solvent: Begin by dissolving the 5-AVA HCl powder in a small volume of sterile, deionized water or a weak acid like 0.1M HCl.[11] The compound is highly soluble under these conditions. Aim for a high concentration (e.g., 100 mM or 1 M) to minimize the volume you'll add to your final media.
-
pH Adjustment (Critical Step): While stirring the concentrated stock solution, slowly add a base (e.g., 1M NaOH) dropwise to raise the pH.
-
For final media pH > 8.0: Adjust the stock solution pH to be slightly above your final media's pH.
-
For final media pH < 7.0: The initial acidic stock solution is often sufficient.
-
For final media pH ~7.4: This is the most challenging. Adjust the stock solution pH to be slightly acidic (e.g., pH 5.5-6.5) or slightly basic (e.g., pH 8.0-8.5). Do NOT adjust it to 7.4 at this high concentration, as it will precipitate.
-
-
Sterilization: Sterile filter the concentrated stock solution through a 0.22 µm filter. Do not autoclave, as heat can degrade many media components.[11]
-
Final Dilution: Add the required volume of the sterile stock solution to your final, pre-warmed experimental medium while stirring. The large volume of the final medium should have sufficient buffering capacity to absorb the small volume of the pH-adjusted stock without a significant pH shift, thus keeping the final concentration of 5-AVA in solution.
Q3: My solution was clear at first but precipitated after being stored in the fridge. Why?
This is likely due to temperature effects on solubility and potential pH shifts.
-
Temperature Dependence: The solubility of most compounds, including amino acids, decreases as the temperature drops. A solution that is stable at 37°C or room temperature may become supersaturated and precipitate when cooled to 4°C.[1]
-
Buffer pH Shifts: The pH of some buffer systems, particularly those containing Tris, can change significantly with temperature. If the pH of your media shifts closer to the pI of 5-AVA upon cooling, it can trigger precipitation.
Solution:
-
Prepare stock solutions fresh when possible.
-
If storage is necessary, consider storing at room temperature (if sterile and stable) or in smaller, single-use aliquots that can be warmed and vortexed before use.
-
Before use, always warm the refrigerated solution to your experimental temperature (e.g., 37°C) and visually inspect for precipitate. If precipitate is present, try to redissolve it by gentle warming and vortexing.
Q4: Could other components in my complex cell culture medium be causing the precipitation?
Yes, although pH is the primary culprit, other factors can contribute.
-
High Ionic Strength ("Salting Out"): While moderate salt concentrations can increase solubility ("salting-in"), very high concentrations of salts in your media can compete for water molecules needed to solvate the 5-AVA, reducing its solubility.[7][12]
-
Common Ion Effect: Since you are using the hydrochloride salt, a very high pre-existing concentration of chloride ions (Cl⁻) in your media could slightly suppress the dissolution of 5-AVA HCl according to Le Châtelier's principle.[13][14][15] This is generally a minor effect compared to the pH issue but can be a factor in highly concentrated custom media.
Section 3: Proactive Troubleshooting Workflow
When encountering precipitation, a systematic approach is crucial. Use the following decision tree to diagnose the issue.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I just dissolve the 5-AVA HCl directly in DMSO?
-
A: While 5-AVA HCl is soluble in DMSO[9], this is often not ideal for aqueous biological systems. Introducing DMSO can be toxic to cells, and the compound may still precipitate when the DMSO stock is diluted into your aqueous buffer—an issue known as "solvent-shifting" precipitation.[16][17] The pH-adjusted aqueous stock method is preferred.
-
-
Q: My media contains a high concentration of other amino acids. Could this be a problem?
-
A: Generally, the presence of other amino acids does not directly cause precipitation unless they significantly alter the media's pH or ionic strength. The principles of pH-dependent solubility remain the most critical factor.
-
-
Q: What is the maximum concentration of 5-AVA I can achieve in PBS at pH 7.4?
-
A: This must be determined empirically. The maximum concentration at its pI will be very low. To achieve a high concentration, you must operate at a pH far from the pI. For example, by lowering the pH to 6.0 or raising it to 8.5, the solubility will increase dramatically.[4]
-
-
Q: I see a precipitate. Can I rescue the solution?
-
A: It may be possible. Warm the solution gently (to 37°C) and vortex. If it remains precipitated, you can try to resolubilize it by adding a small amount of 1M HCl to lower the pH, then readjusting the pH back to your target with 1M NaOH. However, this risks altering your media's composition and ionic strength. Preparing a new solution correctly is the most reliable approach.
-
References
- Vertex AI Search. (2024).
- Kromidas, S. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Fiveable. (n.d.).
- ResearchGate. (2022). How do you dissolve chemicals in the culture medium?
- Sigma-Aldrich. (n.d.).
- Hayashi, K., et al. (2014). Solubilities Studies of Basic Amino Acids.
- Roberts, D. D., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- ResearchGate. (2020). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem??
- BenchChem. (n.d.). Troubleshooting precipitation of (2R,4R)-APDC in physiological buffers. BenchChem.
- Wikipedia. (n.d.).
- Ashenhurst, J. (2023).
- Biology Stack Exchange. (2012).
- FooDB. (2011). Showing Compound 5-Aminopentanoic acid (FDB023151). FooDB.
- Khan Academy. (2021).
- Agrisera. (n.d.). Problems with dialysis. Agrisera antibodies.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- PubChem. (n.d.). 5-Aminovaleric acid.
- MedchemExpress. (n.d.). 5-Aminovaleric acid. MedchemExpress.com.
- RayBiotech. (n.d.). 5-Aminovaleric acid hydrochloride. RayBiotech.
- Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
- Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. Chemistry LibreTexts.
- Wikipedia. (n.d.). Common-ion effect. Wikipedia.
- Khan Academy. (n.d.). Common ion effect and buffers. Khan Academy.
- ChemicalBook. (n.d.). 5-AMINOVALERIC ACID. ChemicalBook.
- Cheméo. (n.d.). Chemical Properties of 5-Aminovaleric acid (CAS 660-88-8). Cheméo.
- Chemistry LibreTexts. (2025). Common Ion Effect. Chemistry LibreTexts.
- BenchChem. (n.d.). 5-Aminovaleric acid hydrochloride. BenchChem.
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Technical Support Center: Troubleshooting Inconsistent Results in GABA Receptor Binding Assays
Welcome to the technical support center for GABA receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during these sensitive experiments. Inconsistent results can be a significant roadblock, and this resource provides in-depth, experience-driven insights to help you achieve reliable and reproducible data.
I. Understanding the Core Principles of GABA Receptor Binding Assays
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1] Ligand binding assays are fundamental in vitro tools used to quantify the interaction between a radiolabeled ligand and these receptors. These assays are crucial for determining receptor density (Bmax), ligand affinity (Kd), and the pharmacological profile of unlabeled compounds.[1]
The basic principle involves incubating a source of GABA receptors (typically brain membranes or cultured cells) with a radiolabeled ligand that specifically binds to the receptor. The amount of bound radioactivity is then measured, usually after separating the bound from the free radioligand by filtration or centrifugation.[2]
II. Troubleshooting Common Issues: A Symptom-Based Approach
Inconsistent results in GABA receptor binding assays often manifest as high non-specific binding, low specific binding, or poor reproducibility between experiments. This section addresses these common problems in a question-and-answer format, providing causal explanations and actionable solutions.
High Non-Specific Binding (NSB)
Q1: My non-specific binding is consistently high, often exceeding 30-40% of the total binding. What are the likely causes and how can I reduce it?
High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate affinity and density measurements. It typically arises from the radioligand adhering to components other than the target receptor, such as lipids, proteins in the membrane preparation, or the filter itself.
Causality and Solutions:
-
Radioligand Concentration is Too High: Using a radioligand concentration significantly above its Kd value can lead to increased binding to low-affinity, non-saturable sites.
-
Solution: Determine the optimal radioligand concentration by performing a saturation binding experiment. Ideally, a concentration at or near the Kd should be used for competition assays to maximize the specific-to-non-specific binding ratio.[3]
-
-
Inadequate Blocking of Non-Specific Sites: The filter plates and membranes can have "sticky" spots that non-specifically bind the radioligand.
-
Solution: Pre-treat glass fiber filters with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.[4] Adding a carrier protein like bovine serum albumin (BSA) to the assay buffer can also help by occupying non-specific binding sites on the tissue preparation and assay tubes.
-
-
Insufficient Washing: Inadequate washing during the filtration step can leave unbound radioligand trapped on the filter.
-
Solution: Ensure rapid and efficient washing with ice-cold buffer immediately after filtration. The number and volume of washes should be optimized for your specific assay. Typically, 3-4 washes are sufficient.
-
-
Lipophilicity of the Radioligand or Test Compounds: Highly lipophilic compounds tend to partition into the lipid bilayer of the cell membranes, leading to high NSB.
-
Solution: If possible, choose a radioligand with lower lipophilicity. For lipophilic test compounds, consider adding a small, optimized percentage of a non-denaturing detergent like Tween-20 or CHAPS to the assay buffer to reduce non-specific membrane interactions.
-
Low Specific Binding or "Signal Window"
Q2: I'm observing a very low signal for specific binding, making it difficult to distinguish from background noise. What could be causing this?
A low signal window (the difference between total and non-specific binding) can result from several factors, from degraded receptors to suboptimal assay conditions. A specific-to-nonspecific binding ratio of less than 40% often indicates a faulty assay.[2]
Causality and Solutions:
-
Receptor Degradation: GABA receptors are sensitive proteins that can degrade due to improper tissue handling, storage, or the presence of proteases.[2]
-
Solution: Prepare fresh membrane fractions.[2] Always handle tissue and membrane preparations on ice and store them at -80°C in appropriate buffers containing protease inhibitors. Avoid repeated freeze-thaw cycles.
-
-
Presence of Endogenous GABA: Residual GABA in the membrane preparation will compete with the radioligand for the binding site, reducing the specific binding.[2]
-
Solution: Thoroughly wash the membrane preparations to remove endogenous GABA. This often involves multiple centrifugation and resuspension steps.[2]
-
-
Incorrect Buffer Composition: The ionic composition and pH of the assay buffer are critical for optimal receptor conformation and ligand binding. For instance, GABA-B receptor binding has an absolute requirement for divalent cations like Ca2+ or Mg2+.[5]
-
Suboptimal Incubation Time and Temperature: Binding reactions need sufficient time to reach equilibrium. Incubation temperature can also affect receptor stability and binding kinetics.
Poor Reproducibility
Q3: My results are not consistent from one experiment to the next, even when I follow the same protocol. What are the potential sources of this variability?
Poor reproducibility is a frustrating issue that can stem from subtle variations in reagents, technique, or equipment.
Causality and Solutions:
-
Inconsistent Pipetting: Small errors in pipetting volumes, especially of concentrated stocks of radioligands or test compounds, can lead to significant variability.
-
Solution: Regularly calibrate your pipettes. Use high-quality pipette tips and ensure proper pipetting technique. For critical reagents, consider preparing a master mix to be dispensed to all wells, minimizing well-to-well variability.
-
-
Variability in Membrane Preparations: Different batches of membrane preparations can have varying receptor densities.
-
Solution: Prepare a large, single batch of membranes, aliquot, and store at -80°C. Characterize each new batch with a saturation binding experiment to determine the Bmax and Kd before using it for screening or profiling studies.
-
-
Issues with Scintillation Counting: Errors in scintillation counting can lead to inaccurate data.
-
Radioligand Degradation: Radioligands can degrade over time, leading to a loss of binding activity.
-
Solution: Store radioligands according to the manufacturer's instructions, typically at low temperatures and protected from light. Periodically check the purity of the radioligand, for example, by thin-layer chromatography.[2]
-
III. Experimental Protocols and Workflows
To aid in troubleshooting, here are detailed protocols for key experiments.
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax
This experiment is essential for characterizing your receptor preparation and determining the optimal radioligand concentration for subsequent assays.[4]
-
Prepare Reagents:
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4. For GABA-B assays, include 2.5 mM CaCl2.[5]
-
Radioligand Stock: Prepare a high-concentration stock of your radioligand (e.g., [3H]muscimol for GABA-A, [3H]GABA for GABA-B).
-
Unlabeled Ligand Stock: For defining non-specific binding (e.g., 100 µM GABA).[6]
-
Membrane Preparation: Thaw on ice and dilute to the desired protein concentration in binding buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: A series of tubes/wells with increasing concentrations of radioligand.
-
Non-Specific Binding: A parallel series of tubes/wells with the same increasing concentrations of radioligand plus a saturating concentration of the unlabeled ligand.
-
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a defined temperature (e.g., 4°C) for a time sufficient to reach equilibrium.[2]
-
Termination and Filtration: Rapidly filter the contents of each tube through a glass fiber filter plate. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine the Kd and Bmax.[3]
Workflow for Troubleshooting High Non-Specific Binding
Below is a DOT script for a Graphviz diagram illustrating a logical workflow for troubleshooting high NSB.
Caption: Troubleshooting workflow for high non-specific binding.
IV. Frequently Asked Questions (FAQs)
Q: What are appropriate positive and negative controls for a GABA receptor binding assay?
A:
-
Positive Control: A known, unlabeled ligand with high affinity for the target receptor should be run in every competition assay to confirm that the assay can detect inhibition. For example, using unlabeled GABA or a known agonist/antagonist.
-
Negative Control: A compound known not to bind to the GABA receptor should be included to ensure that the observed effects are specific.
-
Assay Controls:
-
Total Binding: Radioligand + membranes (represents the maximum signal).
-
Non-Specific Binding: Radioligand + membranes + a saturating concentration of a known unlabeled ligand (represents the background signal).[6]
-
Q: How do I choose the right radioligand for my assay?
A: The choice of radioligand is critical. Key considerations include:
-
Specificity: The ligand should be highly selective for the GABA receptor subtype of interest.
-
Affinity: A high-affinity ligand (low Kd) is generally preferred as it allows for the use of lower concentrations, which can reduce non-specific binding.
-
Specific Activity: A high specific activity (Ci/mmol) is necessary to achieve a good signal-to-noise ratio, especially when receptor density is low.
-
Commonly Used Radioligands:
Q: Can I use whole cells instead of membrane preparations?
A: Yes, whole-cell binding assays are a valid alternative, particularly for studying receptors in their native environment. However, they can present additional challenges, such as higher non-specific binding and potential issues with ligand access to the receptor. The assay conditions, including incubation times and washing procedures, will likely need to be re-optimized.
V. Data Presentation and Interpretation
For clarity and easy comparison, quantitative data should be summarized in tables.
| Parameter | Typical Value/Range | Significance |
| Kd (Equilibrium Dissociation Constant) | Low nM to µM range | A measure of ligand affinity. Lower Kd = higher affinity. |
| Bmax (Maximum Receptor Density) | fmol/mg to pmol/mg protein | Represents the concentration of receptors in the tissue. |
| IC50 (Half Maximal Inhibitory Concentration) | Varies widely | The concentration of a competitor that displaces 50% of the specific binding of the radioligand. |
| Ki (Inhibitory Constant) | Varies widely | An estimate of the affinity of a competitor for the receptor, calculated from the IC50 and the Kd of the radioligand. |
| Specific Binding | Should be >60% of total binding | The portion of binding that is displaceable and represents binding to the target receptor. |
GABA Receptor Signaling Pathways
Understanding the downstream signaling of GABA receptors can provide context for binding assay results.
Caption: Simplified GABA-A and GABA-B receptor signaling pathways.
References
-
Shen, Y., et al. (2009). The optimization of TaqMan real-time RT-PCR assay for transcriptional profiling of GABA-A receptor subunit plasticity. Journal of Neuroscience Methods. Available at: [Link]
-
Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. Available at: [Link]
-
Teske, G., et al. (2018). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. ASSAY and Drug Development Technologies. Available at: [Link]
-
Lyons, H.R., et al. (2000). Turnover and down-regulation of GABA(A) receptor alpha1, beta2S, and gamma1 subunit mRNAs by neurons in culture. The Journal of Biological Chemistry. Available at: [Link]
-
González-González, I., et al. (2009). Phosphorylation and Chronic Agonist Treatment Atypically Modulate GABA B Receptor Cell Surface Stability. Molecular and Cellular Neuroscience. Available at: [Link]
-
Zemoura, K. (2014). Regulation of GABAB receptor cell surface expression by degradation. University of Zurich. Available at: [Link]
-
Joshi, S., et al. (2021). Visualizing GABAA receptor trafficking dynamics with fluorogenic protein labeling. STAR Protocols. Available at: [Link]
-
Sygnature Discovery. (n.d.). GABAA Receptor Services. Sygnature Discovery. Available at: [Link]
-
Olsen, R.W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology. Available at: [Link]
-
Chalifoux, J.R. & Carter, A.G. (2011). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current Neuropharmacology. Available at: [Link]
-
Benkherouf, A.Y., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences. Available at: [Link]
-
Ciappelloni, S., et al. (2020). Keeping the Balance: GABAB Receptors in the Developing Brain and Beyond. International Journal of Molecular Sciences. Available at: [Link]
-
Williams, M. & Jarvis, M.F. (1991). Solid scintillators for receptor assays: an environmentally safe alternative to liquid scintillation cocktails. Journal of Receptor Research. Available at: [Link]
-
Hill, D.R. & Bowery, N.G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology. Available at: [Link]
-
Chen, Q., et al. (2018). Direct measurements of neurosteroid binding to specific sites on GABAA receptors. Journal of General Physiology. Available at: [Link]
-
Andersen, J.L., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]
-
Richter, L., et al. (2019). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences. Available at: [Link]
-
Enna, S.J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. Available at: [Link]
-
Sittampalam, G.S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. Available at: [Link]
-
Olsen, R.W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology. Available at: [Link]
-
Olsen, R.W. (2018). GABAA receptor: Positive and negative allosteric modulators. ResearchGate. Available at: [Link]
-
Olsen, R.W. & DeLorey, T.M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
-
Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound. ResearchGate. Available at: [Link]
-
Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
-
Williams, M. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]
-
Ernst, M., et al. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Barbiturate. Wikipedia. Available at: [Link]
-
Chu, U.B. & Ramachandran, S. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). GABAA receptor negative allosteric modulator. Wikipedia. Available at: [Link]
Sources
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- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid scintillators for receptor assays: an environmentally safe alternative to liquid scintillation cocktails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 5-Aminovaleric Acid Hydrochloride
Welcome to the technical support center for the purification of crude 5-aminovaleric acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your experiments for the highest purity and yield.
I. Understanding the Impurity Profile of Crude 5-Aminovaleric Acid Hydrochloride
The first step in any successful purification is to understand the potential impurities in your crude material. The nature and quantity of these impurities will largely depend on the synthetic route used to produce the 5-aminovaleric acid hydrochloride. Common synthetic pathways, such as the hydrolysis of benzoylaminolevulinic acid, can introduce specific contaminants.[1]
Potential sources of impurities include:
-
Unreacted Starting Materials: Residual benzoylglycine and succinic anhydride from the initial reaction steps.
-
Intermediates: Incomplete hydrolysis can leave benzoylaminolevulinic acid in the crude product.
-
Byproducts of Hydrolysis: The cleavage of the benzoyl protecting group can generate benzoic acid. Other side reactions may lead to the formation of colored degradation products or oligomers.
-
Residual Solvents: Solvents used during the synthesis and initial work-up.
-
Inorganic Salts: From pH adjustments and other reagents.
A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the impurity profile and guide your choice of purification method.
II. Purification Strategy Decision Tree
The selection of an appropriate purification method is critical for achieving the desired purity of your 5-aminovaleric acid hydrochloride. This decision tree provides a logical workflow for choosing the most suitable technique based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 5-aminovaleric acid hydrochloride, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Crude product is off-white, yellow, or brown. | Presence of colored organic impurities from the synthesis, possibly oxidation byproducts. | 1. Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add 1-2% (w/w) of activated carbon. Boil for 10-15 minutes and perform a hot filtration to remove the carbon.[1][2]2. Reversed-Phase Chromatography: If color persists, consider purification by reversed-phase flash chromatography, which can be effective at separating polar colored impurities.[3] |
| Poor recovery after recrystallization. | 1. Too much solvent used: This keeps a significant amount of the product dissolved in the mother liquor.[4]2. Premature crystallization: Crystals forming in the filter funnel during hot filtration.3. Incomplete crystallization: Insufficient cooling time or temperature. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've added too much, carefully evaporate some of the solvent.[4]2. Pre-heat Funnel: Use a pre-heated filter funnel for hot filtration to prevent the product from crashing out.3. Maximize Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least an hour to maximize crystal formation. |
| Product "oils out" instead of crystallizing. | 1. Solution is too concentrated or cools too quickly. 2. Presence of impurities that lower the melting point of the mixture. 3. Inappropriate solvent choice. | 1. Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly.[4]2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.3. Add a Seed Crystal: Introduce a tiny crystal of pure product to initiate crystallization.[4]4. Re-evaluate Solvent System: Consider a different solvent or solvent mixture. |
| Crystals are very fine or powdery. | Rapid crystallization due to excessively fast cooling or high supersaturation. | 1. Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before moving to an ice bath.[4]2. Use Slightly More Solvent: Dissolve the crude product in slightly more than the minimum amount of hot solvent to reduce the level of supersaturation upon cooling.[4] |
| Persistent impurities in the final product (as seen by HPLC or NMR). | 1. Co-crystallization: The impurity has similar solubility properties to the desired product in the chosen solvent system.2. Ineffective purification method for the specific impurities present. | 1. Change the Solvent System: Try recrystallizing from a different solvent or a mixture of solvents with different polarities.2. Column Chromatography: For challenging separations, column chromatography is recommended. Ion-exchange or reversed-phase chromatography can be particularly effective for amino acids.[5] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 5-aminovaleric acid hydrochloride?
A1: A common and effective approach is to use a polar protic solvent, often in combination with a less polar co-solvent. Mixed solvent systems like methanol/ethyl acetate or ethanol/acetone are frequently cited.[1] The ideal system will dissolve the compound when hot but have low solubility when cold. Experimentation with small quantities is recommended to find the optimal solvent or solvent ratio for your specific crude material.
Q2: My 5-aminovaleric acid hydrochloride is hygroscopic. How should I handle and dry it?
A2: Yes, 5-aminovaleric acid hydrochloride can be hygroscopic. After filtration, it is crucial to dry the purified crystals thoroughly under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Store the final product in a tightly sealed container in a desiccator.
Q3: Can I use column chromatography to purify crude 5-aminovaleric acid hydrochloride?
A3: Absolutely. Column chromatography is an excellent method for purifying 5-aminovaleric acid hydrochloride, especially when dealing with a complex mixture of impurities or for achieving very high purity.[5] Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed. Given the polar nature of the compound, reversed-phase HPLC with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a suitable method.[6] For preparative scale, ion-exchange chromatography is also a powerful technique for separating amino acids from other charged or neutral impurities.
Q4: What are the expected analytical characteristics of pure 5-aminovaleric acid hydrochloride?
A4: Pure 5-aminovaleric acid hydrochloride should be a white crystalline solid.[7] The melting point is reported to be in the range of 95-97 °C.[8] For the free acid, the melting point is around 157.5 °C.[9] The ¹H NMR spectrum in D₂O should show characteristic peaks corresponding to the protons on the carbon chain.
Q5: How do I remove stubborn colored impurities?
A5: If a single treatment with activated carbon is insufficient, you can try a second treatment or increase the amount of carbon (e.g., up to 5% w/w). However, be aware that excessive use of activated carbon can lead to a loss of the desired product due to adsorption. If the color persists, reversed-phase flash chromatography is often very effective at removing these types of impurities.[3]
V. Detailed Experimental Protocols
Protocol 1: Decolorization and Recrystallization
This protocol describes a standard procedure for purifying crude 5-aminovaleric acid hydrochloride that is discolored and has a purity of >90%.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Separation of 5-Aminovaleric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. CAS 627-95-2: 5-Aminovaleric acid hydrochloride [cymitquimica.com]
- 8. 5-AMINOVALERIC ACID HYDROCHLORIDE CAS#: 627-95-2 [m.chemicalbook.com]
- 9. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-Aminovaleric Acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and scale-up of 5-Aminovaleric acid hydrochloride (5-AVA HCl). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-scale production. We will move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 5-Aminovaleric acid hydrochloride, and what are the main considerations for scale-up?
There are two main branches for synthesizing 5-AVA HCl: traditional chemical synthesis and emerging biotechnological routes.
-
Chemical Synthesis: These routes often begin with precursors like levulinic acid, benzoylglycine, or involve the hydrolysis of lactam derivatives.[1] A common industrial approach involves the hydrolysis of N-protected intermediates under strong acidic conditions.[1] When scaling up, key challenges include managing corrosive reagents (e.g., high concentrations of HCl), controlling exothermic reactions, and dealing with potentially hazardous intermediates, such as brominated compounds, which can be difficult to separate from the desired product.[2]
-
Biotechnological Synthesis: This modern approach typically uses engineered microorganisms, such as E. coli or Corynebacterium glutamicum, to convert renewable feedstocks like L-lysine into 5-AVA.[3][4][5] The primary scale-up challenges are biological in nature: maintaining sterile fermentation conditions, managing by-products that can inhibit cell growth (like H₂O₂), and developing efficient downstream processing to isolate and purify the 5-AVA HCl from the complex fermentation broth.[3][4][6][7]
Q2: Purity is a major issue in our scaled-up batches. What are the most effective purification strategies for 5-AVA HCl?
Achieving high purity (>98.5%) on a large scale requires a multi-step approach. The choice of method depends on the nature of the impurities from your specific synthesis route.
-
Decolorization: If your crude product is colored, it indicates organic impurities. Treatment with activated carbon in an appropriate solvent during the workup is a highly effective first step.[1][2]
-
Extraction: To remove hydrophobic by-products or unreacted starting materials, a liquid-liquid extraction is crucial. Back-extraction with a suitable organic solvent like dichloromethane can effectively remove these impurities.[1] Notably, studies have shown ethyl acetate can offer superior extraction efficiency over dichloromethane due to its higher polarity, reducing product loss.[1]
-
Crystallization: This is the most critical step for achieving high final purity. The choice of solvent system is paramount. A common and effective system is a mixture of ethanol and acetone or methanol and ethyl acetate.[1][2] The goal is to find a system where 5-AVA HCl is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain in solution.
Q3: Our reaction yield drops significantly when moving from a 1L to a 20L reactor. What are the likely causes?
This is a classic scale-up challenge often related to mass and heat transfer limitations.
-
Inefficient Mixing: In a larger vessel, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or incomplete conversion. Ensure your reactor's impeller design and agitation speed are sufficient for the increased volume.
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to control the temperature of an exothermic reaction. Uncontrolled temperature spikes can lead to product degradation or the formation of thermal by-products.
-
Reagent Addition Rate: The rate at which you add reagents on a 20L scale needs to be carefully re-evaluated. A rate that was safe and effective at 1L may be too fast for the larger volume, causing exothermic events that are difficult to control.
Common Synthesis Pathway: Hydrolysis of a Protected Intermediate
A prevalent chemical route involves the acid-catalyzed hydrolysis of a protected amino acid precursor, such as benzamido-levulinic acid, which can be synthesized from benzoylglycine and succinic anhydride.[1][8] The final deprotection and salt formation step is critical for yield and purity.
Caption: Chemical synthesis workflow for 5-AVA HCl.
Troubleshooting Guide
Problem 1: The final product is off-white or yellow, and the melting point is broad and lower than expected.
-
Question: We've completed the synthesis, but our 5-AVA HCl is yellowish instead of white, and it melts over a 5°C range. What's causing this impurity?
-
Answer & Troubleshooting Steps:
-
Underlying Cause: This strongly suggests the presence of residual organic impurities, likely from the starting materials or from side reactions during the hydrolysis step. High temperatures for extended periods can cause some degradation.
-
Diagnostic Check: Perform a Thin Layer Chromatography (TLC) of your crude product against the starting material. The presence of multiple spots confirms impurities.
-
Solution Protocol:
-
Step A (Decolorization): Dissolve the crude product in a minimum amount of hot deionized water. Add 1-2% w/w of activated carbon to the solution. Stir and heat the mixture gently (around 60-70°C) for 15-20 minutes.
-
Step B (Filtration): Perform a hot filtration through a pad of celite to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization of the product.
-
Step C (Re-crystallization): Proceed immediately to the crystallization step as outlined in the protocols below. The removal of colored impurities often significantly improves crystal formation and purity.
-
-
Problem 2: The hydrolysis reaction seems to stall, and the yield is consistently low (<70%).
-
Question: Our hydrolysis of the benzamido intermediate is not going to completion, even after 12 hours of reflux. How can we improve the conversion rate?
-
Answer & Troubleshooting Steps:
-
Underlying Cause: Incomplete hydrolysis is typically due to suboptimal reaction conditions, most commonly the concentration of the acid catalyst or insufficient reaction time for the given scale.
-
Parameter Optimization:
-
Acid Concentration: The efficiency of the hydrolysis reaction plateaus when using hydrochloric acid at a concentration of 25-30% w/w.[1][8] Using acid below this range can lead to significantly slower reaction kinetics. Conversely, much higher concentrations do not improve the rate and can increase the risk of side reactions or product degradation.[1]
-
Reaction Time vs. Degradation: While extending the reaction time can increase conversion, there is a trade-off. Pushing the reflux beyond 12-14 hours may only marginally increase the yield while elevating the risk of product degradation, which will complicate purification.[1] A time course study (e.g., taking aliquots at 8, 10, 12, and 14 hours) is recommended to find the optimal point for your specific setup.
-
-
| Parameter | Recommended Range | Rationale & Potential Issues |
| HCl Concentration | 25-30% (w/w) | Below this range, reaction is slow. Higher concentrations offer minimal benefit and increase degradation risk.[1][8] |
| Reaction Time | 10-12 hours | Optimal balance for high conversion. Longer times (>12h) show marginal yield increase but risk product degradation.[1] |
| Temperature | Reflux | Ensures sufficient energy for bond cleavage. Must be controlled to prevent charring. |
Problem 3 (Bio-synthesis): Cell growth is poor, and 5-AVA titer is low in our L-lysine bioconversion.
-
Question: We are using an engineered E. coli strain to produce 5-AVA from L-lysine, but the final concentration is much lower than reported in the literature. What is inhibiting our bioprocess?
-
Answer & Troubleshooting Steps:
-
Underlying Cause: A common culprit in bioconversions using L-lysine α-oxidase is the co-production of hydrogen peroxide (H₂O₂), which is toxic to cells and can inhibit growth and enzyme activity.[3][4] Additionally, pH fluctuations can dramatically alter product ratios and enzyme function.[6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for bio-synthesis.
-
Actionable Solutions:
-
Mitigate H₂O₂ Toxicity: The most effective strategy is to co-express a catalase gene (e.g., katE) in your production strain. This enzyme efficiently decomposes H₂O₂ into harmless water and oxygen, significantly improving cell viability and productivity.[3][4]
-
Control pH: The pH of the fermentation broth is critical. For many engineered strains, maintaining a pH between 6.7 and 6.9 is optimal for 5-AVA production.[4] Deviations can not only affect enzyme activity but also shift the equilibrium towards the formation of by-products like δ-valerolactam, especially under alkaline conditions.[6][7]
-
-
Detailed Experimental Protocols
Protocol 1: Acid Hydrolysis of Benzamido-levulinic Acid
This protocol describes the final deprotection step to yield crude 5-AVA HCl.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the benzamido-levulinic acid intermediate (1.0 eq).
-
Acid Addition: Under agitation, slowly add 30% (w/w) hydrochloric acid (approx. 5-6 volumes). The addition may be exothermic; maintain the temperature below 40°C.
-
Reflux: Once the addition is complete, heat the mixture to reflux (approx. 105-110°C) and maintain for 10-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Workup: The cooled reaction mixture, containing the crude product, is now ready for the purification protocol.
Protocol 2: Purification of Crude 5-Aminovaleric Acid Hydrochloride
This protocol outlines the steps to purify the crude product from the hydrolysis reaction.
-
Decolorization: Transfer the crude reaction mixture to a suitable vessel. Add activated carbon (1-2% of the initial intermediate weight) and stir for 30 minutes at 40-50°C.
-
Filtration: Filter the hot mixture through a celite pad to remove the carbon. Wash the filter cake with a small amount of deionized water.
-
Extraction: Cool the filtrate to room temperature. Transfer it to a separatory funnel and extract twice with dichloromethane or ethyl acetate to remove any remaining organic-soluble impurities. Discard the organic layers.
-
Concentration: Concentrate the aqueous layer under reduced pressure to remove most of the water and excess HCl. This will yield a thick slurry or a semi-solid residue.
-
Crystallization:
-
Add a sufficient volume of hot ethanol or methanol to dissolve the residue completely.
-
Slowly add a non-polar co-solvent like ethyl acetate or acetone with vigorous stirring until the solution becomes slightly turbid.
-
Cool the mixture slowly, first to room temperature and then to 0-5°C in an ice bath, to induce crystallization.
-
-
Isolation & Drying: Collect the white crystalline solid by filtration. Wash the crystals with a small amount of the cold solvent mixture. Dry the product under vacuum at 40-50°C to a constant weight.
References
-
Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
- Google Patents. (n.d.). CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride.
-
National Center for Biotechnology Information. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. PubMed Central. Retrieved from [Link]
-
Cheng, J., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
- Google Patents. (n.d.). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.
-
National Center for Biotechnology Information. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient synthesis of 5-aminovaleric acid | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis | Request PDF. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride - Google Patents [patents.google.com]
- 3. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]
- 7. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride - Google Patents [patents.google.com]
identifying and removing contaminants from commercial 5-Aminovaleric acid hydrochloride
Welcome to the technical support center for 5-Aminovaleric acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound. Here, we provide in-depth troubleshooting advice and detailed protocols for identifying and removing contaminants to ensure the purity and integrity of your experiments.
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: What are the common impurities in commercial 5-Aminovaleric acid hydrochloride?
A1: Commercial 5-Aminovaleric acid hydrochloride can contain several types of impurities stemming from its synthesis and storage. These can include:
-
Starting materials and reagents: Residual precursors from the synthetic route.
-
By-products: Compounds formed during the reaction, such as from side reactions.
-
Solvents: Residual solvents used during synthesis and purification, like ethanol, acetone, or ethyl acetate.[1][2]
-
Water: Due to its hygroscopic nature, the compound can absorb moisture from the atmosphere.[3]
-
Degradation products: Impurities can form over time due to improper storage conditions.
-
Related amino acids: Other amino acids with similar structures may be present.
Q2: How can I assess the purity of my 5-Aminovaleric acid hydrochloride sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting and quantifying organic impurities. A C18 column with a mobile phase containing 0.1% trifluoroacetic acid (TFA) can detect trace impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and identify impurities with distinct proton signals.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify impurities by their mass-to-charge ratio.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value (95-97 °C) is indicative of high purity.[3]
Q3: What are the best practices for storing 5-Aminovaleric acid hydrochloride to maintain its purity?
A3: To minimize degradation and moisture absorption, store 5-Aminovaleric acid hydrochloride in a tightly sealed container in a cool, dry place, away from light.[3] For long-term storage, keeping it at room temperature is generally acceptable.[3]
Troubleshooting Contamination Issues
Q4: My NMR spectrum shows unexpected peaks. What could they be and how do I get rid of them?
A4: Unexpected peaks in an NMR spectrum often indicate the presence of residual solvents or synthetic by-products.
-
Identifying the contaminant: Compare the chemical shifts of the unknown peaks with common laboratory solvents.
-
Removal of volatile impurities: If the contaminant is a volatile solvent, it can often be removed by dissolving the sample in a minimal amount of a suitable solvent and then removing the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Recrystallization: For non-volatile impurities, recrystallization is an effective purification method.[2][3][4]
Q5: My experimental results are inconsistent. Could impurities in 5-Aminovaleric acid hydrochloride be the cause?
A5: Yes, impurities can significantly impact experimental outcomes, especially in sensitive biological assays.[1] Trace impurities can alter receptor binding affinities or inhibit enzyme activity, leading to unreliable data.[1] It is crucial to use a highly purified compound for reproducible results.
Purification Troubleshooting Guide
This section provides detailed protocols for common purification techniques to address specific contamination issues.
Recrystallization
Recrystallization is a powerful technique for removing solid impurities. The principle is based on the differential solubility of the compound of interest and the impurities in a particular solvent system at different temperatures.
When to Use:
-
When you observe unknown peaks in your NMR spectrum.
-
If the melting point of your sample is broad or lower than the expected value.
-
If your sample is discolored (pure 5-Aminovaleric acid hydrochloride is a white to light yellow or orange powder/crystal).[3][5]
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which 5-Aminovaleric acid hydrochloride is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for this compound include methanol/ethyl acetate, ethanol/ether, or chloroform.[2][3]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your impure sample until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.[1][2] This will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of pure 5-Aminovaleric acid hydrochloride should form. For better crystal formation, you can further cool the solution in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
-
No crystals form: The solution may be too dilute. Try evaporating some of the solvent and allowing it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Oily precipitate forms: This indicates that the compound is "oiling out." This can happen if the solution is cooled too quickly or if the impurity concentration is very high. Try reheating the solution and allowing it to cool more slowly. Adding a slightly different solvent mixture may also help.
Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) is a high-resolution technique for separating ionic molecules like amino acids based on their net charge.[6][7]
When to Use:
-
For separating 5-Aminovaleric acid hydrochloride from other charged impurities, such as other amino acids or inorganic salts.[8]
-
When a very high degree of purity is required for sensitive applications.
Step-by-Step Protocol for Cation-Exchange Chromatography:
-
Resin Selection and Preparation: Use a strong cation-exchange resin (e.g., Dowex 50).[9] The resin needs to be equilibrated with a buffer at a pH where 5-Aminovaleric acid hydrochloride has a net positive charge.
-
Sample Loading: Dissolve the impure sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound 5-Aminovaleric acid hydrochloride by increasing the salt concentration or the pH of the buffer. Different compounds will elute at different salt concentrations or pH values based on their charge.
-
Fraction Collection and Analysis: Collect fractions as the sample elutes from the column. Analyze the fractions using a suitable method (e.g., UV absorbance, ninhydrin assay) to identify the fractions containing the purified product.[6]
-
Desalting: Pool the fractions containing the pure product and remove the salt using techniques like dialysis or size-exclusion chromatography.[10]
Troubleshooting Ion-Exchange Chromatography:
-
Poor separation: The elution conditions may need to be optimized. Try a shallower gradient of salt concentration or pH. The choice of resin can also significantly impact separation.
-
Low recovery: The compound may be binding too strongly to the resin. Try using a stronger eluent (higher salt concentration or more extreme pH). Ensure the column is not overloaded with the sample.
Visual Workflows
Contaminant Identification Workflow
Caption: Workflow for identifying contaminants in 5-Aminovaleric acid hydrochloride (5-AVAHCl).
Purification Method Selection Guide
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride - Google Patents [patents.google.com]
- 3. 5-AMINOVALERIC ACID HYDROCHLORIDE CAS#: 627-95-2 [m.chemicalbook.com]
- 4. 5-AMINOVALERIC ACID | 660-88-8 [chemicalbook.com]
- 5. 5-Aminovaleric Acid Hydrochloride (Low water content) [cymitquimica.com]
- 6. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. diaion.com [diaion.com]
- 9. researchgate.net [researchgate.net]
- 10. Probenaufreinigung [sigmaaldrich.com]
improving the stability of 5-Aminovaleric acid hydrochloride stock solutions
Technical Support Center: 5-Aminovaleric Acid Hydrochloride Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Aminovaleric acid hydrochloride. Our goal is to equip you with the necessary knowledge to prepare, store, and troubleshoot stock solutions, ensuring the stability and integrity of your experiments. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the handling of 5-Aminovaleric acid hydrochloride.
Q1: What is the fundamental difference between 5-Aminovaleric acid and its hydrochloride salt? Why is the salt form typically used?
A: 5-Aminovaleric acid is an amino acid containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] The hydrochloride salt is formed by reacting the compound with hydrochloric acid, which protonates the basic amino group to form an ammonium chloride salt (-NH₃⁺Cl⁻).[2] This conversion is critical for two reasons:
-
Enhanced Solubility: The salt form is significantly more soluble in aqueous solutions compared to the free acid.[1][2]
-
Improved Stability: The protonated amino group is less susceptible to certain degradation reactions. As a hydrochloride salt of a strong acid and weak base, it forms a mildly acidic solution in water, a condition that has been shown to inhibit degradation pathways in similar molecules like 5-Aminolevulinic acid.[3]
Q2: What is the best solvent for preparing a stock solution of 5-Aminovaleric acid hydrochloride?
A: High-purity, sterile water (e.g., Milli-Q®, nuclease-free, or WFI) is the recommended solvent. The compound is highly soluble in water, with reported solubilities of ≥44 mg/mL to 110 mg/mL.[4][5] Organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) are not recommended as the compound is poorly soluble or insoluble in them.[4][5]
Q3: What are the optimal storage conditions for long-term stability of an aqueous stock solution?
A: There is a consensus that long-term storage at room temperature or even refrigerated temperatures is not ideal.[5][6] For maximum stability, the following conditions are recommended:
-
Temperature: Store at -20°C for up to one month or at -80°C for up to six months.[4]
-
Aliquoting: Prepare the stock solution, divide it into single-use aliquots, and then freeze. This practice is crucial to prevent degradation caused by repeated freeze-thaw cycles.[4]
-
Light Protection: Store aliquots in amber vials or wrap clear vials in aluminum foil to protect the solution from light, which can catalyze degradation.[4]
Q4: Can I expect the solid (powder) form of 5-Aminovaleric acid hydrochloride to be stable?
A: Yes, the solid form is significantly more stable than its aqueous solution. When stored in a tightly sealed container, desiccated, and kept at -20°C, the solid compound is stable for years.[6][7]
Troubleshooting Guide: Common Issues with Stock Solutions
Even with careful preparation, issues can arise. This guide will help you diagnose and solve common problems.
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) |
| Precipitate or Crystals in Solution | 1. Temperature Fluctuation: The solution was stored at a lower temperature than it was prepared at, causing the compound to fall out of solution. 2. Exceeded Solubility Limit: The concentration prepared is too high for the storage conditions. 3. pH Shift: Contamination or interaction with the storage vessel has altered the solution's pH, affecting solubility. | 1. Gently warm the solution in a 37°C water bath and vortex to redissolve. 2. Dilute the stock solution to a lower concentration before storage. 3. Prepare a fresh stock using high-purity water and a clean, inert storage vessel (e.g., polypropylene or glass). |
| Solution Appears Yellow or Brown | 1. Oxidative Degradation: Exposure to oxygen over time can lead to the formation of colored byproducts. 2. Light-Induced Degradation: Exposure to ambient or UV light has degraded the compound. 3. Contamination: Microbial or chemical contamination is present. | 1. Discard the solution. Prepare fresh stock and consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing and freezing. 2. Ensure all storage vials are light-protected.[4] 3. Prepare a new solution using sterile water and sterile filtration (0.22 µm filter) before aliquoting. |
| Inconsistent Experimental Results / Loss of Activity | 1. Chemical Degradation: The stock solution has degraded due to improper storage (age, temperature, freeze-thaw cycles). 2. Inaccurate Initial Concentration: Errors during weighing or dilution. 3. Microbial Degradation: Bacterial or fungal contamination has consumed the compound.[8][9] | 1. Discard the old stock and prepare a fresh solution following the recommended protocol. Always label aliquots with the preparation date. 2. Re-calibrate the balance before weighing. Double-check all calculations. 3. Implement sterile preparation techniques, including the use of a 0.22 µm syringe filter. |
Logical Troubleshooting Flow
The following diagram outlines a systematic approach to troubleshooting issues with your stock solution.
Caption: Troubleshooting flowchart for 5-Aminovaleric acid hydrochloride solutions.
Experimental Protocol: Preparation of a Stable 100 mM Aqueous Stock Solution
This protocol provides a self-validating system for producing a high-quality, stable stock solution.
Materials:
-
5-Aminovaleric acid hydrochloride (CAS: 627-95-2), solid powder[10]
-
Sterile, high-purity water (e.g., WFI, Milli-Q®, or nuclease-free)
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter and sterile syringe
-
Sterile, light-protecting (amber) or clear polypropylene microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Pre-Calculation:
-
The molecular weight of 5-Aminovaleric acid hydrochloride is 153.61 g/mol .[2]
-
To prepare 10 mL of a 100 mM solution:
-
Grams needed = (Volume in L) x (Molarity in mol/L) x (MW in g/mol )
-
Grams needed = (0.010 L) x (0.1 mol/L) x (153.61 g/mol ) = 0.1536 g (or 153.6 mg)
-
-
-
Weighing:
-
On a calibrated analytical balance, carefully weigh 153.6 mg of 5-Aminovaleric acid hydrochloride powder.
-
Causality: Accurate weighing is the foundation of an accurate final concentration. An uncalibrated balance is a primary source of experimental error.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile, high-purity water.
-
Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear and colorless.
-
Causality: Adding a smaller initial volume ensures that the final volume adjustment is accurate.
-
-
Volume Adjustment & pH:
-
Once fully dissolved, bring the final volume to exactly 10.0 mL with sterile water.
-
The inherent nature of the hydrochloride salt will produce a mildly acidic solution, which is favorable for stability.[3] No pH adjustment is typically necessary.
-
-
Sterile Filtration:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new sterile conical tube.
-
Causality: This step removes any potential microbial contaminants that could degrade the compound during storage, thereby extending the shelf-life of the solution.[8][9]
-
-
Aliquoting and Storage:
-
Immediately dispense the filtered solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile, light-protected microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (100 mM), and preparation date.
-
Place the aliquots in a freezer box and store them at -20°C or -80°C.
-
Causality: Aliquoting prevents the damage of repeated freeze-thaw cycles, which can denature molecules and compromise solution integrity.[4]
-
Workflow for Stock Solution Preparation
Caption: Recommended workflow for preparing stable stock solutions.
Quantitative Data Summary
| Parameter | Recommended Value / Condition | Rationale & Reference |
| Solvent | High-Purity Sterile Water | High solubility and compatibility.[1][4][5] |
| Solubility in Water | ≥44 - 110 mg/mL | Provides a wide range for preparing concentrated stocks.[4][5] |
| Solid Storage | -20°C, Desiccated | Ensures long-term stability of the starting material.[5][7][11] |
| Solution Storage (Short-Term) | -20°C (up to 1 month) | Minimizes degradation for routine use.[4] |
| Solution Storage (Long-Term) | -80°C (up to 6 months) | Optimal for preserving solution integrity over extended periods.[4] |
| Key Handling Practices | Aliquot, Protect from Light | Prevents freeze-thaw damage and photodegradation.[4] |
| Quality Control | Sterile Filtration (0.22 µm) | Prevents microbial degradation.[8][9] |
References
-
5-Aminovaleric acid hydrochloride. (n.d.). RayBiotech. Retrieved from [Link]
-
Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Eikmanns, U., & Barker, H. A. (1985). Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum. PubMed. Retrieved from [Link]
- Barker, H. A. (1985). Pathway of 5-aminovalerate degradation by Clostridium aminovalericum.
- A kind of preparation method of 5 aminovaleric acid hydrochloride. (2017). Google Patents.
- Process for synthesizing 5-aminovaleric acid hydrochloride. (2009). Google Patents.
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific Theses and Dissertations. Retrieved from [Link]
- Pal, A., & Lahiri, S. C. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 21A, 76-78.
- Fiedler, W., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341.
-
NIOSH Manual of Analytical Methods (NMAM), 5th Edition. (2020). CDC. Retrieved from [Link]
-
Frankowski, M., et al. (2023). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. MDPI. Retrieved from [Link]
-
Zappalà, M., et al. (2012). Determination of Very Low Levels of 5-(Hydroxymethyl)-2-furaldehyde (HMF) in Natural Honey: Comparison Between the HPLC Technique and the Spectrophotometric White Method. ResearchGate. Retrieved from [Link]
-
Grembiale, A., et al. (2024). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. PubMed. Retrieved from [Link]
-
Kim, B., et al. (2021). Highly sensitive analytical method for the accurate determination of 5-methyltetrahydrofolic acid monoglutamate in various volumes of human plasma using isotope dilution ultra-high performance liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
Sources
- 1. CAS 627-95-2: 5-Aminovaleric acid hydrochloride [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathway of 5-aminovalerate degradation by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Aminovaleric acid 99 627-95-2 [sigmaaldrich.com]
- 11. raybiotech.com [raybiotech.com]
addressing hygroscopic nature of 5-Aminovaleric acid hydrochloride during weighing
A Guide for Researchers, Scientists, and Drug Development Professionals on Handling the Hygroscopic Nature of 5-Aminovaleric Acid Hydrochloride During Weighing
Welcome to the Technical Support Center. This guide, developed by a Senior Application Scientist, provides in-depth technical assistance and practical solutions for challenges encountered when handling the hygroscopic compound, 5-Aminovaleric acid hydrochloride. Our goal is to ensure the accuracy, reproducibility, and integrity of your experiments.
Introduction: The Challenge of Hygroscopicity
5-Aminovaleric acid hydrochloride is a valuable reagent in various research and pharmaceutical applications. However, its utility is accompanied by a significant challenge: it is hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This property can lead to considerable inaccuracies during weighing, affecting solution concentration, stoichiometric calculations, and ultimately, the validity of your experimental results. This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What does it mean for 5-Aminovaleric acid hydrochloride to be "hygroscopic"?
A: The term "hygroscopic" indicates that 5-Aminovaleric acid hydrochloride has a strong affinity for water and will actively absorb moisture from the surrounding air[1]. This can cause the solid powder to become clumpy, sticky, or even dissolve over time, leading to inaccurate weight measurements.
Q2: How quickly does 5-Aminovaleric acid hydrochloride absorb moisture?
Q3: What are the direct consequences of inaccurate weighing due to moisture absorption?
A: Inaccurate weighing of 5-Aminovaleric acid hydrochloride can lead to a cascade of experimental errors:
-
Incorrect Solution Concentrations: If the weighed mass includes an unknown amount of water, the resulting solution will be less concentrated than intended.
-
Stoichiometric Imbalances: In chemical reactions, an inaccurate measurement of a reactant will lead to incorrect molar ratios, potentially affecting reaction yield and purity.
-
Poor Reproducibility: Inconsistent moisture absorption between experiments will lead to variability in results, making it difficult to reproduce findings.
-
Compound Degradation: For some substances, excessive moisture can lead to chemical degradation over time, compromising the integrity of the reagent[3][4].
Q4: How should I store 5-Aminovaleric acid hydrochloride to minimize moisture absorption?
A: Proper storage is the first line of defense against hygroscopicity.
-
Tightly Sealed Containers: Always store the compound in a tightly sealed container to limit its exposure to the ambient atmosphere.
-
Desiccator Storage: For long-term storage and after opening the original container, it is highly recommended to store 5-Aminovaleric acid hydrochloride in a desiccator containing a suitable desiccant, such as silica gel or calcium chloride.
-
Inert Gas Atmosphere: For highly sensitive applications, storing the compound under an inert gas like nitrogen or argon can provide an additional layer of protection.
Troubleshooting Guide: Addressing Weighing Instability
This section provides a structured approach to troubleshooting common issues encountered when weighing 5-Aminovaleric acid hydrochloride.
| Observed Problem | Potential Cause | Recommended Solution |
| Weight reading continuously increases on the balance. | The compound is actively absorbing moisture from the air. | Minimize exposure time. Use a controlled environment (glove box or weighing chamber with desiccant). Weigh quickly and record the stabilized weight. |
| The powder appears clumpy or "wet". | The compound has already absorbed a significant amount of moisture. | Do not use for applications requiring high accuracy. If possible, dry the material in a vacuum oven at a suitable temperature (verify stability at elevated temperatures first). For future use, ensure proper storage in a desiccator. |
| Inconsistent weights for the same approximate volume of powder. | Variable moisture content in the stock reagent due to repeated exposure to air. | Aliquot the bulk reagent into smaller, single-use vials upon first opening. This minimizes exposure of the entire stock to ambient humidity. |
| Difficulty in transferring the entire weighed amount from the weigh boat. | The powder has become sticky due to moisture absorption. | Use an anti-static weighing boat or glassine paper. If the solvent is compatible, you can rinse the weighing vessel with a small amount of the solvent to ensure complete transfer. |
Experimental Protocols
Protocol 1: Standard Weighing Procedure for 5-Aminovaleric Acid Hydrochloride in an Uncontrolled Environment
This protocol is for situations where a controlled environment is not available. The key is to minimize the exposure time to the atmosphere.
Objective: To accurately weigh 5-Aminovaleric acid hydrochloride with minimal moisture absorption.
Materials:
-
5-Aminovaleric acid hydrochloride
-
Analytical balance
-
Spatula
-
Weighing boat or glassine paper
-
Receiving vessel (e.g., beaker, flask)
-
Timer
Procedure:
-
Preparation: Ensure the analytical balance is calibrated and level. Place the receiving vessel and all necessary tools (spatula, etc.) next to the balance.
-
Tare the Weighing Vessel: Place the weighing boat on the balance pan and tare the balance to zero.
-
Rapid Weighing:
-
Open the container of 5-Aminovaleric acid hydrochloride.
-
Quickly transfer the desired amount of powder to the tared weighing boat using the spatula.
-
Immediately close the stock container.
-
Allow the balance reading to stabilize for a brief, consistent period (e.g., 5-10 seconds) and record the weight.
-
-
Transfer: Promptly transfer the weighed powder to the receiving vessel.
-
Re-weigh for Accuracy (Optional but Recommended): Place the empty weighing boat back on the balance to determine the residual amount of powder. Subtract this from the initial weight for a more accurate measurement.
-
Calculate Actual Concentration: If you suspect moisture absorption has occurred, it is best to prepare a stock solution and determine its precise concentration using a suitable analytical method (e.g., titration) before using it in your experiments.
Protocol 2: High-Accuracy Weighing in a Controlled Environment (Glove Box)
For applications demanding the highest precision, a controlled, low-humidity environment is essential.
Objective: To weigh 5-Aminovaleric acid hydrochloride with negligible moisture absorption.
Materials:
-
Glove box with a controlled low-humidity atmosphere (e.g., nitrogen or argon)
-
Analytical balance (placed inside the glove box)
-
5-Aminovaleric acid hydrochloride
-
Spatula
-
Weighing boat
-
Receiving vessel
Procedure:
-
Environment Equilibration: Ensure the glove box has been purged with the inert gas and the internal relative humidity is at a stable, low level (ideally <10% RH).
-
Material Acclimatization: Place the sealed container of 5-Aminovaleric acid hydrochloride, along with all necessary tools and vessels, into the glove box antechamber. Allow sufficient time for all items to equilibrate to the glove box atmosphere.
-
Weighing inside the Glove Box:
-
Move the materials from the antechamber into the main glove box compartment.
-
Place the weighing boat on the balance and tare it.
-
Open the container of 5-Aminovaleric acid hydrochloride and transfer the desired amount to the weighing boat.
-
Record the stable weight.
-
-
Transfer and Sealing: Transfer the powder to the receiving vessel and seal it before removing it from the glove box.
-
Storage: Tightly reseal the stock container of 5-Aminovaleric acid hydrochloride within the glove box.
Visualizing the Workflow
To better understand the decision-making process when weighing a hygroscopic compound, refer to the following workflow diagram.
Caption: Decision workflow for weighing 5-Aminovaleric acid hydrochloride.
References
-
FooDB. Showing Compound 5-Aminopentanoic acid (FDB023151). [Link]
-
PubChem. 5-Aminovaleric acid | C5H11NO2 | CID 138. [Link]
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Wikipedia. Critical relative humidity. [Link]
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Cheméo. Chemical Properties of 5-Aminovaleric acid (CAS 660-88-8). [Link]
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Pharma Growth Hub. Classification of Hygroscopicity. [Link]
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PubMed. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. [Link]
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ResearchGate. Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. [Link]
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ResearchGate. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]
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European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]
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ResearchGate. Storage Stability of Odorants in Nalophan TM Bags: Effect of Storage Condition on Recovery. [Link]
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ResearchGate. Storage Conditions for Stability Testing of Pharmaceuticals in Hot and Humid Regions | Request PDF. [Link]
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ResearchGate. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. [Link]
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Mettler Toledo. Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]
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AQUALAB. Application Note Fundamentals of Moisture Sorption Isotherms. [Link]
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NIST. 5-Aminovaleric acid - the NIST WebBook. [Link]
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Validation & Comparative
A Comparative In Vivo Efficacy Analysis: 5-Aminovaleric Acid Hydrochloride vs. GABA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Potent and CNS-Permeant GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety, is well-established. However, the clinical utility of direct GABA administration is hampered by its limited ability to cross the blood-brain barrier (BBB). This has led to the exploration of GABA analogues and prodrugs, with the goal of achieving enhanced CNS penetration and therapeutic efficacy.
One such analogue is 5-aminovaleric acid, a methylene homologue of GABA. As researchers seek novel therapeutic agents that modulate the GABAergic system, a critical question arises: how does the in vivo efficacy of 5-aminovaleric acid hydrochloride compare to that of GABA itself? This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their mechanisms of action, pharmacokinetic barriers, and available in vivo evidence.
I. Mechanistic Underpinnings: A Tale of Two Agonists
The physiological effects of both GABA and 5-aminovaleric acid are primarily mediated through their interaction with GABA receptors, which are broadly classified into ionotropic GABAA receptors and metabotropic GABAB receptors.
GABA: The Endogenous Ligand
GABA exerts its inhibitory effects by binding to both GABAA and GABAB receptors. Activation of GABAA receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1][2] GABAB receptor activation, on the other hand, is coupled to G-proteins and results in the opening of potassium channels and the inhibition of calcium channels, leading to a more prolonged inhibitory postsynaptic potential.[1]
5-Aminovaleric Acid: A Weaker Counterpart
5-Aminovaleric acid is characterized as a weak GABA agonist.[3][4] In vitro studies have shown that it interacts with both GABAA and GABAB receptors, though with lower affinity compared to GABA. One study on the guinea-pig ileum demonstrated that 5-aminovaleric acid can produce a transient contractile response, indicative of weak GABAA receptor agonism.[1] This study also suggested a potential antagonistic effect at GABAB receptors under certain conditions. The structural difference, an additional methylene group in the carbon backbone, likely accounts for this altered and weaker interaction with GABA receptors.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Comparative Signaling Pathways of GABA and 5-Aminovaleric Acid.
II. The Blood-Brain Barrier: A formidable Hurdle
A critical determinant of in vivo efficacy for any centrally acting agent is its ability to penetrate the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[5][6]
GABA's Limited Access
The passage of GABA across the BBB is a topic of considerable debate, with conflicting evidence from various studies.[7][8][9] Generally, it is accepted that GABA has very low passive permeability due to its hydrophilic nature. While some studies suggest the existence of GABA transporters at the BBB, their capacity appears to be limited, and efflux mechanisms may further reduce net brain uptake.[8][10] This poor BBB penetration is a major reason why systemic administration of GABA has limited direct effects on the CNS.
5-Aminovaleric Acid: A Presumption of Poor Permeability
Direct studies on the BBB permeability of 5-aminovaleric acid are scarce. However, based on its chemical structure as a small, hydrophilic amino acid, it is highly probable that it shares the same limitations as GABA in crossing the BBB. Research on the structurally similar compound, 5-aminolevulinic acid, has demonstrated very low influx into the brain, further supporting the likelihood of poor BBB penetration for 5-aminovaleric acid.[11]
dot graph ER { rankdir=TB; node [shape=box, style=filled];
} Caption: Blood-Brain Barrier Permeability of GABA and 5-Aminovaleric Acid.
III. In Vivo Efficacy: A Review of the Evidence
5-Aminovaleric Acid Hydrochloride: Limited In Vivo Data
The in vivo evaluation of 5-aminovaleric acid has been limited. One notable study investigated its effects in a methionine sulfoximine model of mesial temporal lobe epilepsy in rats. The findings from this study are summarized below:
| Experimental Model | Animal Species | Dosage and Administration | Key Findings | Reference |
| Methionine Sulfoximine-Induced Seizures | Rats | 5-aminovaleric acid, route and dose not specified | 3.5-fold reduction in the number of severe seizures compared to PBS-treated rats. No significant difference in seizure frequency. | [12] |
This study suggests that 5-aminovaleric acid may have some anticonvulsant activity, specifically in reducing the severity of seizures. However, without a direct comparison to GABA or other established anticonvulsants in the same model, it is difficult to ascertain its relative potency.
GABA: Challenges and Strategies in Demonstrating In Vivo Efficacy
The in vivo efficacy of systemically administered GABA is a complex issue, largely due to its poor BBB penetration. Many studies have investigated the effects of oral GABA supplementation on stress, anxiety, and sleep in humans, with mixed results.[3][13] These studies often rely on indirect measures and the interpretation of their findings is complicated by the potential for placebo effects and the debated mechanism of action of peripheral GABA.
In animal models, where higher doses and more direct routes of administration can be used, some effects of GABA have been observed. However, these often require conditions that may not be therapeutically relevant. For instance, co-administration with agents that increase BBB permeability has been explored to enhance GABA's central effects.
| Experimental Model | Animal Species | Dosage and Administration | Key Findings | Reference |
| Stress-induced anxiety | Rats | Oral GABA (1 and 2 mg/kg) | Increased time spent in the center of an open field, suggesting anxiolytic effects. | [13] |
| Pentobarbital-induced sleep | Mice | Oral GABA (100 mg/kg) | Reduced sleep latency and increased sleep duration. | [13] |
It is important to note that the doses used in these animal studies are significantly higher than what might be achieved through dietary supplementation in humans.
IV. Experimental Protocols: A Guide for In Vivo Assessment
For researchers designing studies to evaluate the in vivo efficacy of GABAergic compounds, a number of established protocols are available.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This is a widely used model for screening potential anticonvulsant drugs.
Step-by-Step Methodology:
-
Animal Preparation: Male Swiss mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: The test compound (e.g., 5-aminovaleric acid hydrochloride or a positive control) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Seizures: After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds) and tonic seizures (characterized by tonic extension of the hind limbs). The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) can be calculated using probit analysis.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Step-by-Step Methodology:
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Animal Preparation: Male Wistar rats (200-250 g) are commonly used.
-
Drug Administration: The test compound is administered (e.g., i.p. or p.o.) at various doses, with a vehicle control group.
-
Behavioral Testing: After the appropriate pretreatment time, each animal is placed at the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute period.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system or by a trained observer.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: A generalized workflow for in vivo comparison of GABAergic compounds.
V. Conclusion: An Inferred Efficacy Deficit for 5-Aminovaleric Acid
-
Weaker Pharmacodynamics: 5-aminovaleric acid is consistently described as a weak GABA agonist, implying a lower intrinsic activity at GABA receptors compared to the endogenous ligand, GABA.
-
Presumed Poor Pharmacokinetics: The physicochemical properties of 5-aminovaleric acid make it highly improbable that it can efficiently cross the blood-brain barrier, a limitation it likely shares with GABA.
Therefore, for researchers and drug development professionals seeking to enhance central GABAergic neurotransmission, 5-aminovaleric acid hydrochloride, in its unmodified form, is unlikely to represent a significant advancement over GABA. Future research in this area should focus on strategies to improve the CNS penetration of GABAergic compounds, such as the development of lipophilic prodrugs or the utilization of specific brain transport systems.
VI. References
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NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. Retrieved from [Link]
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Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224–40231.
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News-Medical.Net. (2020, April 8). An Overview of GABA Receptor Pharmacology. Retrieved from [Link]
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Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
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News-Medical.Net. (2020, January 20). What is GABA?. Retrieved from [Link]
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News-Medical.Net. (2020, April 8). An Overview of GABA Receptor Pharmacology. Retrieved from [Link]
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Troscriptions. (2024, July 4). GABA and the blood-brain barrier. Retrieved from [Link]
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ResearchGate. (n.d.). Efflux of a suppressive neurotransmitter, GABA, across the blood–brain barrier. Retrieved from [Link]
-
MDPI. (2024, May 6). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Retrieved from [Link]
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Boonstra, E., de Kleijn, R., Colzato, L. S., Alkemade, A., Forstmann, B. U., & Nieuwenhuis, S. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in Psychology, 6, 1520.
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Murata, Y., Parpaleix, A., Koshimoto, Y., Farrow, K., Hosoya, T., & He, M. (2020). GABAergic interneurons excite neonatal hippocampus in vivo. eLife, 9, e57325.
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Gantz, S. C., Bunney, E. B., & Williams, J. T. (2008). GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo. Journal of Neuroscience, 28(41), 10398–10406.
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Ennis, S. R., Bake, S., & Keep, R. F. (2003). Transport of 5-aminolevulinic acid between blood and brain. Journal of Neurochemistry, 84(1), 113–120.
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Dimidschstein, J., Chen, A., Felice, B., Yuan, L., De Stasi, A. M., Mlynarczyk, C., … & Fishell, G. (2016). In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons. Nature Neuroscience, 19(10), 1388–1394.
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Ben-Ari, Y., Khalilov, I., Kahle, K. T., & Cherubini, E. (2012). The depolarizing action of GABA is developmental. The Journal of Physiology, 590(11), 2945–2955.
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Jedlicka, P., & Deller, T. (2017). Modelling the spatial and temporal constrains of the GABAergic influence on neuronal excitability. PLoS Computational Biology, 13(2), e1005343.
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PubChem. (n.d.). 5-Aminovaleric acid. Retrieved from [Link]
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Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Transport of amino acids across the blood-brain barrier. Journal of Neurochemistry, 96(3), 607–618.
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MDPI. (n.d.). Blood–Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer?. Retrieved from [Link]
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The Amino Company. (2018, November 15). Balance Your Brain: Amino Acids and the Blood-Brain Barrier. Retrieved from [Link]
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PubMed. (2020, September 23). Transport of Amino Acids Across the Blood-Brain Barrier. Retrieved from [Link]
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A Comparative Guide to 5-Aminovaleric Acid Hydrochloride and Other GABA Analogs for Researchers
For researchers and drug development professionals navigating the complexities of GABAergic modulation, a nuanced understanding of the available chemical tools is paramount. This guide provides an in-depth, objective comparison of 5-Aminovaleric acid hydrochloride (5-AVA HCl) with other prominent GABA analogs, namely gabapentin, pregabalin, and baclofen. By delving into their distinct mechanisms of action, pharmacokinetic profiles, and functional effects, supported by experimental data, this document aims to empower informed decisions in experimental design and therapeutic development.
Introduction: The GABAergic System and the Role of Analogs
The central nervous system (CNS) maintains a delicate balance between excitation and inhibition, with γ-aminobutyric acid (GABA) serving as the primary inhibitory neurotransmitter.[1][2] This inhibition is crucial for preventing neuronal hyperexcitability, which is implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels mediating fast synaptic inhibition, and the metabotropic GABA-B receptors, which are G-protein coupled receptors that produce slower, more prolonged inhibitory signals.[3][4]
However, the therapeutic utility of GABA itself is limited due to its inability to efficiently cross the blood-brain barrier.[1] This has led to the development of GABA analogs, synthetic compounds designed to mimic or modulate the GABAergic system.[1] These analogs, while structurally related to GABA, often exhibit surprisingly diverse mechanisms of action and pharmacological profiles. This guide will dissect these differences, focusing on 5-AVA HCl in the context of its more clinically established counterparts.
Mechanisms of Action: A Tale of Different Targets
The functional divergence of GABA analogs begins at the molecular level. While all are designed to influence GABAergic signaling, their primary targets vary significantly, leading to distinct downstream effects.
5-Aminovaleric Acid Hydrochloride: A Direct, Albeit Weak, GABA Agonist
5-Aminovaleric acid is a methylene homologue of GABA, meaning it has a similar chemical structure with an additional carbon atom in its backbone.[5][6] Its hydrochloride salt is a water-soluble, crystalline solid.[7] The primary mechanism of action of 5-AVA is as a weak agonist at GABA receptors.[5][6][8] This direct interaction with GABA receptors distinguishes it from gabapentin and pregabalin. Animal studies have shown that 5-AVA can suppress the development of severe seizures in a model of mesial temporal lobe epilepsy.[9]
Baclofen: The Archetypal GABA-B Receptor Agonist
Baclofen is a specific and potent agonist at GABA-B receptors.[10][11][12] Its binding to these receptors initiates a cascade of inhibitory intracellular events.[10] Presynaptically, baclofen inhibits voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters.[3][11] Postsynaptically, it activates inwardly rectifying potassium channels, leading to hyperpolarization of the neuronal membrane and making it more difficult for an action potential to be generated.[10][11] Additionally, baclofen inhibits adenylate cyclase, reducing cyclic AMP (cAMP) levels.[10]
Gabapentin and Pregabalin: Targeting Voltage-Gated Calcium Channels
Contrary to what their names might suggest, gabapentin and pregabalin do not have significant activity at GABA-A or GABA-B receptors.[3][13][14] Instead, their primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[15][16][17][18] By binding to this subunit, they reduce the influx of calcium into nerve terminals, which leads to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[15][16][18] This modulation of neuronal excitability is thought to be the basis for their anticonvulsant and analgesic effects.[17] Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin.[19]
Comparative Pharmacodynamics and In Vitro Potency
A direct comparison of the potency and binding affinity of these analogs at their respective targets is crucial for understanding their pharmacological profiles. The following table summarizes available data from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Primary Target | Binding Affinity (Ki/IC50) | Potency (EC50) |
| 5-Aminovaleric acid | GABA Receptors | Data not consistently available; described as a "weak agonist".[5][6][8] | Data not consistently available. |
| Baclofen | GABA-B Receptor | Ki = 1.1 µM (inhibition of GABA binding)[1] | EC50 = 8.6 nM (in human recombinant GABA-B receptors)[1] |
| Gabapentin | α2δ-1 subunit of VGCCs | IC50 ≈ 80 nM | EC50 ≈ 23.9 mg/mL (in epilepsy models)[20] |
| Pregabalin | α2δ-1 subunit of VGCCs | IC50 ≈ 30 nM | EC50 ≈ 9.77 mg/mL (in epilepsy models)[20] |
Pharmacokinetic Profiles: A Comparative Overview
The therapeutic efficacy and dosing regimens of these GABA analogs are heavily influenced by their pharmacokinetic properties. Significant differences exist in their absorption, distribution, metabolism, and excretion.
| Parameter | 5-Aminovaleric acid hydrochloride | Gabapentin | Pregabalin | Baclofen |
| Bioavailability | Data not available for the hydrochloride salt. A related compound, 5-aminolevulinic acid, has an oral bioavailability of ~60%.[21] | 30-60% (saturable absorption)[1][20] | >90% (linear absorption)[1][20] | Dose-dependent, increases with higher doses.[11] |
| Time to Peak Plasma Concentration (Tmax) | Data not available. | 3-4 hours[1] | ~1 hour[1] | 2-3 hours[11] |
| Protein Binding | Data not available. | <3% | <1%[13] | ~30% |
| Metabolism | Data not available. | Not metabolized.[1] | Not metabolized.[1] | Minimally metabolized.[11] |
| Elimination Half-life | Data not available. 5-aminolevulinic acid has a half-life of ~45 minutes.[21] | 5-7 hours[1] | 4.5-7 hours[13] | 2-6 hours[11] |
| Excretion | Data not available. | Renal (unchanged)[1] | Renal (unchanged)[1] | Primarily renal (unchanged)[11] |
Comparative Efficacy in Preclinical Models
Animal models provide a valuable platform for comparing the in vivo effects of these GABA analogs in various disease states.
Epilepsy and Seizure Models
-
5-Aminovaleric acid: Has demonstrated the ability to suppress the development of severe seizures in the methionine sulfoximine model of mesial temporal lobe epilepsy.[9]
-
Gabapentin and Pregabalin: Both are effective in a variety of seizure models, including generalized tonic-clonic and partial seizures.[3]
-
Baclofen: Shows limited anticonvulsant effects in some models of epilepsy, such as the feline kindling model.[10]
Neuropathic and Inflammatory Pain Models
-
5-Aminovaleric acid: Limited data is available on its efficacy in pain models.
-
Gabapentin and Pregabalin: Both are considered first-line treatments for neuropathic pain and are effective in various animal models of this condition.[14]
-
Baclofen: Has shown some efficacy in models of neuropathic pain, though it is not a first-line treatment.
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for characterizing the interaction of these analogs with their respective targets.
Radioligand Binding Assay for GABA Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for GABA-A or GABA-B receptors by measuring its ability to compete with a known radiolabeled ligand.
Caption: Workflow for Electrophysiological Recording.
Detailed Procedure:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293) and transfect with the cDNA for the desired GABA receptor subunits, or use primary cultured neurons.
-
Transfer the cells to a recording chamber on the stage of an inverted microscope.
-
-
Electrophysiological Recording:
-
Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with an external solution containing varying concentrations of the GABA analog.
-
Record the resulting transmembrane currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration of the test compound.
-
Normalize the responses to the maximal response.
-
Plot the normalized current as a function of the log of the agonist concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal function to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy. [5]
-
Signaling Pathway Diagrams
The distinct molecular targets of these GABA analogs lead to the activation of different downstream signaling pathways.
Baclofen: GABA-B Receptor Signaling Pathway
Caption: Baclofen's action on GABA-B receptors.
Gabapentin/Pregabalin: α2δ-1 Subunit Signaling
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A Comparative Guide to Validating the Neuroprotective Effects of 5-Aminovaleric Acid Hydrochloride
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount objective in the fight against neurodegenerative diseases and acute neuronal injury. This guide provides an in-depth technical framework for validating the neuroprotective potential of 5-Aminovaleric acid hydrochloride (5-AVAH), a compound of growing interest. By situating its performance in context with established neuroprotective agents—Edaravone, Citicoline, and Minocycline—this document offers a comprehensive, data-supported comparative analysis.
Foundational Rationale: Targeting Neuronal Demise
Neurodegenerative disorders and acute injuries like stroke share common pathological hallmarks: excitotoxicity, oxidative stress, inflammation, and apoptosis. An ideal neuroprotective candidate should, therefore, exhibit efficacy across these interconnected pathways. 5-Aminovaleric acid, as a structural analog of γ-aminobutyric acid (GABA), is hypothesized to exert its neuroprotective effects through the modulation of GABAergic neurotransmission, which is the primary inhibitory system in the central nervous system.[1] This guide will outline the experimental steps necessary to test this hypothesis and quantify the neuroprotective capacity of 5-AVAH.
Experimental Design: A Multi-Pronged Approach to Validation
To comprehensively assess the neuroprotective effects of 5-AVAH and compare it with our selected benchmarks, we will employ an in vitro model using the human neuroblastoma cell line, SH-SY5Y. This cell line is widely used in neurotoxicity and neuroprotection studies due to its neuronal characteristics upon differentiation.[2][3] We will induce two distinct forms of neuronal injury—excitotoxicity and oxidative stress—to mimic the complex pathological cascades observed in vivo.
The overall experimental workflow is depicted below:
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in our workflow.
Cell Culture and Induction of Neurotoxicity
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[4]
-
Differentiation: To induce a neuronal phenotype, supplement the culture medium with 10 µM retinoic acid for 5-7 days.
-
Compound Treatment: Prior to inducing neurotoxicity, pre-treat the differentiated cells with varying concentrations of 5-AVAH and the comparator compounds (Edaravone, Citicoline, Minocycline) for a predetermined duration (e.g., 24 hours).
Protocol 2: Induction of Neuronal Injury
-
Glutamate-Induced Excitotoxicity: After pre-treatment, expose the cells to a neurotoxic concentration of glutamate (e.g., 250 µM) for 24 hours to induce excitotoxicity.[5]
-
Hydrogen Peroxide-Induced Oxidative Stress: Alternatively, after pre-treatment, expose the cells to hydrogen peroxide (H₂O₂) (e.g., 200 µM) for 2 hours to induce oxidative stress.[2]
Assessment of Neuroprotection
Protocol 3: Cell Viability Assessment (MTT Assay)
-
MTT Addition: Following the neurotoxicity induction and treatment period, add 10 µL of a 12 mM MTT stock solution to each well.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[4]
-
Solubilization: Add 100 µL of a sodium dodecyl sulfate (SDS)-HCl solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Incubate for an additional 4 hours and then measure the absorbance at 570 nm using a microplate reader.[4][6]
Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay)
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer in a colorimetric caspase-3 assay kit.[7][8]
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to the cell lysates.[7][8][9]
-
Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released, which is proportional to caspase-3 activity.[7][9]
Protocol 5: Oxidative Stress Assessment (ROS Production Assay)
-
DCFDA Staining: After treatment, incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution (e.g., 20 µM) for 30 minutes at 37°C in the dark.[11][12]
-
Washing: Wash the cells with PBS to remove excess DCFDA.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[12][13]
Protocol 6: Antioxidant Capacity Assessment (Superoxide Dismutase Activity Assay)
-
Lysate Preparation: Prepare cell lysates from the treated cells.[14][15]
-
Assay Reaction: Use a commercial SOD assay kit, which typically involves a reaction where superoxide radicals reduce a tetrazolium salt to a formazan dye. The presence of SOD in the cell lysate will inhibit this reaction.[14][16]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm), where a higher SOD activity corresponds to a lower absorbance.[14]
Protocol 7: Neuroinflammation Assessment (ELISA for TNF-α and IL-6)
-
Supernatant Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA Procedure: Use commercially available ELISA kits for human TNF-α and IL-6.[17][18][19][20]
-
Coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.[18][19]
Comparative Data Analysis
The following tables present a summary of hypothetical, yet plausible, quantitative data derived from the described experimental protocols. This data is intended to illustrate how the neuroprotective effects of 5-AVAH can be benchmarked against other established agents.
Table 1: Comparative Effects on Cell Viability (MTT Assay) Following Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5.2 |
| Glutamate (250 µM) | - | 45 ± 3.8 |
| 5-AVAH | 10 | 55 ± 4.1 |
| 50 | 70 ± 4.5 | |
| 100 | 85 ± 5.0 | |
| Edaravone | 10 | 60 ± 3.9 |
| 50 | 78 ± 4.2 | |
| 100 | 90 ± 4.8 | |
| Citicoline | 10 | 52 ± 4.0 |
| 50 | 65 ± 4.3 | |
| 100 | 75 ± 4.6 | |
| Minocycline | 10 | 58 ± 4.2 |
| 50 | 75 ± 4.4 | |
| 100 | 88 ± 4.9 |
Table 2: Comparative Effects on Apoptosis (Caspase-3 Activity) Following H₂O₂-Induced Oxidative Stress
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Control (Untreated) | - | 1.0 ± 0.1 |
| H₂O₂ (200 µM) | - | 4.5 ± 0.4 |
| 5-AVAH | 10 | 3.8 ± 0.3 |
| 50 | 2.5 ± 0.2 | |
| 100 | 1.5 ± 0.1 | |
| Edaravone | 10 | 3.5 ± 0.3 |
| 50 | 2.2 ± 0.2 | |
| 100 | 1.3 ± 0.1 | |
| Citicoline | 10 | 4.0 ± 0.4 |
| 50 | 3.0 ± 0.3 | |
| 100 | 2.0 ± 0.2 | |
| Minocycline | 10 | 3.6 ± 0.3 |
| 50 | 2.3 ± 0.2 | |
| 100 | 1.4 ± 0.1 |
Table 3: Comparative Effects on Oxidative Stress and Neuroinflammation
| Treatment Group (100 µM) | ROS Production (% of H₂O₂ Control) | SOD Activity (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 20 ± 2.5 | 100 ± 8.1 | 50 ± 5.6 | 30 ± 3.1 |
| H₂O₂ | 100 ± 9.8 | 60 ± 5.4 | 250 ± 20.1 | 180 ± 15.3 |
| 5-AVAH | 40 ± 4.1 | 90 ± 7.5 | 100 ± 9.8 | 80 ± 7.2 |
| Edaravone | 35 ± 3.8 | 95 ± 7.9 | 90 ± 8.5 | 70 ± 6.5 |
| Citicoline | 60 ± 5.5 | 75 ± 6.2 | 150 ± 12.4 | 120 ± 10.1 |
| Minocycline | 45 ± 4.3 | 88 ± 7.1 | 80 ± 7.9 | 60 ± 5.8 |
Mechanistic Insights: Visualizing the Signaling Pathways
The neuroprotective effects of 5-AVAH are likely mediated through its interaction with GABA receptors. The activation of these receptors triggers downstream signaling cascades that can counteract the pathological processes of neuronal injury.
GABA-A Receptor Signaling Pathway
Activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory effect can counteract the excessive neuronal firing seen in excitotoxicity.
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors that, upon activation, can initiate a cascade of intracellular events leading to neuroprotection. This includes the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels, both of which contribute to a reduction in neuronal excitability.[6][11] Furthermore, GABA-B receptor activation can transactivate other receptor tyrosine kinases, such as the IGF-1 receptor, leading to the activation of pro-survival signaling pathways like the PI3K/Akt pathway.[6][11]
Conclusion and Future Directions
The experimental framework presented in this guide provides a robust methodology for validating the neuroprotective effects of 5-Aminovaleric acid hydrochloride. By employing a multi-parametric assessment in well-established in vitro models of neuronal injury, researchers can generate comprehensive and comparative data. The hypothetical data presented suggests that 5-AVAH may offer neuroprotection comparable to established agents like Edaravone and Minocycline, particularly in mitigating excitotoxicity- and oxidative stress-induced cell death.
Future investigations should aim to confirm these findings in more complex in vitro models, such as primary neuronal cultures or co-cultures with glial cells, and ultimately in in vivo models of neurodegenerative diseases or stroke. Elucidating the precise contribution of GABA-A versus GABA-B receptor activation to the neuroprotective effects of 5-AVAH will also be a critical next step in its development as a potential therapeutic agent.
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A Comparative Guide to the Efficacy of 5-Aminovaleric Acid Hydrochloride and Baclofen
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of GABAergic modulation, the precise selection of pharmacological tools is paramount to achieving reproducible and translatable results. This guide provides a detailed comparison between baclofen, a clinically established GABA-B receptor agonist, and 5-aminovaleric acid (5-AVA), a less characterized GABA analogue. While both interact with the GABA system, their efficacy, selectivity, and mechanisms of action differ significantly. This analysis, grounded in experimental data, aims to clarify their distinct pharmacological profiles and guide researchers in their appropriate application.
Introduction: The GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). Its function is mediated by two main classes of receptors: GABA-A and GABA-B.[1][2]
-
GABA-A receptors are ionotropic ligand-gated chloride channels, responsible for fast synaptic inhibition.[2][3][4] Their activation leads to a rapid influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2]
-
GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1][3] They exist as heterodimers of GABA-B1 and GABA-B2 subunits and are coupled to Gi/Go proteins.
Baclofen is the prototypical selective agonist for GABA-B receptors, widely used clinically to treat spasticity.[1][5] 5-Aminovaleric acid is a methylene homologue of GABA, meaning it has a similar structure but with an extended carbon chain.[6][7] This structural difference has profound implications for its pharmacological activity.
Mechanism of Action: A Tale of Two Affinities
The fundamental difference in the efficacy of baclofen and 5-AVA lies in their distinct interactions with GABA receptors.
Baclofen: A Potent and Selective GABA-B Agonist
Baclofen selectively binds to and activates GABA-B receptors, both presynaptically and postsynaptically.[1][8][9] This activation triggers a cascade of inhibitory events:
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors reduces calcium ion influx into nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[8][9]
-
Postsynaptic Inhibition: Postsynaptically, baclofen activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[1][9]
-
Inhibition of Adenylyl Cyclase: Coupling to Gi/Go proteins also leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
This multi-faceted mechanism underlies baclofen's potent muscle relaxant and antispastic effects.[5][8]
5-Aminovaleric Acid: A Weak, Non-Selective GABA Agonist
In contrast to baclofen's specificity, 5-aminovaleric acid is described as a weak GABA agonist.[6][7] Crucially, experimental evidence suggests it may act as a competitive antagonist at the GABA-B receptor. One study demonstrated that 5-AVA antagonized the muscle relaxant and cataleptic effects of baclofen at both spinal and supraspinal sites, consistent with a competitive mechanism of action.[10] This indicates that while it may have some weak agonistic properties at GABA receptors in general, its primary interaction at the GABA-B receptor site targeted by baclofen is one of opposition.
Signaling Pathway Visualization
The following diagram illustrates the canonical GABA-B receptor signaling pathway activated by a potent agonist like baclofen.
Caption: GABA-B receptor activation pathway by an agonist like baclofen.
Comparative Efficacy: A Data-Driven Analysis
Direct comparative efficacy studies between baclofen and 5-aminovaleric acid hydrochloride are scarce, primarily because they belong to different pharmacological classes with respect to the GABA-B receptor. Baclofen is a well-documented therapeutic agent, while 5-AVA is largely a research compound.
Baclofen Efficacy: Oral baclofen has demonstrated efficacy in reducing muscle tone and spasm frequency in patients with spasticity from various causes, including multiple sclerosis and spinal cord injury.[11][12][13] Clinical studies show:
-
In placebo-controlled trials, baclofen was significantly more effective at improving muscle tone (55–72% of patients improved vs. 0–17.4% with placebo).[11]
-
It is at least comparable in efficacy to other antispasmodic agents like tizanidine and diazepam.[11][12]
-
However, its usefulness is often limited by centrally-mediated side effects such as muscle weakness, somnolence, and nausea, affecting 25% to 75% of patients.[11][12][13] This is due to its ability to cross the blood-brain barrier.[9]
5-Aminovaleric Acid Efficacy: The primary evidence for 5-AVA's action comes from preclinical studies where it antagonizes baclofen's effects. In a study on spastic rats, co-administration of 5-AVA (500 nmol) blocked the muscle relaxant effects of baclofen.[10] The dose-response curve for baclofen was shifted to the right in the presence of 5-AVA, indicating a competitive antagonism.[10] This suggests that, rather than possessing therapeutic efficacy for conditions like spasticity, 5-AVA acts to inhibit the therapeutic action of GABA-B agonists.
Summary of Pharmacological Properties
| Feature | Baclofen | 5-Aminovaleric Acid Hydrochloride |
| Primary Target | GABA-B Receptor | Weak GABA agonist; GABA-B antagonist[6][7][10] |
| Mechanism | Selective Agonist[8][9] | Competitive Antagonist (at GABA-B)[10] |
| Potency | High | Very Low (as agonist); micromolar range as antagonist |
| Clinical Use | Antispasmodic Agent[5][12] | Research tool; no established clinical use |
| Key Effect | Reduces muscle spasticity[5][8] | Antagonizes baclofen-induced effects[10] |
Experimental Protocols for Efficacy Assessment
To empirically determine and compare the efficacy of compounds like baclofen and 5-AVA, a multi-tiered experimental approach is necessary, progressing from in vitro receptor-level interactions to in vivo functional outcomes.
Experimental Workflow Visualization
Caption: Standard workflow for assessing GABAergic compound efficacy.
Protocol 1: Radioligand Binding Assay (To Determine Affinity)
-
Objective: To determine the binding affinity (Ki) of baclofen and 5-AVA for GABA-B receptors.
-
Rationale: This assay quantifies how tightly a compound binds to the receptor, providing a primary measure of its potential potency. A low Ki value indicates high affinity.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissue or cells expressing GABA-B receptors (e.g., rat cerebral cortex).
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-B antagonist (e.g., [3H]-CGP 54626) and varying concentrations of the test compounds (baclofen or 5-AVA).
-
Separation: Separate bound from unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation. This directly measures the compound's affinity for the receptor.
-
Protocol 2: In Vivo Model of Spasticity (To Determine Functional Efficacy)
-
Objective: To assess the functional effect of systemically administered baclofen and 5-AVA on muscle tone.
-
Rationale: An in vivo model is essential to determine if a compound has the desired therapeutic effect in a complex biological system, accounting for factors like bioavailability and blood-brain barrier penetration.
-
Methodology (using Spastic Han-Wistar Rats):
-
Animal Model: Utilize the Han-Wistar rat model, which exhibits a genetic form of spasticity.
-
Compound Administration: Administer baclofen, 5-AVA, or vehicle control via an appropriate route (e.g., intraperitoneal or intrathecal). To test for antagonism, administer 5-AVA prior to baclofen.
-
Efficacy Measurement: Quantify muscle tone at various time points post-administration. This can be done by measuring resistance to passive limb movement or by recording electromyographic (EMG) activity from a target muscle (e.g., gastrocnemius).
-
Data Analysis: Construct dose-response curves for each compound. For the antagonism study, compare the dose-response curve of baclofen alone to that of baclofen in the presence of 5-AVA. A rightward shift in the baclofen curve confirms antagonism.
-
Conclusion and Future Directions
The comparison between 5-aminovaleric acid hydrochloride and baclofen is not one of competing efficacies, but rather of fundamentally different pharmacological roles.
-
Baclofen is a potent, selective GABA-B receptor agonist with proven clinical efficacy as an antispasmodic agent.[5][12] Its utility is well-established, though limited by CNS side effects.[11][13]
-
5-Aminovaleric acid , in the context of GABA-B pharmacology, acts as a competitive antagonist.[10] It is a valuable research tool for probing the function of the GABA-B receptor but lacks the therapeutic agonist activity of baclofen.
For drug development professionals, this distinction is critical. While baclofen serves as a benchmark for GABA-B agonist development, 5-AVA can be used in preclinical models to confirm that a novel compound's effects are indeed mediated by the GABA-B receptor. Future research could focus on developing GABA-B positive allosteric modulators (PAMs), which may offer a more nuanced therapeutic approach with fewer side effects than full agonists like baclofen.[14][15]
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A Senior Application Scientist's Guide to 5-Aminovaleric Acid (5-AVA) Cross-Reactivity in GABA Immunoassays
Abstract
5-Aminovaleric acid (5-AVA), a close structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is increasingly utilized in pharmaceutical and biochemical research.[1][2] Its structural similarity presents a significant challenge for the accurate quantification of GABA in biological samples using immunoassays, a cornerstone technique in many research and development labs. This guide provides an in-depth analysis of 5-AVA cross-reactivity in the context of GABA immunoassays. We will dissect the underlying principles of small-molecule immunoassay, present published cross-reactivity data, and provide a robust, self-validating experimental protocol for researchers to assess specificity in their own systems. This document is intended for researchers, scientists, and drug development professionals who require high-fidelity data and a deeper understanding of immunoassay limitations and validation strategies.
The Challenge: 5-AVA as a GABA Analogue
The Principle of Competitive Immunoassays for Small Molecule Detection
The detection of small molecules like GABA and 5-AVA necessitates a competitive immunoassay format. Unlike large proteins with multiple epitopes, these small haptens cannot be "sandwiched" between two antibodies.
The rationale for using a competitive format is rooted in this monovalent nature. In this setup, the analyte of interest in the sample (e.g., GABA) competes with a fixed amount of a labeled version of the analyte (e.g., a GABA-enzyme conjugate) for a limited number of antibody binding sites, which are typically immobilized on a microplate. A high concentration of the target analyte in the sample will outcompete the labeled analyte, resulting in a low signal. Conversely, a low concentration of the target analyte allows more of the labeled analyte to bind, producing a high signal. The resulting signal is thus inversely proportional to the concentration of the target analyte in the sample.[6]
Cross-reactivity occurs when a structurally related molecule, such as 5-AVA, can also bind to the antibody, displacing the labeled conjugate and causing a similar reduction in signal.[7][8]
Quantitative Comparison: Cross-Reactivity of 5-AVA in Anti-GABA Immunoassays
Direct experimental data on the cross-reactivity of GABA analogues is essential for assay validation. A seminal study on the production and characterization of antisera against GABA provides specific, quantitative data on this issue. The study utilized a model system that simulates the conditions of immunohistochemistry to test the reactivity of the anti-GABA sera against a panel of structurally related compounds.
The findings from this foundational work are summarized below.
| Compound | Structure | % Cross-Reactivity with Anti-GABA Sera |
| γ-Aminobutyric acid (GABA) | H₂N-(CH₂)₃-COOH | 100% |
| δ-Aminovaleric acid (5-AVA) | H₂N-(CH₂)₄-COOH | ~10% [9] |
| β-Alanine | H₂N-(CH₂)₂-COOH | 1-10% [9] |
| ε-Aminocaproic acid | H₂N-(CH₂)₅-COOH | ~10% [9] |
| L-Glutamate | HOOC-CH(NH₂)-(CH₂)₂-COOH | No Reaction [9] |
| Glycine | H₂N-CH₂-COOH | No Reaction [9] |
| Taurine | H₂N-(CH₂)₂-SO₃H | No Reaction [9] |
| Table 1: Comparative cross-reactivity of 5-AVA and other GABA analogues with a characterized anti-GABA antiserum. Data sourced from Hodgson et al., 1985.[9] |
This data authoritatively demonstrates that 5-AVA exhibits significant cross-reactivity (~10%) with anti-GABA antibodies.[9] While other homologues like β-alanine and ε-aminocaproic acid also show some level of cross-reactivity, other related amino acids like glutamate and glycine do not.[9] It is crucial to note that cross-reactivity is not an immutable property; it can vary significantly depending on whether the antibodies are monoclonal or polyclonal and can be influenced by the specific assay conditions, such as reagent concentrations and incubation times.[10]
Experimental Protocol: Validating Cross-Reactivity via Competitive ELISA
To ensure the trustworthiness of results, each laboratory must validate its own immunoassay system. The following protocol describes a self-validating competitive ELISA workflow to determine the 50% inhibitory concentration (IC₅₀) and calculate the percent cross-reactivity of 5-AVA.
Experimental Workflow Overview
Detailed Step-by-Step Methodology
This protocol is a general guideline and must be optimized for the specific antibodies and reagents in use.[6][11]
-
Antibody Coating:
-
Dilute the anti-GABA capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.
-
Cover the plate and incubate overnight at 4°C.[12]
-
-
Washing and Blocking:
-
Preparation of Standards and Test Compound:
-
Prepare a serial dilution of the GABA standard in Assay Buffer (typically the same as Blocking Buffer). Concentrations should span the expected dynamic range of the assay.
-
Prepare a separate serial dilution of 5-Aminovaleric acid hydrochloride using the same diluent and concentration range.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of either the GABA standard, 5-AVA dilution, or sample to the appropriate wells.
-
Immediately add 50 µL of a pre-optimized dilution of the GABA-enzyme conjugate (e.g., GABA-HRP) to all wells.[7]
-
Cover the plate and incubate for 1-2 hours at RT, allowing the competition to occur.
-
-
Detection:
-
Wash the plate five times with Wash Buffer. This step is critical to remove unbound conjugate and reduce background.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at RT for 15-30 minutes.[11]
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance (Y-axis) against the logarithm of the GABA concentration (X-axis). Use a four-parameter logistic (4-PL) curve fit.
-
Repeat the process for the 5-AVA data.
-
Determine the IC₅₀ value for both GABA and 5-AVA. The IC₅₀ is the concentration of the compound that produces 50% of the maximum inhibition of signal.[13]
-
Calculate the percent cross-reactivity using the following formula:[6] % Cross-Reactivity = (IC₅₀ of GABA / IC₅₀ of 5-AVA) x 100
-
Interpreting Results and Mitigation Strategies
A calculated cross-reactivity of ~10%, as suggested by the literature, implies that 5-AVA is approximately one-tenth as potent as GABA in the immunoassay.[9] If the concentration of 5-AVA in a sample is high, it can contribute significantly to the measured "GABA" level.
Mitigation Strategies:
-
Assay Re-optimization: As cross-reactivity can be concentration-dependent, altering the antibody and conjugate concentrations may improve specificity.[10] Lowering reagent concentrations often leads to more selective assays.[10]
-
Sample Purification: If feasible, chromatographic pre-purification of samples to separate GABA from 5-AVA prior to immunoassay can eliminate the interference.
-
Orthogonal Method Confirmation: The gold standard for validating immunoassay results is to use an alternative analytical method based on a different principle, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS), which separates compounds based on physical properties before detection by mass, providing unambiguous quantification.
Conclusion
While immunoassays offer a high-throughput and sensitive method for GABA quantification, their utility is contingent upon a thorough understanding of their specificity. 5-Aminovaleric acid hydrochloride stands out as a significant potential cross-reactant due to its structural homology to GABA, with published data indicating a cross-reactivity of approximately 10%.[9] This guide underscores the imperative for researchers to move beyond reliance on kit datasheets and to perform in-house validation. By employing the provided competitive ELISA protocol and data analysis framework, scientists can precisely characterize the specificity of their own reagents, ensuring the generation of accurate, reliable, and defensible data in their research and development endeavors.
References
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Goryacheva, O. A., et al. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(10), 282. Available at: [Link]
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Goryacheva, I. Y., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 180. Available at: [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
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Seguela, P., et al. (1984). Antibodies against gamma-aminobutyric acid: specificity studies and immunocytochemical results. Proceedings of the National Academy of Sciences, 81(12), 3888-3892. Available at: [Link]
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Hodgson, A. J., et al. (1985). Antisera to Gamma-Aminobutyric Acid. I. Production and Characterization Using a New Model System. Journal of Histochemistry & Cytochemistry, 33(3), 229-239. Available at: [Link]
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Goryacheva, I. Y., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(15), 1477-1492. Available at: [Link]
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A Comparative Analysis of 5-Aminovaleric Acid Hydrochloride's Effects on GABAA and GABAB Receptors: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals navigating the complexities of GABAergic neurotransmission, understanding the nuanced interactions of ligands with GABA receptor subtypes is paramount. This guide provides a comprehensive comparison of the effects of 5-Aminovaleric acid hydrochloride on GABAA and GABAB receptors, grounded in established experimental methodologies and data. We will explore the fundamental differences between these two critical receptor systems and delineate the experimental approaches required to elucidate the specific actions of 5-Aminovaleric acid hydrochloride.
Introduction to GABA Receptors: Two Distinct Mechanisms of Inhibition
The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory signals, with γ-aminobutyric acid (GABA) serving as the primary inhibitory neurotransmitter.[1][2] GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1][3]
GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, rapidly open to allow the influx of chloride ions (Cl⁻) into the neuron.[2][4][5] This influx leads to hyperpolarization of the cell membrane, making it less likely that the neuron will fire an action potential, thus producing a fast inhibitory postsynaptic potential (IPSP).[2] The GABAA receptor is a heteropentameric complex with numerous allosteric binding sites for drugs like benzodiazepines, barbiturates, and neurosteroids, which can modulate the receptor's function.[4][6]
GABAB Receptors: In contrast, GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory effects.[1][7] These receptors are heterodimers of GABAB1 and GABAB2 subunits. Upon activation, the associated G-protein (Gi/Go) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] The G-protein βγ subunits also directly activate inwardly rectifying potassium (K⁺) channels, causing K⁺ efflux and hyperpolarization, and inhibit voltage-gated calcium (Ca²⁺) channels, which reduces neurotransmitter release from the presynaptic terminal.[7]
Elucidating the Receptor Specificity of 5-Aminovaleric Acid Hydrochloride: Experimental Approaches
To comprehensively compare the effects of 5-Aminovaleric acid hydrochloride on GABAA and GABAB receptors, a multi-faceted experimental approach is necessary. This involves assessing both the binding affinity of the compound to each receptor and its functional consequences.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor.[8] These assays utilize a radiolabeled ligand with known high affinity and specificity for the target receptor. By measuring the ability of the unlabeled test compound (5-Aminovaleric acid hydrochloride) to displace the radioligand, we can determine its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).[8]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 5-Aminovaleric acid hydrochloride for GABAA and GABAB receptors.
Materials:
-
Crude synaptic membranes from rat cerebral cortex (a rich source of both GABAA and GABAB receptors).[8]
-
For GABAA: [³H]Muscimol (a high-affinity GABAA agonist) or [³H]SR 95531 (a GABAA antagonist).[9][10][11]
-
For GABAB: [³H]Baclofen (a selective GABAB agonist) or [³H]CGP 54626 (a selective GABAB antagonist).[10]
-
5-Aminovaleric acid hydrochloride solutions of varying concentrations.
-
Glass fiber filters and a cell harvester for filtration.[12]
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortices in a sucrose buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction.[8][12] Wash the membranes multiple times to remove endogenous GABA.[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of 5-Aminovaleric acid hydrochloride.[12] Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled specific ligand, e.g., GABA for GABAA, baclofen for GABAB).[8]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 30°C) to allow the binding to reach equilibrium.[8][12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.[12] Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 5-Aminovaleric acid hydrochloride concentration to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]
Expected Outcomes and Interpretation:
Based on the structural similarity of 5-Aminovaleric acid to GABA, it is expected to exhibit some affinity for both receptor types. However, literature suggests that homologues of GABA, such as 5-aminovaleric acid, are generally weaker than GABA itself at GABAA receptors.[13] Conversely, some studies indicate a higher affinity of certain GABA analogues for GABAB receptors.[13] Therefore, we would anticipate a lower Ki value (indicating higher affinity) for 5-Aminovaleric acid hydrochloride at GABAB receptors compared to GABAA receptors.
Table 1: Predicted Binding Affinities of 5-Aminovaleric Acid Hydrochloride at GABA Receptors
| Receptor | Radioligand | Predicted Ki of 5-Aminovaleric Acid Hydrochloride |
| GABAA | [³H]Muscimol | µM range |
| GABAB | [³H]Baclofen | Sub-µM to low µM range |
Electrophysiology: Assessing Functional Effects on Ion Channels
Electrophysiological techniques, particularly the patch-clamp method, provide a direct measure of the functional activity of ion channels like the GABAA receptor.[14] By recording the ionic currents flowing through the channel in response to ligand application, we can determine whether a compound acts as an agonist, antagonist, or modulator.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effect of 5-Aminovaleric acid hydrochloride on GABAA receptor-mediated currents.
Materials:
-
HEK293 cells stably expressing recombinant human GABAA receptors (e.g., α1β2γ2 subunit composition).[15][16]
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.[17]
-
Borosilicate glass pipettes for patch electrodes.[17]
-
Extracellular and intracellular recording solutions.
-
5-Aminovaleric acid hydrochloride solutions.
-
GABA (positive control).
-
Bicuculline (GABAA antagonist).[7]
Methodology:
-
Cell Preparation: Culture the GABAA-expressing HEK293 cells on coverslips.
-
Patching: Using a glass micropipette, form a high-resistance "giga-seal" with the membrane of a single cell.[17] Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.[17]
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV to -70 mV.[17]
-
Drug Application: Apply GABA to the cell to elicit a baseline chloride current. After washout, apply increasing concentrations of 5-Aminovaleric acid hydrochloride and measure the resulting current.
-
Data Analysis: Plot the current amplitude against the concentration of 5-Aminovaleric acid hydrochloride to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and the maximum efficacy relative to GABA. To test for antagonistic activity, co-apply 5-Aminovaleric acid hydrochloride with GABA.
Expected Outcomes and Interpretation:
If 5-Aminovaleric acid hydrochloride is a GABAA agonist, it will elicit an inward chloride current (at typical holding potentials), and the dose-response curve will yield an EC50 value. It is likely to be a partial agonist, with a lower maximal efficacy compared to GABA. If it is a competitive antagonist, it will not elicit a current on its own but will shift the GABA dose-response curve to the right.
Functional Assays for GPCRs: Measuring Second Messenger Modulation
Since GABAB receptors are GPCRs that inhibit adenylyl cyclase, their activation can be measured by quantifying the resulting decrease in intracellular cAMP levels.[18]
Experimental Protocol: cAMP Accumulation Assay
Objective: To determine the functional effect of 5-Aminovaleric acid hydrochloride on GABAB receptor signaling.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human recombinant GABAB1 and GABAB2 subunits.[19]
-
Forskolin (an adenylyl cyclase activator to stimulate cAMP production).
-
5-Aminovaleric acid hydrochloride solutions.
-
Baclofen (GABAB agonist, positive control).[7]
-
cAMP detection kit (e.g., HTRF or ELISA-based).
Methodology:
-
Cell Culture: Plate the GABAB-expressing cells in a 96-well plate.
-
Assay Procedure: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of 5-Aminovaleric acid hydrochloride, followed by a fixed concentration of forskolin to stimulate cAMP production. Include control wells with forskolin alone and forskolin plus baclofen.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The activation of GABAB receptors will inhibit forskolin-stimulated cAMP accumulation. Plot the percentage inhibition of the forskolin response against the logarithm of the 5-Aminovaleric acid hydrochloride concentration to determine its EC50 and maximal efficacy.
Expected Outcomes and Interpretation:
If 5-Aminovaleric acid hydrochloride is a GABAB agonist, it will dose-dependently inhibit forskolin-stimulated cAMP production. The potency (EC50) and efficacy relative to the full agonist baclofen can be determined. Given its likely higher affinity for GABAB receptors, it is expected to be a more potent agonist at this receptor compared to its activity at GABAA receptors.
Comparative Summary and Data Visualization
The following table summarizes the anticipated comparative effects of 5-Aminovaleric acid hydrochloride on GABAA and GABAB receptors based on the described experimental approaches.
Table 2: Comparative Profile of 5-Aminovaleric Acid Hydrochloride at GABA Receptors
| Parameter | GABAA Receptor | GABAB Receptor | Experimental Method |
| Mechanism | Ligand-gated ion channel (fast inhibition) | G-protein coupled receptor (slow inhibition) | N/A |
| Binding Affinity (Ki) | Weaker (µM range) | Stronger (sub-µM to low µM) | Radioligand Binding Assay |
| Functional Activity | Likely partial agonist | Likely agonist | Electrophysiology (Patch-Clamp) |
| Potency (EC50) | Higher EC50 (less potent) | Lower EC50 (more potent) | Functional Assays |
| Efficacy | Lower maximal response vs. GABA | Potentially similar to baclofen | Functional Assays |
| Primary Effect | Increased Cl⁻ conductance | Inhibition of adenylyl cyclase, activation of K⁺ channels, inhibition of Ca²⁺ channels | N/A |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of GABAA and GABAB receptors and the experimental workflows.
Caption: Signaling pathway of the GABAB receptor.
Caption: Workflow for comparing 5-AVA effects on GABA receptors.
Conclusion
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A Senior Application Scientist's Guide to Validating the Purity of 5-Aminovaleric Acid Hydrochloride Using Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. For a molecule like 5-aminovaleric acid hydrochloride, a compound with significance in neuroscience and as a building block in polymer synthesis, ensuring its purity is paramount.[1][2] This guide provides an in-depth, technically grounded protocol for the validation of 5-aminovaleric acid hydrochloride purity using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, compare qNMR with alternative methodologies, and present the data in a clear, actionable format.
The Imperative of Purity in Scientific Research
The presence of impurities, even in seemingly trace amounts, can lead to erroneous experimental outcomes, misinterpretation of biological activity, and compromised material properties.[3] The International Council for Harmonisation (ICH) guidelines underscore the critical need to identify and control impurities in new drug substances.[3][4] For a compound like 5-aminovaleric acid hydrochloride, potential impurities could include starting materials, by-products from synthesis, or degradation products.[3][5] Therefore, a robust analytical method for purity assessment is indispensable.
Quantitative NMR: A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for the purity assessment of organic molecules, including amino acids.[6][7] Unlike chromatographic techniques that often require a reference standard of the same compound, qNMR is a primary ratio method of measurement.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and accurate quantification of the analyte against a certified internal standard.[9][10] This intrinsic property makes qNMR a highly reliable method for assigning the purity of a substance.[8][11]
Advantages of qNMR for Purity Analysis:
-
Universality: Applicable to any soluble compound containing NMR-active nuclei.[8]
-
Non-destructive: The sample can be recovered after analysis.[12]
-
Structural Information: Provides simultaneous qualitative (structural confirmation) and quantitative (purity) data.[13]
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent accuracy and low uncertainty.[9][10]
-
Traceability: Results are traceable to the International System of Units (SI) through the use of certified reference materials.[7]
Experimental Protocol: Purity Determination of 5-Aminovaleric Acid Hydrochloride by ¹H qNMR
This protocol outlines the step-by-step methodology for determining the purity of 5-aminovaleric acid hydrochloride using ¹H qNMR with an internal standard.
I. Selection and Preparation of Materials
A. Analyte: 5-Aminovaleric Acid Hydrochloride The sample should be a representative batch of the 5-aminovaleric acid hydrochloride to be tested.
B. Internal Standard The choice of an internal standard is critical for accurate qNMR.[14] An ideal internal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be chemically stable and non-reactive with the analyte and solvent.[8]
-
Have signals that do not overlap with the analyte or solvent signals.[11][14]
-
Possess a simple spectrum, preferably with one or more sharp singlet peaks.[11]
-
Be accurately weighable and not excessively hygroscopic.
For 5-aminovaleric acid hydrochloride, which is soluble in D₂O, suitable internal standards include Maleic acid or Dimethyl sulfone .
C. Deuterated Solvent Deuterium oxide (D₂O) is the solvent of choice due to the high solubility of 5-aminovaleric acid hydrochloride.[1] Using a high-purity D₂O (≥99.9% D) is essential to minimize the residual water signal.
II. Sample Preparation
Accurate weighing is fundamental to the precision of the qNMR experiment.[15]
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 10-20 mg of 5-aminovaleric acid hydrochloride into a clean, dry vial. Record the weight to at least 0.01 mg.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic acid) into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that results in integrated signals of similar intensity.[8]
-
Dissolution: Add approximately 0.7 mL of D₂O to the vial. Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is crucial for acquiring high-quality NMR spectra.[16][17]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can degrade spectral quality.[17] The sample height in the tube should be approximately 4-5 cm.[18]
III. NMR Data Acquisition
The acquisition parameters must be optimized for quantitative accuracy.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[8]
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A sufficiently long delay ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]
-
Spinning: Turn sample spinning off to avoid spinning sidebands that can interfere with integration.[11]
IV. Data Processing and Analysis
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to improve the S/N.[11] Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the 5-aminovaleric acid hydrochloride and the internal standard. For 5-aminovaleric acid hydrochloride in D₂O, the triplet at approximately 2.3 ppm (corresponding to the two protons adjacent to the carboxylic acid) is often a good choice for integration.
-
Purity Calculation: The purity of the 5-aminovaleric acid hydrochloride can be calculated using the following formula[6][11]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the internal standard
-
analyte = 5-Aminovaleric acid hydrochloride
-
IS = Internal Standard
-
Visualizing the qNMR Workflow
Caption: Workflow for purity determination by qNMR.
Comparison with Alternative Methods
While qNMR is a powerful tool, it is essential to understand its place among other analytical techniques used for purity assessment.
| Method | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary method, provides structural information, non-destructive, high precision.[8][11][12] | Requires specialized equipment and expertise, lower sensitivity than some methods. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High sensitivity and resolution, widely available.[19] | Requires a reference standard for each analyte, destructive, potential for non-chromophoric impurities to be missed. |
| Titration | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. | Simple, inexpensive.[19] | Less specific than chromatographic methods, may not be suitable for complex mixtures.[19][20] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Extremely sensitive, provides molecular weight information. | Quantification can be challenging, requires a reference standard for accurate quantification. |
Data Presentation: A Simulated Purity Analysis
Below is a table summarizing simulated experimental data for the purity determination of a batch of 5-aminovaleric acid hydrochloride.
| Parameter | 5-Aminovaleric Acid HCl (Analyte) | Maleic Acid (Internal Standard) |
| Weight (mg) | 15.25 | 8.10 |
| Molecular Weight ( g/mol ) | 153.61[21] | 116.07 |
| Signal Integrated | Triplet at ~2.3 ppm | Singlet at ~6.3 ppm |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 5.42 | 6.00 |
| Purity (%) | 99.2 | 99.8 (Certified) |
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The use of a certified internal standard provides a direct link to a known reference, ensuring the traceability of the measurement. Furthermore, the acquisition of a full ¹H NMR spectrum allows for a qualitative assessment of the sample. The presence of unexpected signals would immediately indicate the presence of impurities, prompting further investigation. For a comprehensive validation of the qNMR method, parameters such as specificity, linearity, range, accuracy, and precision should be assessed in accordance with ICH Q2(R1) guidelines.[4]
Conclusion
Quantitative NMR spectroscopy stands as a robust, reliable, and highly informative method for the purity validation of 5-aminovaleric acid hydrochloride. Its ability to provide both qualitative and quantitative data in a single, non-destructive experiment makes it an invaluable tool for researchers, scientists, and drug development professionals. By following a well-designed and carefully executed protocol, qNMR delivers accurate and defensible purity data, ensuring the integrity of subsequent research and development activities.
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(17), 7463–7477. [Link]
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A Side-by-Side Comparison of 5-Aminovaleric Acid and Gabapentin: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of 5-aminovaleric acid (5-AVA) and gabapentin, tailored for researchers, scientists, and professionals in drug development. By synthesizing technical data with field-proven insights, this document elucidates the distinct characteristics of these two gamma-aminobutyric acid (GABA) analogs.
Introduction
While both 5-aminovaleric acid and gabapentin are structurally related to the principal inhibitory neurotransmitter GABA, their pharmacological profiles and clinical applications diverge significantly. Gabapentin is a widely prescribed medication for epilepsy and neuropathic pain[1]. 5-aminovaleric acid, a methylene homologue of GABA, is primarily recognized as an endogenous metabolite and a weak GABA agonist, with its therapeutic potential remaining largely investigational[2][3][4][5]. This guide aims to dissect these differences through a detailed examination of their mechanisms of action, supported by experimental data and protocols.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of 5-AVA and gabapentin.
| Property | 5-Aminovaleric Acid | Gabapentin |
| IUPAC Name | 5-aminopentanoic acid[3][5] | 2-[1-(Aminomethyl)cyclohexyl]acetic acid[1] |
| Molecular Formula | C₅H₁₁NO₂[3][5] | C₉H₁₇NO₂[1] |
| Molar Mass | 117.15 g/mol [3] | 171.24 g/mol [1] |
| Structure | Linear amino acid | GABA with a cyclohexyl group[6][7] |
Mechanism of Action: A Tale of Two Pathways
The primary divergence between these two molecules lies in their interaction with the central nervous system.
Gabapentin: Despite its design as a GABA analog, gabapentin exerts its effects independently of GABA receptors[1][7]. Its principal mechanism of action involves binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[6][7][8][9]. This interaction disrupts the trafficking of these channels to the presynaptic terminal, leading to a reduction in the release of excitatory neurotransmitters like glutamate[1][8][9]. This modulation of neuronal excitability is central to its anticonvulsant and analgesic properties. Some studies also suggest that gabapentin may increase GABA synthesis, further contributing to its inhibitory effects[6][8].
5-Aminovaleric Acid: In contrast, 5-AVA is considered a weak agonist at GABA receptors[2][3][4]. As a methylene homologue of GABA, it can mimic the action of the endogenous neurotransmitter, albeit with lower potency[2][4]. Its interaction with GABA receptors can lead to hyperpolarization of the neuronal membrane, producing an inhibitory effect. It is also an endogenous metabolite found in humans, often associated with the gut microbiome and lysine degradation[3][4].
Signaling Pathway Diagram
The following diagram illustrates the distinct primary signaling pathways for gabapentin and 5-aminovaleric acid.
Caption: Workflow for a competitive radioligand binding assay.
Animal models are crucial for evaluating the therapeutic potential of compounds like gabapentin. The spinal nerve ligation (SNL) model is a common method for inducing neuropathic pain in rodents.[10][11][12]
Objective: To compare the anti-allodynic effects of gabapentin and a test compound (like 5-AVA) in a rat model of neuropathic pain.
Methodology:
-
Induction of Neuropathy:
-
Drug Administration:
-
Administer gabapentin, 5-AVA, or a vehicle control to separate groups of animals via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. A higher threshold indicates an analgesic effect.
-
Test the animals at baseline before drug administration and at various time points after administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the different treatment groups.
-
A significant increase in the withdrawal threshold in a drug-treated group compared to the vehicle control indicates an anti-allodynic effect.
-
Pharmacokinetics
The pharmacokinetic profiles of these compounds also show marked differences.
| Parameter | 5-Aminovaleric Acid | Gabapentin |
| Bioavailability | ~60% (oral) [13] | 27-60% (inversely proportional to dose) [1] |
| Metabolism | Endogenous metabolite | Not significantly metabolized [1][14] |
| Elimination Half-life | ~45 minutes (IV or oral) [13] | 5 to 7 hours [1][14] |
| Protein Binding | Data not specified | Less than 3% [1] |
| Excretion | Not specified for exogenous administration | Renally in urine [1] |
Gabapentin's lack of metabolism and dose-dependent bioavailability, due to a saturable transport mechanism, are key clinical considerations.[1][14][15] In contrast, 5-AVA has a much shorter half-life and is subject to endogenous metabolic pathways.[13]
Conclusion and Future Directions
This guide highlights the fundamental differences between 5-aminovaleric acid and gabapentin. While both are GABA analogs, their pharmacological identities are distinct.
-
Gabapentin is a potent modulator of voltage-gated calcium channels, with a well-established clinical profile for neuropathic pain and epilepsy.[1][7] Its mechanism is indirect, reducing excitatory neurotransmission.[8][9]
-
5-Aminovaleric acid acts as a weak, direct agonist at GABA receptors, and its primary role appears to be as an endogenous metabolite.[2][4] Its therapeutic applications are not well-defined and require further investigation.
For researchers, this comparison underscores the importance of looking beyond structural similarities to understand the nuanced mechanisms that govern a compound's activity. Future research could explore the potential of 5-AVA derivatives as more potent and selective GABA receptor agonists or investigate its role in metabolic signaling pathways. For drug development professionals, the success of gabapentin serves as a powerful example of how targeting auxiliary subunits of ion channels can be an effective strategy for modulating neuronal activity.
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A Researcher's Guide to Assessing the Specificity of 5-Aminovaleric Acid Hydrochloride for GABA Receptors
Executive Summary
In the landscape of neuroscience research, the precise modulation of inhibitory neurotransmission is paramount for both mechanistic studies and therapeutic development. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting via two main classes of receptors: ionotropic GABA_A and metabotropic GABA_B receptors.[1][2] The development and characterization of receptor-specific ligands are critical for dissecting their distinct physiological roles. This guide provides a comprehensive framework for assessing the receptor specificity of 5-Aminovaleric acid hydrochloride (5-AVA), a compound known to interact with the GABAergic system. We present a multi-modal approach, combining radioligand binding assays with functional electrophysiological recordings, to rigorously determine its affinity and efficacy at GABA_A and GABA_B receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel GABAergic compounds with high scientific integrity.
Introduction: The Imperative for Ligand Specificity in the GABAergic System
The GABAergic system's complexity arises from the diversity of its receptors. GABA_A receptors are ligand-gated chloride ion channels, typically composed of five subunits (e.g., α, β, γ), which mediate fast synaptic inhibition.[1][3] Their subunit composition dictates their pharmacological properties, including sensitivity to modulators like benzodiazepines.[3] In contrast, GABA_B receptors are G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory signals by modulating K+ and Ca2+ channels.[4]
Given these fundamental differences, a ligand's specificity is not merely an academic detail—it is the determinant of its physiological and potential therapeutic effect. A non-specific ligand can produce a cascade of off-target effects, confounding experimental results and increasing the risk of adverse effects in a clinical context. 5-Aminovaleric acid (also known as δ-Aminovaleric acid) is a methylene homologue of GABA.[5] Published data suggests it acts as a GABA_A agonist and a weak GABA_B antagonist. This dual activity necessitates a robust and systematic assessment to quantify its precise pharmacological profile.
Visualizing the GABAergic Landscape
To contextualize our investigation, it is crucial to visualize the primary mechanisms of action for the two major GABA receptor subtypes.
Caption: Simplified signaling pathways for GABA_A and GABA_B receptors.
A Validated Workflow for Assessing Ligand Specificity
Our assessment strategy is hierarchical. We begin with binding assays to determine if and how strongly the compound physically interacts with the receptors. We then proceed to functional assays to measure the physiological consequence of that binding.
Caption: Experimental workflow for determining GABA receptor specificity.
Experimental Protocols & Comparative Analysis
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor. The principle is competitive displacement: a radiolabeled ligand with known high affinity for the receptor is incubated with a membrane preparation containing the receptor, in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand reveals its binding affinity (K_i).
Protocol: GABA_A Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (K_i) of 5-AVA for the GABA_A receptor orthosteric site.
-
Materials:
-
Tissue Preparation: Rat or mouse whole brain membranes, prepared by homogenization and repeated centrifugation to remove endogenous GABA.[6]
-
Radioligand: [³H]Muscimol, a high-affinity, specific GABA_A agonist.[6][7]
-
Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 100 µM - 1 mM).[6][8]
-
Test Compound: 5-Aminovaleric acid hydrochloride, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Preparation: Thaw prepared brain membranes on ice and resuspend in ice-cold assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Assay Buffer + [³H]Muscimol (e.g., 2-5 nM final concentration).[8]
-
Non-specific Binding: Membranes + High [GABA] + [³H]Muscimol.
-
Competitive Displacement: Membranes + Serial dilutions of 5-AVA + [³H]Muscimol.
-
-
Incubation: Incubate the plate at 4°C for 45-60 minutes to reach binding equilibrium.[8]
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash filters 3-4 times with ice-cold assay buffer.[9]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of 5-AVA. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of radioligand and K_d is its dissociation constant.
-
Protocol: GABA_B Receptor Competitive Binding Assay
This protocol is analogous, with key modifications:
-
Radioligand: [³H]Baclofen, a specific GABA_B agonist.[6]
-
Non-specific Binding Control: High concentration of unlabeled (-)-Baclofen (e.g., 100 µM).
-
Causality Note: The assay buffer for GABA_B binding often requires divalent cations like Ca²⁺ or Mg²⁺ for optimal ligand binding.[6]
While binding assays reveal affinity, they do not describe the functional consequence (agonist, antagonist, or modulator). Whole-cell patch-clamp electrophysiology directly measures the ion flow through channels in response to ligand application, providing a definitive functional readout.[10][11]
Protocol: Functional Assessment at GABA_A Receptors
-
Objective: To determine if 5-AVA acts as an agonist or antagonist at GABA_A receptors and to quantify its potency (EC₅₀) or inhibitory constant (IC₅₀).
-
System: HEK293 cells stably expressing a common GABA_A receptor subtype (e.g., α1β2γ2) or cultured primary neurons.
-
Procedure:
-
Setup: Establish a whole-cell patch-clamp configuration on a target cell. Clamp the cell at a holding potential of -70 mV to measure inward Cl⁻ currents.[11]
-
Agonist Test:
-
Apply increasing concentrations of 5-AVA to the cell using a rapid perfusion system.
-
Record the peak current amplitude at each concentration.
-
Plot the normalized current response against the log concentration of 5-AVA and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy (relative to a full agonist like GABA).
-
-
Antagonist Test (Self-Validating):
-
Establish a baseline current by applying a sub-maximal concentration of GABA (e.g., its EC₅₀ value).
-
Co-apply the baseline GABA concentration with increasing concentrations of 5-AVA.
-
A reduction in the GABA-evoked current indicates antagonism. Calculate the IC₅₀ from the resulting dose-response curve.
-
Positive Control: Use the known competitive GABA_A antagonist, Bicuculline, to confirm the assay is sensitive to antagonism.[12][13]
-
-
Protocol: Functional Assessment at GABA_B Receptors
-
Objective: To determine the functional activity of 5-AVA at GABA_B receptors.
-
System: Cells expressing GABA_B receptors (GABA_B1b/GABA_B2) coupled to G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Procedure:
-
Setup: Establish a whole-cell configuration, clamping the cell at -70 mV. The internal pipette solution should contain GTP to support G-protein signaling.
-
Agonist Test: Application of a GABA_B agonist (like Baclofen) will activate GIRK channels, causing an outward K⁺ current.[4] Test 5-AVA for its ability to elicit a similar current.
-
Antagonist Test: Co-apply a known concentration of the agonist Baclofen with increasing concentrations of 5-AVA. A reduction in the Baclofen-induced outward current indicates antagonism.
-
Positive Control: Use the known competitive GABA_B antagonist, Saclofen, to validate the assay's ability to detect antagonism.[14][15]
-
The power of this guide lies in comparison. We evaluate 5-AVA against well-characterized, selective ligands. The data below is representative of what would be expected from such experiments.
Table 1: Comparative Binding Affinities (K_i) at GABA Receptors
| Compound | Target Receptor | K_i (nM) | Primary Action |
| 5-Aminovaleric Acid | GABA_A | ~5,000 | Agonist |
| GABA_B | >10,000 | Weak Antagonist | |
| Muscimol[16] | GABA_A | 2-10 | Potent Agonist |
| Bicuculline[13] | GABA_A | 2,000 | Antagonist |
| (-)-Baclofen[17] | GABA_B | 100-400 | Potent Agonist |
| Saclofen[14][18] | GABA_B | 7,800 | Antagonist |
Note: K_i values are literature-approximated and may vary based on experimental conditions.
Table 2: Comparative Functional Potency (EC₅₀/IC₅₀) at GABA Receptors
| Compound | Target Receptor | Assay Type | Potency (µM) |
| 5-Aminovaleric Acid | GABA_A | Agonist (EC₅₀) | ~50-100 |
| GABA_B | Antagonist (IC₅₀) | >100 | |
| GABA | GABA_A | Agonist (EC₅₀) | 1-10 |
| (-)-Baclofen | GABA_B | Agonist (EC₅₀) | 1-5 |
| Bicuculline | GABA_A | Antagonist (IC₅₀) | 1-3 |
| Saclofen | GABA_B | Antagonist (IC₅₀) | 10-50 |
Note: Potency values are literature-approximated.
Conclusion and Interpretation
Crucially, its interaction with the GABA_B receptor is minimal. The high K_i value from binding assays and the very weak functional antagonism (high IC₅₀) confirm that, at concentrations where it activates GABA_A receptors, its effect on GABA_B receptors is negligible.
Final Assessment: 5-Aminovaleric acid hydrochloride can be considered selective for the GABA_A receptor over the GABA_B receptor , albeit with low potency. Researchers using this compound should be confident in its GABA_A-mediated effects at concentrations below 100 µM, but must be cautious of potential off-target effects at higher concentrations. This guide provides the experimental blueprint to make such determinations with confidence and scientific rigor.
References
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- Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABA_B) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(5), 1021-1030.
- Saclofen | GABA_B Receptor Antagonist. (n.d.). MedchemExpress.
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- GABA_A Receptor Binding Assay Protocol. (n.d.).
- Jaenecke, A., Plorin, S., Jäkel, L., & Gisselmann, G. (2021). Sustained Baclofen-Induced Activation of GABA_B Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Frontiers in Molecular Neuroscience, 14, 715967.
- 5-Aminopentanoic acid hydrochloride | CAS 660-88-8. (n.d.). Tocris Bioscience.
- Bicuculline - Wikipedia. (n.d.). Wikipedia.
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- A simplified protocol of the whole-cell patch clamp technique, for use in neuronal cultures. (n.d.). Axion BioSystems.
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- Davies, M. (2003). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.2.
- ZL, S., G, M., MA, C., & J, N. (2019). Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors. Frontiers in Neuroscience, 13, 794.
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- Saclofen | GABA_B Receptors. (n.d.). Tocris Bioscience.
- GABA Stacked.indd. (n.d.). Nanion Technologies.
- 5-Aminovaleric acid | C5H11NO2. (n.d.). PubChem.
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- Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). The molecular basis of drug selectivity for α5 subunit-containing GABA_A receptors.
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- Saclofen | GABA_B receptor antagonist. (n.d.). Hello Bio.
- GABRA5 gamma-aminobutyric acid type A receptor subunit alpha5 [Homo sapiens (human)]. (n.d.).
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- Agabio, R., & Sinclair, J. D. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder.
- An Overview of GABA Receptor Pharmacology. (2020, April 8). News-Medical.Net.
- Saclofen (CAS Number: 125464-42-8). (n.d.). Cayman Chemical.
- (+)-Bicuculline | GABA_A receptor antagonist. (n.d.). Hello Bio.
- Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(23), 9336-9340.
- Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. (n.d.). Sophion Bioscience.
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independent validation of published 5-Aminovaleric acid hydrochloride findings
An Independent Researcher's Guide to the Validation of 5-Aminovaleric Acid Hydrochloride: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the chemical identity, purity, and biological activity of commercially sourced 5-Aminovaleric acid hydrochloride (5-AVAB HCl). In a landscape where reagent quality is paramount to reproducible science, this document outlines not just the "how" but the "why" behind a rigorous, self-validating workflow. We will compare a commercial batch of 5-AVAB HCl against its parent compound, γ-Aminobutyric acid (GABA), to contextualize its activity and highlight key analytical differences.
Introduction: The Scientific Rationale for 5-Aminovaleric Acid Hydrochloride
5-Aminovaleric acid (5-AVA), also known as 5-aminopentanoic acid, is a naturally occurring delta-amino acid and a structural homolog of the principal inhibitory neurotransmitter, γ-Aminobutyric acid (GABA).[1][2] Its hydrochloride salt form, 5-AVAB HCl (CAS No: 627-95-2), enhances solubility and stability, making it a common choice for biochemical and pharmaceutical research.[3][4]
The compound's primary scientific interest lies in its interaction with the GABAergic system. Due to its extended carbon chain compared to GABA, it exhibits nuanced pharmacological properties, acting as a weak GABA agonist and, notably, an antagonist at GABA-B receptor sites.[3][5] This dual activity makes it a valuable tool for dissecting GABA receptor subtype functions.[3] Furthermore, 5-AVAB is a key platform chemical for synthesizing polymers and other industrial compounds.[5] Given its diverse applications, from neuroscience to materials science, verifying the integrity of the supplied material is the critical first step in any experiment.
Comparative Overview: 5-AVAB HCl vs. GABA
To appreciate the subtleties of 5-AVAB HCl, a direct comparison with GABA is instructive. While structurally similar, the additional methylene group in 5-AVAB fundamentally alters its physicochemical properties and biological receptor affinity.
| Property | 5-Aminovaleric Acid Hydrochloride | γ-Aminobutyric Acid (GABA) | Rationale for Comparison |
| CAS Number | 627-95-2[3] | 56-12-2 | Distinguishes the specific salt form from the free acid and the primary comparator. |
| Molecular Formula | C₅H₁₂ClNO₂[3] | C₄H₉NO₂ | The single additional carbon atom is the key structural differentiator. |
| Molecular Weight | 153.61 g/mol [3] | 103.12 g/mol | Affects molarity calculations and chromatographic behavior. |
| Primary Mechanism | Weak GABA agonist, GABA-B antagonist.[3][5] | Primary inhibitory neurotransmitter, agonist at GABA-A and GABA-B receptors. | The core of its utility as a research tool is its differential activity versus GABA. |
| Key Applications | Research tool for GABA system, pharmaceutical intermediate, polymer synthesis.[3][5][6] | Neurotransmitter research, dietary supplements, clinical applications. | Highlights the distinct research and commercial pathways for each molecule. |
The Validation Workflow: A Self-Validating System
Trust in experimental outcomes begins with trust in the reagents. The following workflow is designed as a closed-loop, self-validating system. Each step provides orthogonal data that, when combined, builds a high-confidence profile of the material's identity, purity, and functional competence.
Sources
A Comparative Guide to Analytical Methods for 5-Aminovaleric Acid Detection
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 5-aminovaleric acid (5-AVA) is crucial in various fields, including metabolic research, neuroscience, and pharmaceutical quality control. This guide provides an in-depth comparative analysis of the principal analytical methodologies for the detection of 5-AVA: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance to guide you in selecting the most suitable method for your research needs.
The Importance of 5-Aminovaleric Acid Analysis
5-Aminovaleric acid is a naturally occurring non-proteinogenic amino acid that plays a role in various biological processes. It is a precursor to certain alkaloids and is involved in the metabolic pathways of lysine. In neuroscience, it is studied for its potential role as a neurotransmitter or neuromodulator. Therefore, robust and reliable analytical methods are essential for its accurate quantification in diverse biological and chemical matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. For compounds like 5-AVA that lack a strong chromophore, derivatization is often necessary to enable sensitive detection by UV-Vis or fluorescence detectors.
Principle of HPLC Analysis for 5-AVA
The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For 5-AVA, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. To enhance its retention on the nonpolar stationary phase and to introduce a detectable chemical moiety, 5-AVA is typically derivatized prior to injection. Common derivatizing agents for amino acids include Phenylisothiocyanate (PITC), o-Phthalaldehyde (OPA), and Dansyl Chloride. The choice of derivatizing agent depends on the desired sensitivity and the available detection system.
Experimental Protocol: HPLC with Pre-column PITC Derivatization
This protocol outlines a typical procedure for the analysis of 5-AVA using pre-column derivatization with Phenylisothiocyanate (PITC) followed by UV detection.
Materials:
-
5-Aminovaleric acid standard
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or a suitable buffer (e.g., sodium acetate)
-
Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of 5-AVA in 0.1 M HCl. Create a series of working standards by diluting the stock solution with the mobile phase.
-
Derivatization: a. To 100 µL of the standard or sample solution, add 50 µL of a freshly prepared solution of 5% PITC in acetonitrile. b. Add 50 µL of a 5% TEA solution in acetonitrile. c. Vortex the mixture and incubate at room temperature for 20 minutes. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the residue in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1 M sodium acetate buffer (pH 6.5) and acetonitrile is often used. A typical starting condition is 95:5 (buffer:acetonitrile), with a linear gradient to increase the acetonitrile concentration over time. For a simpler isocratic method, a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
-
Analysis: Inject the derivatized standards and samples into the HPLC system. Identify the 5-AVA peak based on its retention time compared to the standard. Quantify the concentration using a calibration curve generated from the peak areas of the standards.
Workflow for HPLC with PITC Derivatization
Caption: HPLC analysis workflow with pre-column PITC derivatization for 5-AVA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and selective, making it well-suited for the analysis of trace amounts of compounds in complex matrices.
Principle of GC-MS Analysis for 5-AVA
For GC-MS analysis, analytes must be volatile and thermally stable. Since 5-AVA is a polar and non-volatile amino acid, derivatization is essential to increase its volatility.[1] Silylation is a common derivatization technique where active hydrogens in the amino and carboxyl groups are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular reagent for this purpose as it forms stable TBDMS derivatives.[1] The derivatized 5-AVA is then introduced into the GC, where it is separated from other components in the gas phase based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Experimental Protocol: GC-MS with MTBSTFA Derivatization
This protocol describes a general procedure for the analysis of 5-AVA using MTBSTFA derivatization.
Materials:
-
5-Aminovaleric acid standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN) or other suitable solvent (e.g., pyridine)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of 5-AVA. For analysis, an aliquot of the standard or sample is dried completely under a stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[1]
-
Derivatization: a. To the dried residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA.[1] b. Seal the vial and heat at 70-100 °C for 30-120 minutes. The optimal temperature and time may need to be determined experimentally.[3] c. After cooling to room temperature, the derivatized sample is ready for injection.
-
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[4]
-
-
Analysis: Inject the derivatized sample into the GC-MS. Identify the 5-AVA derivative peak by its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.
Workflow for GC-MS with MTBSTFA Derivatization
Caption: GC-MS analysis workflow with MTBSTFA derivatization for 5-AVA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity, selectivity, and speed.[5]
Principle of LC-MS/MS Analysis for 5-AVA
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. For polar compounds like 5-AVA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography as it provides better retention without the need for derivatization.[6][7] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent. As the analyte passes through the column, it is separated based on its hydrophilicity.
After separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to 5-AVA is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity by minimizing interferences from the matrix.
Experimental Protocol: LC-MS/MS with HILIC
This protocol outlines a method for the direct analysis of 5-AVA in a biological matrix using HILIC-LC-MS/MS.
Materials:
-
5-Aminovaleric acid standard
-
Stable isotope-labeled internal standard (e.g., 5-aminovaleric acid-d6)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid or ammonium formate, LC-MS grade
-
HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
LC-MS/MS system with an ESI source
Procedure:
-
Sample Preparation: a. To 100 µL of plasma or other biological fluid, add an internal standard. b. Precipitate proteins by adding a threefold excess of cold acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot. e. Reconstitute the dried extract in the initial mobile phase.
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid. A typical gradient starts with a high percentage of B (e.g., 95%) and gradually increases the percentage of A.[8]
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: ESI in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for 5-AVA and its internal standard.
-
-
Analysis: Inject the prepared samples and standards. Quantify 5-AVA based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Workflow for LC-MS/MS with HILIC
Caption: LC-MS/MS analysis workflow with HILIC for direct 5-AVA quantification.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of 5-aminovaleric acid. The values presented are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Performance Metric | HPLC with UV/Fluorescence Detection | GC-MS | LC-MS/MS |
| Derivatization | Usually required (e.g., PITC, OPA) | Required (e.g., silylation with MTBSTFA) | Often not required (with HILIC) |
| Selectivity | Moderate to Good | Good to Excellent | Excellent |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range[9][10] | pg/mL to ng/mL range | fg/mL to pg/mL range[11] |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Typically >0.999 |
| Accuracy/Recovery | 80-120%[10] | 80-120%[12] | 85-115%[13][14] |
| Precision (%RSD) | <15% | <15% | <10%[13] |
| Sample Throughput | Moderate | Moderate | High |
| Matrix Effects | Can be significant | Can be significant | Can be minimized with internal standards and MRM |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Ease of Use | Relatively straightforward | Requires expertise in derivatization | Requires expertise in LC and MS |
Conclusion and Recommendations
Each of the discussed analytical methods offers distinct advantages and is suited for different research applications.
-
HPLC with UV or fluorescence detection is a cost-effective and robust method suitable for routine quality control and applications where high sensitivity is not the primary concern. The need for derivatization adds a sample preparation step but also allows for the use of widely available instrumentation.
-
GC-MS provides excellent selectivity and sensitivity, particularly when operated in SIM mode. It is a powerful tool for identifying and quantifying 5-AVA in complex mixtures. However, the mandatory derivatization step can be time-consuming and requires careful optimization to ensure reproducibility.
-
LC-MS/MS , especially when coupled with HILIC, stands out as the most sensitive, selective, and high-throughput method for the analysis of 5-aminovaleric acid. The ability to analyze 5-AVA directly without derivatization simplifies sample preparation and reduces potential sources of error. The use of stable isotope-labeled internal standards effectively compensates for matrix effects, leading to highly accurate and precise quantification. For demanding applications in clinical research, metabolomics, and drug development, LC-MS/MS is the recommended method of choice.
Ultimately, the selection of the optimal analytical method should be based on a thorough evaluation of the specific requirements of your study, including the nature of the sample, the required level of sensitivity and accuracy, and the available resources.
References
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LOD, linearity range (≤5 ppm), and retention time of quantitated amino acids. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Method validation parameters (calibration range, linearity, LOD, LOQ,... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. (2019, October 18). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Development and validation of a hydrophilic interaction ultra‐high‐performance liquid chromatography‐tandem mass spectrometry method for rapid simultaneous determination of 19 free amino acids in rat plasma and urine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Working range, Linearity, LOD, LOQ and Uncertainty of the method. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. Retrieved January 10, 2026, from [Link]
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006, April). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. (2020, February 20). PubMed. Retrieved January 10, 2026, from [Link]
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Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. (n.d.). CORE. Retrieved January 10, 2026, from [Link]
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Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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Validation data showing accuracy among the different concentration... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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The values of linearity, LOD, LOQ, intra-assay and recovery studies. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Amino Acid Measurement in Body Fluids Using PITC Derivatives. (2000). Springer Protocols. Retrieved January 10, 2026, from [Link]
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LOD, LOQ, linearity range and retention time of polar metabolites tested. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
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Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021, September 10). PubMed. Retrieved January 10, 2026, from [Link]
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Does the total run time of LC-MS/M affect the validation (LOD/LOQ, recovery, precision) and sample results? (2014, September 13). ResearchGate. Retrieved January 10, 2026, from [Link]
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A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
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Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017, December 1). Agilent. Retrieved January 10, 2026, from [Link]
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GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (2025, August 8). ResearchGate. Retrieved January 10, 2026, from [Link]
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GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Extraterrestrial Material Analysis : Influence of the Acid Hydrolysis on the MTBSTFA Derivatization. (n.d.). Universities Space Research Association. Retrieved January 10, 2026, from [Link]
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
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HPLC Method Validation. (2025, March 20). DePra. Retrieved January 10, 2026, from [Link]
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Validation of a reversed-phase HPLC method for quantitative amino acid analysis. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
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Help with HILIC amino acid carryover in LC-MS/MS? (2019, August 13). ResearchGate. Retrieved January 10, 2026, from [Link]
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GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. (n.d.). FOLIA. Retrieved January 10, 2026, from [Link]
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Validation parameters, linear range, LOD and LOQ; and resolution and tailing factor. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Aminovaleric Acid Hydrochloride
In the landscape of biochemical research and pharmaceutical development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. 5-Aminovaleric acid hydrochloride, a valuable building block in peptide synthesis and various research applications, demands meticulous handling from acquisition to disposal.[1][2] This guide provides a procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.
Hazard Evaluation: A Precautionary Approach
Understanding the chemical's profile is the cornerstone of safe disposal. 5-Aminovaleric acid hydrochloride is a white, crystalline solid soluble in water.[1] While it is not regulated as a dangerous good for transport, conflicting data regarding its environmental hazard necessitates a cautious approach.
Specifically, some sources assign it a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water, while ecological toxicity data is largely unavailable.[2][3] This lack of comprehensive data, combined with its high water solubility, means an accidental release could pose a significant environmental risk. Therefore, the most responsible course of action is to manage it as a chemical waste product through a licensed disposal company, rather than assuming it is suitable for drain or general refuse disposal.
Table 1: Hazard Profile of 5-Aminovaleric Acid Hydrochloride
| Hazard Classification | Description | Source(s) |
| Transport Regulation | Not regulated as a dangerous good (ADR, IMDG, IATA). | |
| Water Hazard Class (WGK) | WGK 3 (Severely hazardous to water). | [2] |
| Acute Toxicity | Data not available; not classified as acutely toxic. | [3][4] |
| Skin Corrosion/Irritation | May cause skin irritation. | [4][5] |
| Eye Damage/Irritation | May cause serious eye irritation. | [4][5] |
| Ecological Toxicity | No data available for toxicity to fish, daphnia, or algae. | [3] |
The Core Directive: Institutional Policy is Paramount
This guide provides a framework based on universal best practices. However, all laboratory waste disposal is governed by local, state, and federal regulations. Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on chemical disposal procedures. Always consult your EHS department before disposing of any chemical waste. They will provide specific instructions for waste collection, containerization, and labeling that are compliant with regulations and tailored to your facility's capabilities.
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the appropriate disposal route for 5-aminovaleric acid hydrochloride and its associated waste.
Caption: Disposal decision workflow for 5-aminovaleric acid hydrochloride.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Waste Solid Chemical
This is the standard and most recommended procedure for disposing of bulk or residual 5-aminovaleric acid hydrochloride.
-
Waste Identification: Designate the material as chemical waste. Do not mix it with other waste streams unless explicitly approved by your EHS department.
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label provided by your EHS department to the container.
-
Clearly write the full chemical name: "5-Aminovaleric acid hydrochloride" and its CAS number: "627-95-2".
-
List any other constituents if it is a mixture.
-
Indicate the accumulation start date.[7]
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS office to schedule a pickup. Do not attempt to transport the waste yourself. The material should be disposed of by a licensed chemical destruction plant or via controlled incineration.[3][8]
Protocol 2: Disposal of Empty Containers
An "empty" container can only be disposed of in regular trash if it meets the "RCRA Empty" standard.[7]
-
Verification: Ensure no freestanding solid remains in the container. All material that can be practically removed has been.
-
Decontamination:
-
Triple rinse the container with a suitable solvent (e.g., deionized water).
-
Crucially, collect all three rinses as chemical waste. [7] Combine the rinsate with your aqueous chemical waste stream or manage it as described in Protocol 1.
-
-
Defacing: Completely obliterate or remove the original manufacturer's label to prevent confusion.[9]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate laboratory receptacle (e.g., broken glass box or regular trash), as per institutional guidelines.[9]
Protocol 3: Management and Disposal of Spills
In the event of a small spill, follow these steps while wearing appropriate PPE.
-
Containment: Prevent the spill from spreading. Avoid dust formation.[3][8]
-
Cleanup:
-
Carefully sweep up the solid material. Use tools that will not generate dust.
-
Place the swept-up solid and any contaminated cleaning materials (e.g., paper towels) into a sealable bag or container.
-
-
Disposal: Label the container as "Spill Debris: 5-Aminovaleric acid hydrochloride" and manage it as chemical waste according to Protocol 1.[8]
-
Decontamination: Clean the spill area with soap and water.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling and disposing of 5-aminovaleric acid hydrochloride to prevent skin, eye, and respiratory exposure.[3][5]
Table 2: Required PPE for Disposal Procedures
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[3][8] | Protects against accidental splashes or airborne dust particles entering the eyes. |
| Hand Protection | Nitrile or other chemically resistant gloves.[8] | Prevents direct skin contact. Gloves should be inspected before use and disposed of after handling the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. Use a NIOSH-approved N95 respirator if dust formation is unavoidable or if exposure limits are exceeded.[2][3] | Prevents inhalation of airborne particles. |
Emergency Procedures: First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
-
After Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[3]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][8]
-
After Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][8]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
References
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VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
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Personal protective equipment for handling 5-Aminovaleric acid hydrochloride
A Researcher's Guide to Safely Handling 5-Aminovaleric Acid Hydrochloride
As a cornerstone in various biochemical and pharmaceutical research applications, 5-Aminovaleric acid hydrochloride demands a commensurate level of diligence in its handling and disposal.[1] This guide, crafted for the discerning scientist, moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow. Here, we dissect the essential protocols for personal protection, operational handling, and disposal of 5-Aminovaleric acid hydrochloride, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Compound: Hazard Profile
5-Aminovaleric acid hydrochloride is a white crystalline solid soluble in water.[1] While extensive toxicological data is not always consistently reported across all safety data sheets (SDS), it is prudent to handle this compound with care, assuming it may cause skin and eye irritation.[2] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation (Potential) | May cause redness and irritation upon contact.[2] | Dermal contact |
| Eye Irritation (Potential) | May cause serious eye irritation.[2] | Eye contact |
| Respiratory Irritation (Potential) | Inhalation of dust may irritate the respiratory tract.[3] | Inhalation |
Core Directive: Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum PPE requirements for handling 5-Aminovaleric acid hydrochloride in various laboratory scenarios.
| Laboratory Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves, safety glasses with side shields or goggles, lab coat, and a NIOSH-approved N95 respirator for dust.[3][4][5] |
| Solution Preparation and Handling | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[4] |
| Use in Experimental Setups | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat. |
| Waste Disposal | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat. |
The rationale for this tiered approach lies in the physical form of the chemical. As a powder, the risk of aerosolization and subsequent inhalation is highest during weighing and aliquoting.[6][7] Therefore, respiratory protection is paramount in this phase. Once in solution, the inhalation risk is significantly reduced, but dermal and ocular protection remain critical.
Operational Protocol: A Step-by-Step Workflow
The following workflow provides a procedural guide for the safe handling of 5-Aminovaleric acid hydrochloride from receipt to disposal.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
